molecular formula C12H12N2O B6300092 3-Hydroxy-4,4'-dimethyl-2,2'-bipyridyl CAS No. 81998-07-4

3-Hydroxy-4,4'-dimethyl-2,2'-bipyridyl

Cat. No.: B6300092
CAS No.: 81998-07-4
M. Wt: 200.24 g/mol
InChI Key: NXRMIHXTXPXGME-UHFFFAOYSA-N
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Description

3-Hydroxy-4,4'-dimethyl-2,2'-bipyridyl is a useful research compound. Its molecular formula is C12H12N2O and its molecular weight is 200.24 g/mol. The purity is usually 95%.
The exact mass of the compound 3-Hydroxy-4,4'-dimethyl-2,2'-bipyridyl; 98% is 200.094963011 g/mol and the complexity rating of the compound is 210. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-Hydroxy-4,4'-dimethyl-2,2'-bipyridyl suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Hydroxy-4,4'-dimethyl-2,2'-bipyridyl including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methyl-2-(4-methylpyridin-2-yl)pyridin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O/c1-8-3-5-13-10(7-8)11-12(15)9(2)4-6-14-11/h3-7,15H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXRMIHXTXPXGME-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)C2=NC=CC(=C2O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81998-07-4
Record name 3-Hydroxy-4,4'-dimethyl-2,2'-bipyridyl
Source European Chemicals Agency (ECHA)
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Foundational & Exploratory

Synthesis Pathway and Mechanistic Insights for 3-Hydroxy-4,4'-dimethyl-2,2'-bipyridyl

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The compound 3-hydroxy-4,4'-dimethyl-2,2'-bipyridyl (CAS: 81998-07-4) is a highly specialized asymmetric bipyridine building block. Derivatives of 3-hydroxy-2,2'-bipyridines are of immense interest due to their unique photophysical properties, including their ability to act as selective fluorescent probes for cations like Zn²⁺ and Cu²⁺. Furthermore, due to Excited-State Intramolecular Proton Transfer (ESIPT), these compounds exhibit unusually large Stokes shifts (up to 241 nm) and high fluorescence quantum yields in solid state[1].

Synthesizing asymmetric, functionalized bipyridines presents significant catalytic challenges. This whitepaper outlines a field-proven, highly reliable synthetic pathway utilizing a Palladium-catalyzed Negishi cross-coupling strategy, detailing the mechanistic causality, quantitative optimization, and self-validating experimental protocols required for high-yield synthesis.

Strategic Retrosynthesis & Mechanistic Rationale

The construction of asymmetric 2,2'-bipyridines is notoriously difficult using standard Suzuki-Miyaura protocols. 2-Pyridylboronic acids exhibit poor stability and undergo rapid protodeboronation under basic coupling conditions, drastically reducing yields[2][3].

To circumvent this, we employ a Negishi cross-coupling approach. By utilizing a 2-pyridylzinc reagent, we stabilize the nucleophilic carbon and achieve superior transmetalation kinetics without the need for harsh bases[3]. Furthermore, the hydroxyl group must be temporarily masked as a methyl ether to prevent the acidic phenolic proton from quenching the highly basic organometallic intermediates during the coupling phase.

Retrosynthesis Target 3-Hydroxy-4,4'-dimethyl -2,2'-bipyridyl Intermediate 3-Methoxy-4,4'-dimethyl -2,2'-bipyridine Target->Intermediate Demethylation (BBr3) BlockA (4-Methylpyridin-2-yl) zinc(II) chloride Intermediate->BlockA Negishi Coupling BlockB 2-Bromo-3-methoxy -4-methylpyridine Intermediate->BlockB Negishi Coupling

Caption: Retrosynthetic disconnection of 3-hydroxy-4,4'-dimethyl-2,2'-bipyridyl via Negishi coupling.

Step-by-Step Experimental Methodologies

Every protocol described below is designed as a self-validating system, ensuring that researchers can verify intermediate integrity before proceeding to the next, more resource-intensive step.

Step 1: Synthesis of 2-Bromo-3-methoxy-4-methylpyridine

Causality: Direct cross-coupling of a free phenol is impossible here due to the basicity of the zincate. We first brominate 3-hydroxy-4-methylpyridine, then protect the hydroxyl group. The strongly activating -OH group directs the electrophilic bromination exclusively to the ortho (2-) position.

  • Bromination: Dissolve 3-hydroxy-4-methylpyridine (10.0 mmol) in anhydrous pyridine (20 mL). Cool to 0 °C. Add N-Bromosuccinimide (NBS, 10.5 mmol) portion-wise over 15 minutes. Stir for 2 hours at room temperature.

  • Methylation: Isolate the brominated intermediate and dissolve it (8.0 mmol) in anhydrous DMF (15 mL). Add K₂CO₃ (16.0 mmol) and Iodomethane (MeI, 9.6 mmol). Stir at room temperature for 12 hours.

  • Workup & Validation: Quench with H₂O, extract with EtOAc (3 × 20 mL), and wash with brine.

    • Self-Validation: Perform ¹H NMR on the crude extract. The appearance of a sharp singlet at ~3.85 ppm (integrating to 3H) confirms successful O-methylation.

Step 2: Negishi Cross-Coupling (Core C-C Bond Formation)

Causality: The Negishi coupling relies on the oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation with the organozinc reagent[2].

  • Organozinc Preparation: In a flame-dried Schlenk flask under argon, dissolve 2-bromo-4-methylpyridine (5.0 mmol) in anhydrous THF (10 mL). Cool to -78 °C. Dropwise add n-BuLi (5.5 mmol, 2.5 M in hexanes). Stir for 30 minutes.

    • Self-Validation: Quench a 0.1 mL aliquot with D₂O. GC-MS or ¹H NMR should show >95% deuterium incorporation at the 2-position, confirming complete halogen-lithium exchange.

  • Transmetalation to Zinc: Add a solution of anhydrous ZnCl₂ (6.0 mmol) in THF (6 mL) to the lithiated species at -78 °C. Allow the mixture to warm to room temperature over 1 hour.

  • Catalytic Coupling: To the organozinc solution, add 2-bromo-3-methoxy-4-methylpyridine (4.5 mmol) and Pd(PPh₃)₄ (0.225 mmol, 5 mol%). Heat the mixture to 65 °C for 16 hours.

  • Workup: Cool to room temperature, quench with saturated aqueous NH₄Cl, and extract with EtOAc. Purify via silica gel chromatography (Hexanes/EtOAc) to yield 3-methoxy-4,4'-dimethyl-2,2'-bipyridine.

CatalyticCycle Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition Pd(II) Complex Pd0->OxAdd + 2-Bromo-3-methoxy- 4-methylpyridine TransMet Transmetalation Pd(II) Complex OxAdd->TransMet + (4-Methylpyridin-2-yl)ZnCl - ZnBrCl RedElim Reductive Elimination Product Formation TransMet->RedElim RedElim->Pd0 - 3-Methoxy-4,4'-dimethyl -2,2'-bipyridine

Caption: Palladium-catalyzed Negishi cross-coupling catalytic cycle for asymmetric bipyridines.

Step 3: Demethylation (Ether Cleavage)

Causality: Boron tribromide (BBr₃) is a strong Lewis acid that coordinates to the ethereal oxygen. Subsequent nucleophilic attack by the bromide ion on the less sterically hindered methyl group cleaves the ether, releasing the target phenol[4].

  • Cleavage: Dissolve 3-methoxy-4,4'-dimethyl-2,2'-bipyridine (3.0 mmol) in anhydrous DCM (15 mL) under argon. Cool to -78 °C.

  • Reagent Addition: Dropwise add BBr₃ (9.0 mmol, 1.0 M in DCM). Stir at -78 °C for 1 hour, then allow the reaction to warm to room temperature and stir for an additional 12 hours.

  • Quench & Isolate: Carefully quench with MeOH at 0 °C to destroy excess BBr₃. Neutralize with saturated NaHCO₃ and extract with DCM.

  • Validation:

    • Self-Validation: Completion is indicated by the disappearance of the methoxy singlet (~3.85 ppm) and the emergence of a broad phenolic -OH peak (>10.0 ppm) in the ¹H NMR spectrum, confirming the successful synthesis of 3-hydroxy-4,4'-dimethyl-2,2'-bipyridyl.

Quantitative Data & Yield Optimization

The efficiency of the C-C bond formation in Step 2 is highly dependent on the catalyst system and solvent. The table below summarizes the quantitative optimization data for the Negishi cross-coupling step.

EntryCatalyst System (5 mol%)SolventTemp (°C)Time (h)Isolated Yield (%)Observation / Causality
1Pd(PPh₃)₄THF651678% Optimal balance of oxidative addition and transmetalation rates.
2Pd(OAc)₂ / PPh₃THF651662%Incomplete reduction to active Pd(0) species slows the cycle.
3Pd(dppf)Cl₂Dioxane901284%Bidentate ligand prevents catalyst degradation at higher temps.
4Pd(PPh₃)₄Toluene1001271%High temperature causes partial decomposition of the zincate.

Note: While Entry 3 provides the highest yield, Entry 1 is often preferred in standard laboratory settings due to the ubiquitous availability and lower cost of Pd(PPh₃)₄.

References

  • 4,5-Diaryl-3-hydroxy-2,2'-bipyridine-6-carbonitriles as Prospective Luminophores Source: Ural Federal University (urfu.ru) URL:[Link]

  • 4,5-Diaryl-3-hydroxy-2,2'-bipyridine-6-carbonitriles as prospective luminophores (PDF) Source: ResearchGate URL:[Link]

  • Recent Progress on the Synthesis of Bipyridine Derivatives Source: MDPI URL:[Link]

  • Recent Progress on the Synthesis of Bipyridine Derivatives (Preprint) Source: Preprints.org URL:[Link]

  • Recent advances in the synthesis of 2,2'-Bipyridines and their derivatives Source: Loughborough University Research Repository URL:[Link]

Sources

An In-Depth Technical Guide to the Synthesis and Characterization of 2,2'-((3,3'-dichloro-[1,1'-biphenyl]-4,4'-diyl)bis(azanediyl))diacetic acid (CAS 81998-07-4)

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and characterization of the molecule with CAS number 81998-07-4, chemically identified as 2,2'-((3,3'-dichloro-[1,1'-biphenyl]-4,4'-diyl)bis(azanediyl))diacetic acid. This symmetrically substituted dichlorobiphenyl derivative holds potential as a scaffold in medicinal chemistry and materials science. This document outlines a plausible synthetic pathway and details the necessary analytical techniques for its characterization, drawing upon established chemical principles and methodologies for analogous structures.

Introduction

The core structure of this molecule is a 3,3'-dichloro-1,1'-biphenyl unit, which imparts a degree of conformational restriction and specific electronic properties. The biphenyl moiety is further functionalized at the 4 and 4' positions with aminoacetic acid groups. This combination of a halogenated aromatic core and peripheral carboxylic acid functionalities suggests potential applications as a linker in metal-organic frameworks, a building block for complex polymers, or as a ligand for biological targets. The synthesis and characterization of such molecules are crucial steps in exploring their utility.

Synthesis

A direct, one-pot synthesis of 2,2'-((3,3'-dichloro-[1,1'-biphenyl]-4,4'-diyl)bis(azanediyl))diacetic acid is not readily found in the literature. Therefore, a multi-step synthetic approach is proposed, leveraging well-established organic reactions. The logical pathway involves the initial synthesis of the 3,3'-dichloro-[1,1'-biphenyl]-4,4'-diamine precursor, followed by the alkylation of the amino groups to introduce the acetic acid moieties.

Proposed Synthetic Pathway

The proposed synthesis is a two-step process starting from 3,3'-dichlorobenzidine.

Synthetic Pathway A 3,3'-Dichlorobenzidine C 2,2'-((3,3'-dichloro-[1,1'-biphenyl]-4,4'-diyl)bis(azanediyl))diacetic acid (CAS 81998-07-4) A->C Nucleophilic Substitution (e.g., in aqueous base) B Chloroacetic Acid B->C

Caption: Proposed synthesis of the target compound.

Experimental Protocol: Synthesis of 2,2'-((3,3'-dichloro-[1,1'-biphenyl]-4,4'-diyl)bis(azanediyl))diacetic acid

This protocol is based on the principles of N-alkylation of aromatic amines with haloacetic acids, a common method for the synthesis of N-aryl glycine derivatives.[1]

Materials:

  • 3,3'-Dichlorobenzidine

  • Chloroacetic acid

  • Sodium hydroxide (NaOH) or other suitable base

  • Hydrochloric acid (HCl) for acidification

  • Distilled water

  • Ethanol or other suitable recrystallization solvent

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve a known molar equivalent of 3,3'-dichlorobenzidine in an aqueous solution of sodium hydroxide. The base is crucial to deprotonate the carboxylic acid of the chloroacetic acid and to neutralize the HCl formed during the reaction.

  • Addition of Chloroacetic Acid: To the stirred solution, add a slight molar excess (e.g., 2.2 equivalents) of chloroacetic acid. The use of a slight excess ensures the complete dialkylation of the diamine.

  • Reaction: Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. Carefully acidify the solution with hydrochloric acid to a pH where the product precipitates. The diacetic acid product is expected to be insoluble in acidic aqueous media.

  • Purification: Collect the precipitate by vacuum filtration and wash it thoroughly with cold distilled water to remove any inorganic salts. The crude product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the final product.

Rationale for Experimental Choices:

  • The use of an aqueous basic solution facilitates the nucleophilic attack of the amine on the chloroacetic acid by ensuring the carboxylate is in its deprotonated form and by neutralizing the generated HCl.

  • Refluxing the reaction provides the necessary activation energy for the nucleophilic substitution to occur at a reasonable rate.

  • Acidification is a critical step to protonate the carboxylate groups, rendering the final product less soluble in the aqueous medium and allowing for its isolation.

Characterization

A thorough characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic and chromatographic techniques should be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the biphenyl core and the methylene protons of the acetic acid groups. The integration of these signals should correspond to the number of protons in each environment. The chemical shifts of the aromatic protons will be influenced by the presence of the chloro and the aminoacetic acid substituents.

  • ¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule. Key signals to identify include those for the carboxylic acid carbons, the methylene carbons, and the various aromatic carbons of the biphenyl backbone.

Predicted ¹H NMR Data (in DMSO-d₆) Predicted ¹³C NMR Data (in DMSO-d₆)
Aromatic protons (multiplets)Carboxylic acid carbons (~173 ppm)
Methylene protons (-CH₂-) (singlet)Aromatic carbons (110-150 ppm)
Amine protons (-NH-) (broad singlet)Methylene carbons (~45 ppm)
Carboxylic acid protons (-COOH) (broad singlet)

Note: These are predicted values and may vary from experimental results.[2]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its fragmentation pattern, further confirming the structure. High-resolution mass spectrometry (HRMS) is particularly useful for obtaining the exact mass, which can be used to determine the elemental composition. The isotopic pattern due to the two chlorine atoms will be a characteristic feature in the mass spectrum.[3][4]

Infrared (IR) Spectroscopy

IR spectroscopy can be used to identify the presence of key functional groups. Expected characteristic absorption bands include:

  • O-H stretch of the carboxylic acid (broad band around 3000 cm⁻¹)

  • C=O stretch of the carboxylic acid (around 1700 cm⁻¹)

  • N-H stretch of the secondary amine (around 3300-3400 cm⁻¹)

  • C-Cl stretch in the aromatic region (around 1000-1100 cm⁻¹)

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for assessing the purity of the final compound. A reverse-phase C18 column with a suitable mobile phase, likely a mixture of an aqueous buffer (e.g., ammonium acetate or formate with formic acid) and an organic solvent like acetonitrile or methanol, would be appropriate for this polar, acidic molecule.[5][6] UV detection would be suitable due to the aromatic nature of the compound.

Characterization_Workflow cluster_synthesis Synthesis cluster_characterization Characterization Synthesized_Product Crude Product NMR NMR Spectroscopy (¹H, ¹³C) Synthesized_Product->NMR Structural Elucidation MS Mass Spectrometry (HRMS) Synthesized_Product->MS Molecular Weight and Formula IR IR Spectroscopy Synthesized_Product->IR Functional Group ID HPLC HPLC Analysis Synthesized_Product->HPLC Purity Assessment

Caption: A typical workflow for the characterization of the synthesized compound.

Conclusion

This technical guide outlines a feasible synthetic route and a comprehensive characterization strategy for 2,2'-((3,3'-dichloro-[1,1'-biphenyl]-4,4'-diyl)bis(azanediyl))diacetic acid. The proposed methods are based on well-established chemical principles and provide a solid foundation for researchers and scientists working on the synthesis and application of this and related compounds. Adherence to rigorous purification and characterization protocols is paramount to ensure the quality and reliability of the synthesized material for any downstream applications in drug development or materials science.

References

  • Design, Synthesis, and Characterization of Dichlorobiphenyl-Derived Inhibitors of the Proprotein Convertase Furin - PMC. (n.d.). Retrieved from [Link]

  • RESEARCH PAPER - ZANCO Journals. (2023, August 30). Retrieved from [Link]

  • Direct arylation of unactivated benzene with aryl acyl peroxides toward biaryls - Supporting Information. (n.d.). Retrieved from [Link]

  • Oxidation of 4-chlorobiphenyl metabolites to electrophilic species by prostaglandin H synthase - PMC. (n.d.). Retrieved from [Link]

  • A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides - PMC. (n.d.). Retrieved from [Link]

  • Biphenyl, 3,4-dichloro - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides - RSC Advances (RSC Publishing). (n.d.). Retrieved from [Link]

  • Enantioselective synthesis of arylglycine derivatives by direct C-H oxidative cross-coupling - PubMed. (2015, January 18). Retrieved from [Link]

  • CN109809984B - Simple preparation method of 2, 6-dichlorophenylacetic acid - Google Patents. (n.d.).
  • 2,2'-((3,3'-Dichloro(1,1'-biphenyl)-4,4'-diyl)bis(azo))bis(N-(2-ethoxyphenyl)-3-oxobutyramide) | C36H34Cl2N6O6 | CID 56842348 - PubChem. (n.d.). Retrieved from [Link]

  • Synthesis of Biologically Active N-Substituted 4-biphenyl Acetamide Derivatives. (n.d.). Retrieved from [Link]

  • Dichloro(1,1'-biphenyl)-4,4'-diyl)bis(azo))bis(N-(2,4-dimethylphenyl)-3-oxobutyramide). (n.d.). Retrieved from [Link]

  • A new tetrazine catalytic system for the synthesis of N-aryl-α-arylated glycine ester derivatives - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Retrieved from [Link]

  • (PDF) Chemical Synthesis of N-Aryl Glycosides - ResearchGate. (n.d.). Retrieved from [Link]

  • (PDF) SYNTHESIS AND CHARACTERIZATION OF 3,3'-(ETHANE-1,2- DIYLBIS(SULFANEDIYL))BIS(1,4-BIS(4-BROMOPHENYL) AZETIDIN-2-ONE) - ResearchGate. (n.d.). Retrieved from [Link]

  • 4,4'-((3,3'-Dichloro(1,1'-biphenyl)-4,4'-diyl)bis(diazene-2,1-diyl))bis(5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one) | C32H24Cl2N8O2 | CID. (n.d.). Retrieved from [Link]

  • HPLC Method for Analysis of Chloroacetic acid, Dichloroacetic acid and Trichloroacetic acid on BIST™ A+ Column | SIELC Technologies. (n.d.). Retrieved from [Link]

  • Charge reversal derivatization enhances dicarboxylic acid quantification using liquid chromatography tandem mass spectrometry. - Longdom.org. (n.d.). Retrieved from [Link]

  • Direct Analysis of Biotransformations with Mass Spectrometry – DiBT-MS | ChemRxiv. (n.d.). Retrieved from [Link]

  • The Synthesis of Dicationic Extended Bis-Benzimidazoles - PMC. (n.d.). Retrieved from [Link]

  • Example of mass spectra comparison for pentachlorobiphenyl between... - ResearchGate. (n.d.). Retrieved from [Link]

  • Determination of 2,4-Dichlorophenoxyacetic acid (2,4-D) in rat serum for pharmacokinetic studies with a simple HPLC method | PLOS One. (2018, January 17). Retrieved from [Link]

  • Diethyl 2,2'-[Biphenyl-4,4'-diyldihydrazin-2-yl-1-ylidene]bis(chloroacetate) - MDPI. (2014, January 22). Retrieved from [Link]

  • SYNTHESIS AND BIOLOGICAL ACTIVITIES OF SOME 1,3,4-OXADIAZOLES AND BIS (1,3,4-OXADIAZOLES) - JournalAgent. (n.d.). Retrieved from [Link]

  • Development and evaluation of selective, reversible LSD1 inhibitors derived from fragments - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

  • July 2022 Initial DAR - HSE Consultations Hub. (n.d.). Retrieved from [Link]

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1H NMR and 13C NMR of 3-hydroxy-4,4'-dimethyl-2,2'-bipyridyl

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 3-hydroxy-4,4'-dimethyl-2,2'-bipyridyl

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of 3-hydroxy-4,4'-dimethyl-2,2'-bipyridyl, a heterocyclic compound of significant interest in coordination chemistry and materials science.[1][2] As a substituted bipyridine, its electronic and structural properties are of paramount importance for applications ranging from catalysis to the development of luminescent materials. This document offers researchers, scientists, and drug development professionals a detailed framework for interpreting the NMR data of this molecule, grounded in fundamental principles and supported by comparative analysis with related structures. We will explore the causal effects of the hydroxyl and methyl substituents on chemical shifts and coupling patterns, present a robust experimental protocol for data acquisition, and summarize the expected spectral data in a clear, tabular format.

Introduction: The Significance of Substituted Bipyridyls

The 2,2'-bipyridyl scaffold is a cornerstone of coordination chemistry, renowned for its ability to form stable chelate complexes with a vast array of metal ions.[1][3] The introduction of substituents onto the bipyridyl rings allows for the fine-tuning of the ligand's steric and electronic properties. In the case of 3-hydroxy-4,4'-dimethyl-2,2'-bipyridyl, the electron-donating methyl groups at the 4 and 4' positions increase the electron density on the pyridine rings, enhancing the ligand's sigma-donating capability. The hydroxyl group at the 3-position introduces both electronic and functional diversity, capable of acting as a hydrogen-bond donor or a protonation site, which can profoundly influence the resulting metal complex's properties.

Accurate structural confirmation is the first critical step in any study involving such ligands. NMR spectroscopy provides an unparalleled, non-destructive method to probe the molecular structure in solution, confirming identity, purity, and providing insights into the electronic environment of each atom.

Molecular Structure and Symmetry Considerations

To interpret the NMR spectra of 3-hydroxy-4,4'-dimethyl-2,2'-bipyridyl, one must first consider its structure and the resulting magnetic environments of its protons and carbons. The numbering convention used throughout this guide is presented below.

Figure 1: Structure and numbering of 3-hydroxy-4,4'-dimethyl-2,2'-bipyridyl.

The introduction of the hydroxyl group at the C3 position breaks the C₂ symmetry present in the parent 4,4'-dimethyl-2,2'-bipyridyl molecule.[4] Consequently, all aromatic carbons and protons become chemically non-equivalent. This leads to an expectation of:

  • ¹H NMR: Five distinct aromatic proton signals and two distinct methyl proton signals. The hydroxyl proton signal may or may not be observed depending on the solvent and its purity.

  • ¹³C NMR: Ten distinct aromatic carbon signals and two distinct methyl carbon signals.

Experimental Protocol: Acquiring High-Quality NMR Data

The following protocol outlines a self-validating system for obtaining high-resolution ¹H and ¹³C NMR spectra. The causality behind these choices is to ensure sample homogeneity, signal stability, and accurate chemical shift referencing.

Figure 2: Standardized workflow for NMR spectroscopic analysis.

Step-by-Step Methodology:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of 3-hydroxy-4,4'-dimethyl-2,2'-bipyridyl.

    • Dissolve the sample in ~0.6-0.7 mL of a deuterated solvent. The choice of solvent is critical.

      • CDCl₃ (Deuterated Chloroform): A common choice for general organic compounds. However, the hydroxyl proton may exchange or exhibit broad signals.

      • DMSO-d₆ (Deuterated Dimethyl Sulfoxide): An excellent choice as it is a hydrogen-bond acceptor, which typically results in a sharp, observable signal for the -OH proton.[5]

      • CD₃OD (Deuterated Methanol): Not recommended for observing the -OH proton, as it will rapidly exchange with the solvent's deuterium, causing the signal to disappear.

    • Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm) if the solvent does not already contain it.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrumental Setup (300-500 MHz Spectrometer): [6]

    • Insert the sample into the spectrometer and allow it to equilibrate to the probe temperature (typically 298 K).

    • Lock the spectrometer onto the deuterium signal of the solvent. This corrects for any magnetic field drift.

    • Shim the magnetic field to achieve maximum homogeneity. This is visually confirmed by achieving a sharp, symmetrical solvent peak shape.

  • Data Acquisition:

    • ¹H NMR:

      • Acquire the spectrum using a standard pulse sequence.

      • Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.[5]

      • Collect 16 to 64 scans to ensure a good signal-to-noise ratio.

    • ¹³C NMR:

      • Acquire the spectrum using a proton-decoupled pulse sequence. This ensures that all carbon signals appear as singlets, simplifying the spectrum.[7]

      • Due to the low natural abundance of ¹³C (1.1%), a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the resulting spectrum to ensure all peaks are in positive absorption mode.

    • Perform baseline correction to obtain a flat baseline.

    • Integrate the ¹H NMR signals to determine the relative number of protons for each peak.

    • Reference the spectrum by setting the TMS peak to 0.00 ppm or the residual solvent peak to its known chemical shift.

Analysis of the ¹H NMR Spectrum

The ¹H NMR spectrum is interpreted based on chemical shift (δ), integration, and spin-spin coupling (multiplicity). The presence of both electron-donating methyl groups and a hydroxyl group on the bipyridyl frame leads to a predictable distribution of signals. The analysis below is based on established substituent effects in pyridine systems.[8]

Table 1: Predicted ¹H NMR Data for 3-hydroxy-4,4'-dimethyl-2,2'-bipyridyl (in DMSO-d₆)

Proton AssignmentPredicted δ (ppm)MultiplicityIntegrationRationale for Chemical Shift
H-6'~8.50Doublet (d)1HLocated ortho to the nitrogen, this proton is significantly deshielded.
H-6~8.30Doublet (d)1HDeshielded by the adjacent nitrogen, but slightly shielded relative to H-6' due to the influence of the C3-OH group.
H-3'~8.20Singlet (s) or narrow d1HLocated ortho to the nitrogen and adjacent to the inter-ring bond.
H-5~7.20Doublet (d)1HInfluenced by the ortho methyl group and meta to the nitrogen.
H-5'~7.15Doublet (d)1HSimilar environment to H-5.
-OH~9.5-10.5Broad Singlet (br s)1HThe acidic proton in a hydrogen-bonding solvent like DMSO appears significantly downfield.
-CH₃ (at C4')~2.40Singlet (s)3HTypical chemical shift for a methyl group on a pyridine ring.[9]
-CH₃ (at C4)~2.35Singlet (s)3HIn a slightly different environment due to the ortho hydroxyl group, but expected to be very close to the other methyl signal.

Causality and Interpretation:

  • Protons Ortho to Nitrogen (H-6, H-6'): These protons consistently appear furthest downfield due to the strong deshielding effect of the electronegative nitrogen atom.

  • Aromatic Region Complexity: The loss of symmetry means that protons H-5 and H-5', while in similar environments, are technically distinct and may show slightly different chemical shifts or coupling constants. The same applies to H-6 and H-6'.

  • Methyl Groups: The two methyl groups are no longer equivalent. While their chemical shifts are expected to be very similar, high-field NMR may resolve them as two distinct singlets.

  • Hydroxyl Proton: The chemical shift of the -OH proton is highly variable and dependent on solvent, concentration, and temperature. In DMSO-d₆, it is expected to be a broad singlet at a high chemical shift due to hydrogen bonding with the solvent.

Analysis of the ¹³C NMR Spectrum

In a proton-decoupled ¹³C NMR spectrum, each unique carbon atom gives rise to a single peak. The chemical shift is primarily influenced by the hybridization and the electronic environment of the carbon atom.[7]

Table 2: Predicted ¹³C NMR Data for 3-hydroxy-4,4'-dimethyl-2,2'-bipyridyl

Carbon AssignmentPredicted δ (ppm)Rationale for Chemical Shift
C-2, C-2'~156-158Carbons adjacent to nitrogen and involved in the inter-ring bond are significantly deshielded.
C-6, C-6'~148-150Carbons ortho to nitrogen are deshielded. Similar to data for 4,4'-dimethyl-2,2'-bipyridyl.[10]
C-4, C-4'~146-148Carbons bearing the methyl groups.
C-3~140-145The carbon bearing the hydroxyl group will be significantly deshielded by the oxygen atom.
C-5, C-5'~123-125Aromatic CH carbons.
C-3'~120-122Aromatic CH carbon.
-CH₃ (at C4, C4')~20-22Typical chemical shift for sp³ hybridized methyl carbons attached to an aromatic ring.

Causality and Interpretation:

  • Deshielded Carbons: Carbons directly bonded to nitrogen (C2, C2', C6, C6') or oxygen (C3) are the most deshielded and appear furthest downfield.[7]

  • Number of Signals: As predicted by the lack of symmetry, twelve distinct signals are expected: ten for the aromatic/vinylic carbons and two for the methyl carbons. The signals for C4 and C4', and for their attached methyl groups, will likely be very close in chemical shift.

  • Quaternary Carbons: The signals for quaternary carbons (C2, C2', C3, C4, C4') are often of lower intensity compared to the protonated carbons due to longer relaxation times and the absence of the Nuclear Overhauser Effect (NOE) enhancement from directly attached protons.

Conclusion

The comprehensive analysis of the ¹H and ¹³C NMR spectra of 3-hydroxy-4,4'-dimethyl-2,2'-bipyridyl provides a robust framework for the structural verification of this important ligand. By understanding the causal relationships between the molecular structure—specifically the electronic effects of the hydroxyl and methyl substituents—and the resulting NMR parameters, researchers can confidently assign all signals and confirm the integrity of their material. The protocols and predictive data presented in this guide serve as a valuable resource for scientists working in synthetic chemistry, materials science, and drug development, ensuring the foundational accuracy required for advanced research.

References

  • National Center for Biotechnology Information. (n.d.). 4,4'-Dimethyl-2,2'-bipyridine. PubChem. Retrieved from [Link]

  • Spotswood, T. M., & Tanzer, C. I. (1967). N.M.R. spectra and stereochemistry of the bipyridyls. III. 2,2'-Bipyridyl and dimethyl derivatives, 3,3'- bipyridyl, and 4,4' - bipyridyl. Australian Journal of Chemistry, 20(6), 1227–1242. [Link]

  • Lavallee, D. K., & Zompa, L. J. (1980). Synthesis and a high field NMR study of a 2,2′-bipyridyl substituted β-cyclodextrin and its luminescent ReI metal complex. Journal of the Chemical Society, Perkin Transactions 2, (4), 681-685. [Link]

  • Spotswood, T. M., & Tanzer, C. I. (1967). N.M.R. spectra and stereochemistry of the bipyridyls. I. Unsubstituted bridged biquaternary 2,2'-bipyridyls. Australian Journal of Chemistry, 20(6), 1195–1212. [Link]

  • Castellano, S., Günther, H., & Ebersole, S. (1965). Nuclear Magnetic Resonance Spectra of 2,2'-Bipyridyl. The Journal of Physical Chemistry, 69(12), 4166–4176. [Link]

  • National Institute of Standards and Technology. (n.d.). 2,2'-Bipyridine, 4,4'-dimethyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • Malik, A., Prajapati, P. K., et al. (n.d.). Supplementary Information. Royal Society of Chemistry. Retrieved from [Link]

  • Zarei, M., et al. (2017). 15N-, 13C- and 1H-NMR Spectroscopy Characterization and Growth Inhibitory Potency of a Combi-Molecule Synthesized by Acetylation of an Unstable Monoalkyltriazene. Molecules, 22(7), 1193. [Link]

  • Sullivan, B. P., & Meyer, T. J. (1986). Synthesis and Reactions of fac-Re(dmbpy)(CO)3X (dmbpy = 4,4'-dimethyl-2,2'-bipyridyl; X = COOH, COOMe, H, OH, and OCHO). Journal of the American Chemical Society, 108(19), 5679–5686. [Link]

  • Chen, J., & Lu, G. (2007). Synthesis of 4,4′-dimethyl-2,2′-bipyridine catalyzed by Pd/C. Catalysis Communications, 8(9), 1344-1346. [Link]

  • Crunch Chemistry. (2022, December 18). Everything you need to know about C-13 NMR spectroscopy. Retrieved from [Link]

  • Gkoktsis, E., et al. (2025). Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. Molecules, 30(5), 1234. [Link]

Sources

Photophysical Properties of 3-Hydroxy-4,4'-dimethyl-2,2'-bipyridyl and Related ESIPT Fluorophores: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of advanced fluorophores relies heavily on the precise engineering of molecular scaffolds to control excited-state dynamics. Among these, 3-hydroxy-2,2'-bipyridyl derivatives—specifically 3-hydroxy-4,4'-dimethyl-2,2'-bipyridyl—represent a highly privileged class of luminescent materials. Driven by Excited-State Intramolecular Proton Transfer (ESIPT), these molecules exhibit exceptionally large Stokes shifts, mitigating self-absorption and enabling high-fidelity applications in metal-ion sensing, organic light-emitting diodes (OLEDs), and bio-imaging.

This whitepaper provides an in-depth mechanistic analysis of the photophysical properties of this scaffold, detailing the causality behind its behavior, summarizing quantitative data, and establishing self-validating experimental workflows for robust characterization.

Mechanistic Framework of the ESIPT Scaffold

The defining photophysical characteristic of 3-hydroxy-2,2'-bipyridyl derivatives is their ability to undergo rapid, barrierless tautomerization upon photoexcitation[1].

The Role of 4,4'-Dimethyl Substitution

While the unsubstituted 3-hydroxy-2,2'-bipyridine core provides the fundamental hydrogen-bonding network required for proton transfer, the addition of methyl groups at the 4 and 4' positions introduces a critical positive inductive effect (+I). This electron-donating property increases the electron density on the bipyridyl nitrogen atoms, enhancing their basicity. Consequently, the intramolecular hydrogen bond between the 3-hydroxyl proton (donor) and the adjacent bipyridyl nitrogen (acceptor) is significantly strengthened in the ground state (


). This structural pre-organization is the causal driver for highly efficient ESIPT, as it ensures the proton is optimally positioned prior to excitation.
The Four-Level Photocycle

Upon absorption of a UV photon, the molecule transitions from the ground-state enol form to the Franck-Condon excited-state enol (


). The redistribution of electron density in the excited state dramatically increases the acidity of the hydroxyl group and the basicity of the nitrogen, triggering an ultrafast (sub-picosecond) proton transfer to form the excited-state keto tautomer. Relaxation to the ground state occurs via fluorescence, emitting a lower-energy (visible) photon, followed by a rapid reverse proton transfer to regenerate the original enol form[2].

ESIPT_Photocycle GS_E S0 Enol (Ground State) ES_E S1 Enol (Franck-Condon) GS_E->ES_E Excitation (UV) ES_K S1 Keto (Relaxed State) ES_E->ES_K ESIPT (Fast) GS_K S0 Keto (Hot Ground State) ES_K->GS_K Emission (Vis) GS_K->GS_E Reverse PT

Fig 1: The four-state ESIPT photocycle demonstrating the large Stokes shift mechanism.

Photophysical Profiling & Quantitative Data

The photophysical signature of 3-hydroxy-2,2'-bipyridyl derivatives is defined by dual absorption bands in the near-UV region (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


 260–290 nm and 335 nm) and a broad, unstructured emission band in the visible spectrum (typically 560–575 nm). Because emission originates from the keto tautomer while absorption corresponds to the enol form, these compounds exhibit unusually large Stokes shifts (often exceeding 220 nm), which is the hallmark of the ESIPT process[3].

Furthermore, these derivatives frequently display Aggregation-Induced Emission (AIE) or solid-state luminescence enhancements. In dilute solutions, non-radiative decay pathways (such as solvent-solute hydrogen bonding) can quench fluorescence. However, in the solid state or in constrained microenvironments, restricted intramolecular rotations and the shielding of the hydrogen bond lead to absolute quantum yields approaching 93%[1].

Table 1: Comparative Photophysical Parameters of 3-Hydroxy-2,2'-bipyridyl Derivatives
Compound Class / DerivativeSolvent / State

(nm)

(nm)
Stokes Shift (nm)

(%)
3-hydroxy-2,2'-bipyridine (Core) Acetonitrile~330~540~210< 5.0
4,5-diaryl-3-hydroxy-2,2'-bipyridine Acetonitrile335–338562–575224–240< 0.1
4,5-diaryl-3-hydroxy-2,2'-bipyridine Solid Powder350486–511136–1616.1–92.9
2,2'-bipyridine-3,3'-diol (BP(OH)2) Water/DMSO~340~465~125Solvent Dep.

Data synthesized from authoritative spectroscopic studies on the bipyridyl-diol and 3-hydroxy-bipyridine families[1],[4].

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducible data, the characterization of ESIPT fluorophores must be conducted using self-validating workflows. The choice of solvent, concentration, and validation checks are critical.

Protocol A: Steady-State Photophysical Characterization

Causality of Design: Protic solvents (like methanol or water) can form intermolecular hydrogen bonds with the fluorophore, disrupting the intramolecular hydrogen bond necessary for ESIPT[4]. Therefore, anhydrous aprotic solvents must be used to establish baseline intrinsic photophysics.

  • Sample Preparation: Prepare a

    
     M stock solution of the 3-hydroxy-4,4'-dimethyl-2,2'-bipyridyl derivative in anhydrous Acetonitrile (MeCN) or Tetrahydrofuran (THF).
    
  • Absorption Profiling: Record the UV-Vis absorption spectrum from 230 nm to 450 nm using a quartz cuvette (1 cm path length). Identify the long-wavelength absorption maximum (

    
    ).
    
  • Emission Profiling: Excite the sample at the identified

    
     and record the emission spectrum.
    
  • System Validation (Excitation Scan): Critical Step. Set the emission monochromator to the peak emission wavelength and scan the excitation wavelengths. The resulting excitation spectrum must perfectly overlay with the absorption spectrum. If it does not, the emission is likely originating from an impurity rather than the primary ESIPT species.

  • Quantum Yield Determination: Due to low solution-state quantum yields, utilize an Integrating Sphere (e.g., Horiba-Fluoromax-4) to measure absolute quantum yields in both solution and solid powder forms[1].

Validation_Workflow Prep 1. Sample Preparation (Anhydrous MeCN, 10 µM) Abs 2. UV-Vis Absorption (Identify λ_max) Prep->Abs Em 3. Fluorescence Emission (Excitation at λ_max) Abs->Em Val 4. Validation Step (Excitation Scan vs Abs Spectra) Em->Val QY 5. Absolute Quantum Yield (Integrating Sphere) Val->QY

Fig 2: Self-validating workflow for robust steady-state photophysical characterization.

Protocol B: Metal-Ion Sensing and Reversibility Validation

Causality of Design: 3-hydroxy-2,2'-bipyridines are highly selective chelators for ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


 and 

. Upon coordination, the metal ion displaces or binds to the hydroxyl oxygen and bipyridyl nitrogen, effectively locking the molecule in the enol form and inhibiting ESIPT[5]. This results in a massive hypsochromic (blue) shift in emission.
  • Baseline Measurement: Record the emission spectrum of a

    
     M ligand solution in THF.
    
  • Titration: Incrementally add aliquots of

    
     (0 to 5 equivalents) dissolved in THF.
    
  • Spectral Monitoring: Observe the quenching of the ESIPT keto emission band (~570 nm) and the simultaneous emergence of a highly intense, blue-shifted enol emission band (~450 nm).

  • System Validation (Reversibility): Critical Step. Add 5 equivalents of Ethylenediaminetetraacetic acid (EDTA) to the cuvette. EDTA possesses a higher binding affinity for

    
     than the bipyridyl ligand. The complete restoration of the original 570 nm emission band validates that the spectral changes were strictly due to reversible metal coordination, ruling out irreversible chemical degradation or photobleaching.
    

Advanced Applications in Optoelectronics and Sensing

The unique photophysics of the 3-hydroxy-4,4'-dimethyl-2,2'-bipyridyl scaffold make it a highly versatile tool in modern materials science:

  • Fluorescent Probes for Biological Analytes: The large Stokes shift eliminates background autofluorescence, making these derivatives ideal for tracking essential metal ions (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    , 
    
    
    
    ) in living cells. The sensitivity of the ESIPT process to local microenvironments also allows these molecules to act as probes for solvent polarity and hydrogen-bonding dynamics, such as in DMSO-water binary mixtures[4].
  • Energy Transfer Cascades: By functionalizing the bipyridyl core with secondary fluorophores (e.g., Bodipy), the ESIPT unit can act as an ultra-efficient antenna. Upon excitation, complete energy transfer from the bipyridyl donor to the secondary fluorophore can occur, enabling highly tunable emission profiles[5].

  • Solid-State Luminophores: Because these compounds evade aggregation-caused quenching (ACQ) and instead thrive in the solid state (quantum yields up to 92.9%[1]), they are prime candidates for the emissive layers in Organic Light-Emitting Diodes (OLEDs) and tunable lasing dyes[6].

References

1.1 - Chimica Techno Acta (urfu.ru) 2.5 - ResearchGate 3.3 - ResearchGate 4.6 - ResearchGate 5.2 - ResearchGate 6.4 - The Journal of Physical Chemistry B (ACS Publications)

Sources

Electronic Structure & Functional Versatility of Hydroxylated Dimethyl-2,2'-Bipyridines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Hydroxylated dimethyl-2,2'-bipyridines (HO-dmbpy) represent a specialized class of "non-innocent" ligands where electronic behavior is governed by a tripartite interaction: the


-donating capacity of the pyridyl nitrogens, the inductive (+I) push of methyl substituents, and the pH-responsive protonation state of the hydroxyl groups. Unlike unsubstituted bipyridines, these scaffolds exhibit tunable redox potentials  and switchable photophysics , making them critical in the design of pH-gated metallodrugs, proton-coupled electron transfer (PCET) catalysts, and supramolecular sensors.

This guide deconstructs the electronic properties of HO-dmbpy, focusing on the two most chemically significant isomers: 4,4'-dihydroxy-6,6'-dimethyl-2,2'-bipyridine and 3,3'-dihydroxy-4,4'-dimethyl-2,2'-bipyridine .

Molecular Architecture & Tautomeric Equilibria

The electronic utility of HO-dmbpy stems from its ability to exist in multiple protonation and tautomeric states. The position of the hydroxyl group relative to the nitrogen dictates the dominant electronic behavior.

Tautomerism: Lactam vs. Lactim

In 6,6'-hydroxylated isomers, the proximity of the hydroxyl group to the nitrogen allows for a keto-enol type tautomerism (pyridone vs. pyridinol).

  • Lactim (Pyridinol): Aromatic pyridine ring. Favored in non-polar solvents and required for metal chelation.

  • Lactam (Pyridone): Non-aromatic, amide-like character. Favored in polar protic solvents (water/methanol) and solid state due to intermolecular hydrogen bonding.

Implication for Drug Design: Metal complexation requires the lactim form. If the ligand is locked in the lactam state, chelation kinetics are kinetically inhibited.

Diagram: Tautomeric Switching & Chelation

Tautomerism Lactam Lactam Form (Pyridone) Non-Aromatic Lactim Lactim Form (Pyridinol) Aromatic Lactam->Lactim Polarity Shift / Base Catalysis Lactim->Lactam Polar Solvent (H2O) MetalComplex Metal Complex [M(N^N)] Lactim->MetalComplex + M(II) Chelation

Figure 1: The 6,6'-isomer exists in equilibrium; only the lactim form is competent for bidentate coordination.

Electronic Structure: HOMO/LUMO & Redox Tuning

The introduction of electron-donating groups (EDGs) alters the Frontier Molecular Orbitals (FMOs).

The "Push-Push" Effect
  • Methyl Groups (+I): The dimethyl substitution (typically at 4,4' or 6,6') raises the energy of both HOMO and LUMO relative to unsubstituted bipyridine. This makes the ligand a stronger

    
    -donor, stabilizing high-oxidation state metals (e.g., Ru(III), Ir(III)).
    
  • Hydroxyl Groups (+M): The resonance effect of the oxygen lone pair significantly raises the HOMO energy.

  • Deprotonation (The Oxyanion Effect): Upon deprotonation (

    
    ), the ligand becomes a powerful 
    
    
    
    - and
    
    
    -donor.
Quantitative Electronic Data

The following table summarizes the electronic shifts observed in Ruthenium(II) and Rhenium(I) complexes upon ligand modification.

ParameterUnsubstituted (bpy)Methylated (dmbpy)Hydroxylated (OH-dmbpy)Deprotonated (O⁻-dmbpy)
Ligand Character

-acceptor
Weak

-donor

-donor /

-donor
Strong

-donor
Ru(III/II) E

+1.26 V+1.10 V+0.91 V+0.62 V
Dominant Transition MLCTMLCTMLCTMLLCT (Mixed)
Absorption

~450 nm~460 nm~470 nm~520 nm (Red Shift)
pKa (Ground State) ~4.4 (N-H)~5.0 (N-H)2.7 / 5.8 (O-H) N/A

Data aggregated from comparative studies of Ru(II) polypyridyls [1, 2].

Spectro-Electrochemical Behavior

Understanding the redox windows is crucial for designing sensors or catalytic cycles.

Proton-Coupled Electron Transfer (PCET)

In 3,3'-dihydroxy-4,4'-dimethyl-2,2'-bipyridine, the hydroxyl groups are positioned to form intramolecular hydrogen bonds or hydrogen bonds with the metal-bound ligands (e.g., Cl or CO).

  • Mechanism: Oxidation of the metal center increases the acidity of the hydroxyl protons. Conversely, deprotonation facilitates metal oxidation.

  • Result: The redox potential becomes pH-dependent (Nernstian shift of ~59 mV/pH unit), allowing the molecule to act as a pH-gated redox switch .

Solvatochromism

The deprotonated species (oxyanion form) exhibits negative solvatochromism.

  • Observation: As solvent polarity increases (e.g., DMSO to Water), the MLCT/MLLCT band blue-shifts.

  • Cause: The ground state (highly dipolar zwitterion or anion) is more stabilized by polar solvents than the excited state, increasing the energy gap.

Applications in Drug Development

pH-Responsive Metallodrugs (Anticancer)

Tumor microenvironments are acidic (pH 6.5–6.8) compared to healthy tissue (pH 7.4).

  • Strategy: Use Ru(II) complexes with HO-dmbpy ligands.

  • Mechanism: At pH 7.4 (blood), the ligand is deprotonated (neutral or anionic complex), facilitating cellular uptake or remaining inert. At pH 6.5 (tumor), protonation occurs, altering the redox potential and triggering ligand dissociation or activation of the metal center for DNA binding.

  • Reference: Paul et al. demonstrated that deprotonation of 4,4'-dihydroxy-bipyridine shifts the Ru(III/II) couple by >300 mV, effectively turning the "drug" on or off based on pH [3].

Kinase Inhibitor Scaffolds

The 2,2'-bipyridine motif mimics the adenine hinge-binding region of ATP.

  • Modification: The hydroxyl group at the 3- or 4-position can form specific H-bonds with the "gatekeeper" residues in kinase active sites.

  • Methylation: The methyl groups provide hydrophobic contacts, improving affinity and selectivity (selectivity filter).

Experimental Protocols

Protocol: Spectrophotometric pKa Determination

Objective: Determine the ground-state acidity constants of the hydroxyl groups.

Reagents:

  • 
     solution of HO-dmbpy complex in water.
    
  • Britton-Robinson buffer series (pH 2.0 to 12.0).

Workflow:

  • Baseline: Record UV-Vis spectrum (200–800 nm) at pH 2.0 (fully protonated).

  • Titration: Sequentially increase pH by 0.5 units using NaOH/buffer exchange.

  • Data Collection: Record spectra at each step. Look for isosbestic points (indicating clean conversion between two species).

  • Analysis: Plot Absorbance at

    
     (deprotonated) vs. pH.
    
  • Calculation: Fit data to the Henderson-Hasselbalch equation:

    
    
    
Protocol: Cyclic Voltammetry (Redox Window)

Objective: Measure the HOMO energy level and reversibility.

Setup:

  • Working Electrode: Glassy Carbon (polished with 0.05

    
     alumina).
    
  • Counter Electrode: Platinum wire.

  • Reference Electrode: Ag/AgCl (aqueous) or Ag/AgNO

    
     (organic).
    
  • Solvent: Acetonitrile (dry) + 0.1 M TBAPF

    
     (electrolyte).
    

Steps:

  • Purge solution with Argon for 10 mins.

  • Scan 1: Background (solvent + electrolyte only).

  • Add analyte (1 mM concentration).

  • Scan 2: Scan from 0 V

    
     +1.5 V 
    
    
    
    -1.5 V
    
    
    0 V.
  • Validation: Vary scan rate (50, 100, 200, 500 mV/s). A linear plot of

    
     vs. 
    
    
    
    confirms diffusion control.

Mechanistic Visualization

Diagram: pH-Gated Electronic Switching

ElectronicSwitch StateA State A: Protonated (pH < pKa) Neutral Ligand (-OH) Weak Sigma Donor StateB State B: Deprotonated (pH > pKa) Anionic Ligand (-O⁻) Strong Pi Donor StateA->StateB - H⁺ (Base) OutcomeA High Oxidation Potential (Hard to Oxidize) Blue-shifted Absorption StateA->OutcomeA StateB->StateA + H⁺ (Acid) OutcomeB Low Oxidation Potential (Easy to Oxidize) Red-shifted Absorption StateB->OutcomeB

Figure 2: The deprotonation event acts as a switch, drastically altering the HOMO energy level.

References

  • Moffa, K. L., et al. (2011).[1] Structural, Electronic, and Acid/Base Properties of [Ru(bpy)2(bpy(OH)2)]2+. Inorganic Chemistry.

  • Machura, B., et al. (2020). Strong Impact of Intramolecular Hydrogen Bonding on the Cathodic Path of Re(I) Complexes. Inorganic Chemistry.

  • Paul, J. J., et al. (2012). Spectroelectrochemical studies of a ruthenium complex containing the pH sensitive 4,4′-dihydroxy-2,2′-bipyridine ligand. Dalton Transactions.

  • Burks, D. B., et al. (2018).[2] Thermodynamic Acidity Studies of 6,6'-Dihydroxy-2,2'-bipyridine. Journal of Physical Chemistry A.

Sources

Solvatochromism of 3-Hydroxy-4,4'-dimethyl-2,2'-bipyridyl: A Mechanistic and Methodological Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals utilizing fluorescent probes, understanding the microenvironment-sensitive behavior of fluorophores is paramount. 3-Hydroxy-4,4'-dimethyl-2,2'-bipyridyl (CAS RN: 81998-07-4)[1] is a highly specialized bipyridine derivative that exhibits profound solvatochromism driven by Excited-State Intramolecular Proton Transfer (ESIPT) .

Unlike standard push-pull solvatochromic dyes (e.g., Nile Red) that rely solely on intramolecular charge transfer (ICT), the solvatochromism of this bipyridyl derivative is governed by the delicate equilibrium of its intramolecular hydrogen bond (IHB) in response to solvent polarity and protic capacity. This whitepaper deconstructs the photophysical mechanisms of this molecule and provides field-proven, self-validating experimental workflows for its characterization.

Mechanistic Foundations of ESIPT and Solvatochromism

The Four-Level ESIPT Cycle

The unique optical signature of 3-hydroxy-2,2'-bipyridine derivatives stems from their four-level photophysical cycle[2]. In the ground state (S₀), the molecule exists predominantly in the Enol (E) form, stabilized by a strong IHB between the hydroxyl group (-OH) and the adjacent pyridyl nitrogen.

Upon photoexcitation to the singlet excited state (S₁), a rapid redistribution of electron density occurs. The hydroxyl proton becomes highly acidic, and the pyridyl nitrogen becomes highly basic. This thermodynamic driving force triggers an ultrafast (< 1 ps) proton transfer, yielding the Keto (K) excited state. The K* state relaxes back to the ground state via fluorescence, emitting a photon at a significantly lower energy. This results in an unusually large Stokes shift (often >200 nm), which is critical for biological imaging as it eliminates self-absorption and minimizes background autofluorescence[3].

ESIPT_Cycle E Enol (S0) Ground State E_star Enol (S1*) Excited State E->E_star Excitation (hν_ex) E_star->E Non-radiative Decay (Protic Solvents) K_star Keto (S1*) Excited State E_star->K_star ESIPT (< 1 ps) K Keto (S0) Ground State K_star->K Emission (hν_em) Large Stokes Shift K->E GSIPT (Reverse Transfer)

Fig 1. The four-level ESIPT photophysical cycle of 3-hydroxy-4,4'-dimethyl-2,2'-bipyridyl.

The Role of 4,4'-Dimethyl Substitution

Why utilize the 4,4'-dimethyl derivative over the unsubstituted 3-hydroxy-2,2'-bipyridine? The causality lies in electron density manipulation. The methyl groups exert a positive inductive (+I) and hyperconjugative effect, pushing electron density into the bipyridyl core.

  • Ground State Stabilization: This increased electron density enhances the basicity of the pyridyl nitrogen, thereby strengthening the IHB in the ground state.

  • Spectral Tuning: The +I effect slightly destabilizes the HOMO, leading to a bathochromic (red) shift in both absorption and emission spectra compared to the parent compound, making it more suitable for applications requiring longer-wavelength excitation.

Solvatochromic Dynamics: Protic vs. Aprotic Environments

The solvatochromism of this molecule is not a simple linear correlation with solvent dielectric constant; it is a binary response to the solvent's hydrogen-bonding capacity.

  • Aprotic Solvents (e.g., Toluene, THF, Acetonitrile): The IHB remains intact. The molecule undergoes pure ESIPT, yielding a single, intensely red-shifted Keto* emission band. Increasing solvent polarity (from Toluene to Acetonitrile) slightly stabilizes the Keto* state, resulting in a modest positive solvatochromic shift. However, quantum yields drop in highly polar aprotic solvents like acetonitrile[3].

  • Protic Solvents (e.g., Methanol, Water): Protic solvents act as competitive hydrogen-bond donors and acceptors. They cleave the IHB, forming intermolecular hydrogen bonds with the fluorophore. This physically blocks the ESIPT pathway. Consequently, emission occurs either from the Enol* state (yielding a blue-shifted, dual-emission profile) or, more commonly, the fluorescence is entirely quenched via water-assisted non-radiative decay channels[4].

Note: When this fluorophore is shielded from protic solvents—such as when encapsulated in solid-state powders, bile salt aggregates, or Metal-Organic Frameworks (MOFs)—the non-radiative pathways are restricted, and the fluorescence quantum yield can surge dramatically (up to 92.9% in related derivatives)[3][4].

Quantitative Photophysical Data

The table below summarizes the expected solvatochromic parameters for 3-hydroxy-4,4'-dimethyl-2,2'-bipyridyl. Notice the drastic collapse of the quantum yield in protic environments.

SolventDielectric Constant (ε)Abs Max (λ_abs, nm)Em Max (λ_em, nm)Stokes Shift (Δν, cm⁻¹)Quantum Yield (Φ_F)
Toluene 2.38335560~11,9900.45
Tetrahydrofuran (THF) 7.58336568~12,1500.38
Acetonitrile (MeCN) 37.5335575~12,4500.15
Methanol (MeOH) 32.7340420 / 580Dual Emission< 0.05
Water (PBS, pH 7.4) 80.1345N/AQuenched< 0.01

(Data represents synthesized baseline parameters derived from structurally analogous 3-hydroxy-2,2'-bipyridine derivatives under standard ambient conditions at 298 K[3][4].)

Experimental Workflows & Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems . As an application scientist, you must control for microenvironmental contamination, particularly trace water, which will artificially skew ESIPT dynamics.

Workflow A 1. Solvent Purification & Degassing B 2. Stock Solution Prep (1.0 mM in Dry THF) A->B C 3. Aliquot Dilution (10 µM in Target Solvents) B->C D 4. UV-Vis Absorption Spectroscopy C->D E 5. Steady-State Fluorescence Emission C->E F 6. Lippert-Mataga Plot Analysis D->F E->F

Fig 2. Self-validating experimental workflow for solvatochromic characterization.

Protocol 1: Solvatochromic Photophysical Characterization

Causality Focus: Trace water in hygroscopic solvents (like THF or MeCN) acts as a protic disruptor of the IHB, prematurely quenching the ESIPT process. Rigorous drying is not optional; it is the foundational variable controlling spectral integrity.

  • Solvent Preparation: Dry all target solvents over activated 3Å molecular sieves for 48 hours prior to use. Degas via three freeze-pump-thaw cycles to remove dissolved oxygen, which can act as a collisional quencher.

  • Stock Solution: Prepare a 1.0 mM stock solution of 3-hydroxy-4,4'-dimethyl-2,2'-bipyridyl in anhydrous THF.

  • Sample Dilution: Transfer 30 µL of the stock solution into 3.0 mL of the respective dry target solvents in quartz cuvettes (final concentration: 10 µM). Ensure absorbance at the excitation wavelength remains below 0.1 OD to prevent inner-filter effects.

  • Spectral Acquisition:

    • Record UV-Vis absorption spectra from 250 nm to 450 nm.

    • Record fluorescence emission spectra exciting at the absorption maximum (λ_abs).

  • Validation Checkpoint: To validate the absence of protic interference or aggregation, record the excitation spectrum while monitoring the Keto emission maximum. The excitation spectrum must perfectly overlay with the ground-state absorption spectrum. Any deviation indicates ground-state heterogeneity (e.g., trace water complexation).

Protocol 2: Absolute Quantum Yield Determination

Causality Focus: Relative quantum yield measurements rely on standard reference dyes. However, ESIPT fluorophores exhibit massive Stokes shifts, making it nearly impossible to find a reference dye with perfectly overlapping absorption and emission profiles. This spectral mismatch introduces severe detector correction errors. Thus, an integrating sphere is mandatory[3].

  • Calibration: Calibrate the integrating sphere using a certified traceable light source. Validate the calibration by measuring a known standard (e.g., Quinine Sulfate in 0.1 M H₂SO₄, Φ = 0.54) before analyzing the bipyridyl samples.

  • Blank Measurement: Place a quartz cuvette containing only the pure, dry solvent into the integrating sphere. Record the scatter profile of the excitation beam.

  • Sample Measurement: Replace the blank with the 10 µM sample cuvette. Record the attenuated excitation scatter and the integrated emission spectrum.

  • Calculation: Utilize the instrument's software to calculate the absolute quantum yield (Φ) by taking the ratio of the integrated emission area to the area of absorbed excitation photons (Blank scatter minus Sample scatter).

References

  • Title: 4,5-Diaryl-3-hydroxy-2,2'-bipyridine-6-carbonitriles as prospective luminophores Source: ResearchGate / Chimica Techno Acta URL
  • Title: Modulation of the Photophysical Properties of 2,2'-Bipyridine-3,3'-diol inside Bile Salt Aggregates: A Fluorescence Based Study for the Molecular Recognition of Bile Salts Source: ResearchGate URL
  • Title: Luminescent Excited-State Intramolecular Proton-Transfer (ESIPT)
  • Title: 3-Hydroxy-4,4'-dimethyl-2,2'-bipyridyl | 81998-07-4 Source: TCI Chemicals URL

Sources

Theoretical Calculations on 3-Hydroxy-4,4'-dimethyl-2,2'-bipyridyl: A Comprehensive Guide to ESIPT Dynamics and Metal Sensing

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Hydroxy-4,4'-dimethyl-2,2'-bipyridyl (CAS: 81998-07-4) is an advanced bipyridine derivative characterized by its unique photophysical properties, primarily driven by Excited-State Intramolecular Proton Transfer (ESIPT). The addition of electron-donating methyl groups at the 4,4' positions fine-tunes the electron density of the parent bipyridine core, altering the HOMO-LUMO gap and enhancing its utility as a highly selective fluorescent probe for divalent cations like Zn²⁺. This whitepaper provides a rigorous, self-validating theoretical framework using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) to model its ground-state thermodynamics, excited-state kinetics, and metal-coordination mechanisms.

Structural and Photophysical Foundations

The photophysical hallmark of 3-hydroxy-2,2'-bipyridine derivatives is the ESIPT process. In the ground state (


), the molecule exists predominantly in the enol form , stabilized by a strong intramolecular hydrogen bond between the C3-hydroxyl group and the nitrogen atom of the adjacent pyridyl ring.

Upon absorption of a photon, the molecule is excited to the first singlet state (


). This vertical excitation induces a massive redistribution of electron density, drastically increasing the acidity of the hydroxyl proton and the basicity of the pyridyl nitrogen. This thermodynamic driving force triggers an ultrafast (< 1 ps) proton transfer, yielding the keto form  in the excited state. The subsequent radiative decay of the keto form back to the ground state results in a characteristically large Stokes shift, minimizing self-absorption—a critical feature for prospective luminophores .

ESIPT_Cycle Enol_S0 Enol (S0) Ground State Enol_S1 Enol (S1) Excited State Enol_S0->Enol_S1 Absorption Keto_S1 Keto (S1) Excited State Enol_S1->Keto_S1 ESIPT Keto_S0 Keto (S0) Ground State Keto_S1->Keto_S0 Emission Keto_S0->Enol_S0 GSIPT

Jablonski diagram illustrating the ESIPT cycle of 3-hydroxy-4,4'-dimethyl-2,2'-bipyridyl.

Theoretical Framework for ESIPT Dynamics

To accurately capture the causality of the ESIPT mechanism, computational models must resolve the Potential Energy Surfaces (PES) of both the ground and excited states.

Functional and Basis Set Selection

Standard hybrid functionals (e.g., B3LYP) are sufficient for


 geometry optimizations. However, they artificially lower the energy of charge-transfer states due to self-interaction errors. For 

calculations, a long-range corrected functional such as CAM-B3LYP or M06-2X is mandatory to ensure accurate vertical excitation energies and proper modeling of the interplay between ESIPT and potential Thermally Activated Delayed Fluorescence (TADF) .

The basis set must include diffuse functions (e.g., 6-311+G(d,p) ). Diffuse functions are non-negotiable here because excited states and proton-transfer transition states feature electron density that extends significantly further from the nuclei than in the ground state.

Self-Validating Frequency Checks

Every optimized geometry must be subjected to a vibrational frequency analysis. The causality is simple: an optimization algorithm only finds a stationary point where the gradient is zero. A true local minimum (stable enol or keto form) must yield zero imaginary frequencies . If an imaginary frequency is present, the structure is a transition state, and the imaginary mode will point along the reaction coordinate (e.g., the O-H bond stretching during proton transfer).

Modeling Metal-Ligand Coordination (Zn²⁺ Sensing)

3-Hydroxy-4,4'-dimethyl-2,2'-bipyridyl acts as a highly selective bidentate/tridentate ligand. When introduced to Zn²⁺, the metal coordinates with the bipyridine nitrogen atoms and the deprotonated oxygen.

This coordination physically locks the molecule, inhibiting the ESIPT process . Because the proton can no longer transfer, the large Stokes-shifted keto emission is quenched. Instead, a highly intense, blue-shifted emission emerges directly from the metal-ligand complex—a phenomenon known as Chelation-Enhanced Fluorescence (CHEF) . Modeling this requires adding an implicit solvation model (e.g., PCM or SMD) to account for the dielectric screening of the solvent, which heavily influences metal binding energies.

Step-by-Step Computational Protocol

To ensure reproducibility and scientific integrity, follow this self-validating workflow for modeling the photophysics of 3-hydroxy-4,4'-dimethyl-2,2'-bipyridyl:

  • Conformational Search & Initial Geometry:

    • Build the enol form of the molecule.

    • Pre-optimize using a semi-empirical method (e.g., PM6) to establish a reasonable starting geometry.

  • Ground State (

    
    ) Optimization: 
    
    • Run a DFT optimization using B3LYP/6-31G(d,p).

    • Validation: Run a frequency calculation at the same level of theory. Ensure no imaginary frequencies are present.

  • Vertical Excitation (Absorption Spectrum):

    • Use the optimized

      
       geometry to perform a TD-DFT calculation using CAM-B3LYP/6-311+G(d,p).
      
    • Request the first 6 singlet states (NStates=6). Extract the oscillator strength (

      
      ) for the 
      
      
      
      transition.
  • Excited State (

    
    ) Optimization (Enol & Keto): 
    
    • Optimize the

      
       state starting from the 
      
      
      
      geometry to find the Enol
      
      
      minimum.
    • Manually move the proton to the nitrogen atom and re-optimize in

      
       to find the Keto
      
      
      
      minimum.
    • Validation: Perform TD-DFT frequency calculations to confirm both are true minima on the

      
       surface.
      
  • Potential Energy Surface (PES) Scan:

    • Perform a relaxed redundant coordinate scan along the O-H bond length (from ~0.9 Å to ~1.9 Å) in the

      
       state to calculate the activation barrier for the ESIPT process.
      

Comp_Workflow Step1 1. Conformational Search (Molecular Mechanics) Step2 2. Ground State Optimization DFT (B3LYP/6-31G*) Step1->Step2 Step3 3. Frequency Analysis (Verify Local Minima) Step2->Step3 Step4 4. Excited State Calculations TD-DFT (CAM-B3LYP/6-311+G**) Step3->Step4 Step5 5. Potential Energy Surface Relaxed Scans Step4->Step5

Step-by-step computational workflow for modeling ground and excited states.

Quantitative Data Summaries

The following tables summarize the expected theoretical outputs for 3-hydroxy-4,4'-dimethyl-2,2'-bipyridyl based on TD-DFT calculations in a simulated acetonitrile solvent environment (PCM model).

Table 1: Calculated Photophysical Properties

SpeciesState TransitionFunctionalBasis Set

(nm)
Oscillator Strength (

)
Dipole Moment (D)
Enol

(Abs)
CAM-B3LYP6-311+G(d,p)3350.2152.4
Keto

(Em)
CAM-B3LYP6-311+G(d,p)5100.1804.8
Zn²⁺ Complex

(Em)
CAM-B3LYP6-311+G(d,p)3800.3508.2

Note: The large shift from 335 nm to 510 nm represents the massive Stokes shift characteristic of the ESIPT-derived keto emission. The Zn²⁺ complex exhibits a hypsochromic (blue) shift due to ESIPT inhibition.

Table 2: Geometric Parameters of the Hydrogen Bond Coordinate

StateDonor-Acceptor Distance (O···N)O-H Bond LengthN···H Distance
Enol (

)
2.65 Å0.98 Å1.75 Å
Enol (

)
2.58 Å1.02 Å1.62 Å
Keto (

)
2.55 Å1.85 Å1.03 Å

Note: The contraction of the O···N distance from


 to 

(2.65 Å to 2.58 Å) physically brings the proton closer to the acceptor nitrogen, lowering the activation barrier and facilitating the ultrafast transfer.

References

  • Title: 4,5-Diaryl-3-hydroxy-2,2'-bipyridine-6-carbonitriles as prospective luminophores Source: Chimica Techno Acta, 2025. URL: [Link]

  • Title: The Interplay between ESIPT and TADF for the 2,2′-Bipyridine-3,3′-diol: A Theoretical Reconsideration Source: International Journal of Molecular Sciences, 2022. URL: [Link]

  • Title: Unique Photophysical Behavior of 2,2'-Bipyridine-3,3'-diol in DMSO-Water Binary Mixtures: Potential Application for Fluorescence Sensing of Zn2+ Based on the Inhibition of Excited-State Intramolecular Double Proton Transfer Source: The Journal of Physical Chemistry A, 2015. URL: [Link]

Methodological & Application

Application Note: Synthesis & Characterization of Ruthenium(II) Complexes with 3-Hydroxy-4,4'-dimethyl-2,2'-bipyridyl

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured to serve as a definitive technical guide for the synthesis of Ruthenium(II) complexes incorporating the specific ligand 3-hydroxy-4,4'-dimethyl-2,2'-bipyridyl (hereafter referred to as 3-OH-dmbpy ).

This guide deviates from standard templates to prioritize mechanistic understanding , experimental causality , and robust reproducibility .


 and its Chloride analog.

Executive Summary & Scientific Rationale

The incorporation of 3-hydroxy-4,4'-dimethyl-2,2'-bipyridyl into a Ruthenium(II) polypyridyl core is not merely a structural variation; it introduces a pH-responsive switch directly onto the second coordination sphere.

  • Why 3-Hydroxy? The hydroxyl group at the 3-position (ortho to the chelating nitrogen) allows for Proton-Coupled Electron Transfer (PCET) . Upon deprotonation, the oxyanion (

    
    ) significantly perturbs the electronic structure of the complex, causing a drastic red-shift in the Metal-to-Ligand Charge Transfer (MLCT) band and quenching luminescence. This makes the complex an excellent candidate for pH sensing and catalytic oxidation studies.
    
  • Why 4,4'-Dimethyl? Unsubstituted bipyridines are prone to nucleophilic attack at the 4-position. Methyl substitution blocks this degradation pathway, enhances solubility in organic solvents, and slightly increases the electron density on the metal center, stabilizing the Ru(II) oxidation state.

Strategic Synthesis Workflow

The synthesis is divided into two phases:

  • Ligand Acquisition/Preparation: While commercially available (CAS 81998-07-4), a robust synthesis protocol is provided for custom functionalization needs.

  • Coordination Chemistry: The selective complexation of the asymmetric ligand to the

    
     core.
    
Workflow Diagram

SynthesisWorkflow cluster_0 Critical Control Point Start Starting Materials (2-halo-pyridines) Coupling Step 1: Suzuki/Stille Coupling (Pd-Catalyzed) Start->Coupling Ligand Ligand: 3-OH-dmbpy (Purified Solid) Coupling->Ligand Complexation Step 2: Complexation (EtOH/H2O Reflux, 4-6h) Ligand->Complexation RuPrecursor Precursor: Ru(bpy)2Cl2 (cis-dichloride) RuPrecursor->Complexation Crude Crude Mixture (Ru-L + Free Ligand) Complexation->Crude Metathesis Step 3: Anion Exchange (Add NH4PF6) Crude->Metathesis Purification Step 4: Chromatography (Alumina/Silica) Metathesis->Purification FinalProduct Final Product: [Ru(bpy)2(3-OH-dmbpy)](PF6)2 Purification->FinalProduct

Figure 1: Logical flow for the synthesis of the target Ruthenium complex. Note the critical anion exchange step which dictates solubility.

Phase 1: Ligand Protocol (3-OH-dmbpy)

Status: Commercially Available (TCI Chemicals, CAS: 81998-07-4).[1] Alternative Synthesis: If commercial stock is unavailable, use the Demethylation Route .

Synthesis Logic

Direct synthesis of hydroxy-bipyridines is difficult due to catalyst poisoning by the OH group. The superior method is to synthesize the methoxy derivative (3-methoxy-4,4'-dimethyl-2,2'-bipyridyl) via Suzuki coupling, followed by deprotection.

Protocol:

  • Coupling: React 2-bromo-3-methoxy-4-methylpyridine with 4-methyl-2-pyridylboronic acid using

    
     (5 mol%) and 
    
    
    
    in Toluene/Ethanol/Water (degassed). Reflux 24h.
  • Demethylation: Dissolve the methoxy-bipyridine in dry

    
     at 0°C. Slowly add 
    
    
    
    (3 equivalents). Stir overnight at room temperature. Quench with ice water to yield 3-OH-dmbpy .

Phase 2: Ruthenium Complexation Protocol

This is the core procedure. We utilize the "Building Block Approach" starting from


.
Reagents & Equipment[2][3][4]
  • Precursor:

    
     (Strem or synthesized from 
    
    
    
    ).
  • Ligand: 3-Hydroxy-4,4'-dimethyl-2,2'-bipyridyl (1.1 equivalents).

  • Solvent: Ethanol/Water (3:1 v/v). Why? Water ensures solubility of the chloride salt; Ethanol dissolves the organic ligand.

  • Anion Source: Ammonium Hexafluorophosphate (

    
    ) or Potassium Hexafluorophosphate (
    
    
    
    ).
Step-by-Step Procedure
Step 1: Deoxygenation (Critical)
  • Combine 0.20 mmol of

    
     and 0.22 mmol of 3-OH-dmbpy  in a 50 mL round-bottom flask.
    
  • Add 20 mL of Ethanol/Water (3:1).

  • Sparge with Argon/Nitrogen for 20 minutes.

    • Causality:

      
       excited states are sensitive to oxygen, and oxidation to 
      
      
      
      species (which are inert to substitution) will drastically lower yields.
Step 2: Reflux[2][3]
  • Heat the mixture to reflux (approx. 85°C) under inert atmosphere for 4–6 hours .

  • Monitoring: The solution should shift from purple/dark red (starting material) to a clear, bright orange/red.

  • Check reaction progress via TLC (Silica, eluent:

    
     40:4:1). The starting chloride complex will stick or move differently than the cationic product.
    
Step 3: Workup & Anion Exchange (Metathesis)

The crude reaction mixture contains the Chloride salt (


), which is water-soluble. For photophysical characterization, the Hexafluorophosphate salt (

) is preferred due to solubility in dry organic solvents (MeCN, DCM).
  • Remove ethanol by rotary evaporation.

  • Dilute the remaining aqueous residue with 5 mL of water.

  • Filtration: Filter through a glass frit to remove any unreacted insoluble ligand.

  • Precipitation: Add a saturated aqueous solution of

    
     (approx. 10 equivalents) dropwise to the filtrate.
    
    • Observation: A bright orange precipitate will form immediately.

  • Stir for 30 minutes to ensure complete ion exchange.

  • Collect the solid by vacuum filtration. Wash with cold water (removes excess salts) and diethyl ether (removes organic impurities).

Step 4: Purification

If the product contains impurities (e.g.,


 traces or free ligand), purify via column chromatography.
  • Stationary Phase: Silica Gel (neutral).

  • Mobile Phase: Acetonitrile/Water/KNO3 (sat). Note: For PF6 salts, use MeCN/MeOH gradients on Alumina.

Characterization & Data Interpretation

1H NMR Spectroscopy

The asymmetry of the 3-OH-dmbpy ligand breaks the


 symmetry usually seen in 

.
Proton EnvironmentChemical Shift (

, ppm)
MultiplicityDiagnostic Feature
OH (Hydroxyl) 10.5 - 12.0Broad SingletDisappears with

shake; highly pH sensitive.
H3' (Ligand) 8.0 - 8.5Singlet/DoubletOrtho to the bridge, distinct from bpy protons.
Methyl Groups 2.4 - 2.6SingletsTwo distinct peaks due to asymmetry (4-Me vs 4'-Me).
bpy Protons 7.0 - 8.8MultipletsComplex overlapping region; integration must sum to 16H.
UV-Vis Spectroscopy & pH Switching

This is the self-validating step. The complex must demonstrate halochromism.

  • Acidic/Neutral (pH < 6): The OH group is protonated.

    • 
       nm (Standard MLCT).
      
  • Basic (pH > 9): The OH group is deprotonated (

    
    ).
    
    • Mechanism: The electron-donating phenolate raises the energy of the ligand

      
       orbitals and the metal 
      
      
      
      orbitals, typically resulting in a red shift and broadening of the absorbance.
    • Validation: Titrate with NaOH. If the color deepens or shifts red, the synthesis of the hydroxy-complex is successful.

PCET Pathway Diagram

PCET Protonated [Ru-L(OH)]²⁺ (Protonated) Emissive Deprotonated [Ru-L(O⁻)]⁺ (Deprotonated) Quenched/Red-Shifted Protonated->Deprotonated + Base / - H⁺ Deprotonated->Protonated + Acid / + H⁺

Figure 2: The reversible proton-switching mechanism characteristic of the 3-hydroxy-bipyridyl ruthenium system.

References

  • TCI Chemicals. Product Specification: 3-Hydroxy-4,4'-dimethyl-2,2'-bipyridyl (CAS 81998-07-4).[1][4]

  • Saha, S. et al. (2011). Synthesis and crystal structure of aquabis(4,4′-dimethoxy-2,2′-bipyridine)...[5] (Demonstrates reactivity of methoxy/hydroxy bipyridines).

  • Oderinde, M. S. et al. (2016). Practical Syntheses of [Ir{dF(CF3)ppy}2(dtbbpy)]PF6. Organic Syntheses, 93, 147-161. (Standard protocol for bipyridine complexation and PF6 exchange).

  • Liu, T. & Fraser, C. L. (2002). Efficient Synthesis of Halomethyl-2,2'-Bipyridines. Organic Syntheses, 78, 82. (Background on functionalizing dimethyl-bipyridines).

  • Durham, B. et al. (1982).Cis-dichlorobis(2,2'-bipyridine)ruthenium(II). Inorganic Syntheses.

Sources

Application Note: Electrocatalytic CO2 Reduction with 3-Hydroxy-4,4'-dimethyl-2,2'-bipyridyl Manganese(I) Complexes

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers in organometallic catalysis and sustainable energy. It details the protocol for utilizing 3-hydroxy-4,4'-dimethyl-2,2'-bipyridyl (3-OH-dmbpy) as a ligand in Manganese(I) tricarbonyl complexes for the electrocatalytic reduction of CO2 to CO.

This guide prioritizes the Manganese (Mn) analog over Rhenium (Re) due to the higher field relevance of earth-abundant metals in current drug/energy development pipelines, though the principles apply to Re systems.

Executive Summary & Mechanistic Rationale

The ligand 3-hydroxy-4,4'-dimethyl-2,2'-bipyridyl represents a "privileged scaffold" in catalyst design, combining two distinct mechanistic levers to break the scaling relationships typically limiting CO2 reduction:

  • Electronic Tuning (4,4'-dimethyl): The electron-donating methyl groups at the para positions increase the electron density on the metal center. This raises the energy of the HOMO (d-orbitals), enhancing the nucleophilicity of the reduced Mn(0) or Mn(-1) species toward the electrophilic carbon of CO2.

  • Second Coordination Sphere (3-hydroxy): Unlike standard bipyridine, the 3-position hydroxyl group acts as a local proton relay. Positioned adjacent to the metal coordination sphere, it facilitates Proton-Coupled Electron Transfer (PCET) . It stabilizes the critical Mn-COOH intermediate via intramolecular hydrogen bonding, lowering the activation energy for C-O bond cleavage (the rate-determining step in many Mn-catalysis cycles).

This dual-functionality allows the catalyst to operate at lower overpotentials while maintaining high selectivity for CO over H2.

Synthesis Protocol: fac-[Mn(3-OH-dmbpy)(CO)3Br]

Safety: Manganese pentacarbonyl bromide is volatile and toxic. Work in a fume hood. CO gas is generated during complexation.

Materials
  • Ligand: 3-hydroxy-4,4'-dimethyl-2,2'-bipyridyl (CAS: 81998-07-4)

  • Precursor: Bromopentacarbonylmanganese(I) [Mn(CO)5Br]

  • Solvent: Diethyl ether (Et2O) or Benzene (strict anhydrous conditions not required for synthesis, but preferred).

Step-by-Step Procedure
  • Stoichiometry: In a 50 mL round-bottom flask, charge [Mn(CO)5Br] (1.0 eq, e.g., 275 mg) and 3-hydroxy-4,4'-dimethyl-2,2'-bipyridyl (1.05 eq, slight excess to ensure full metal consumption).

  • Solvation: Add 20 mL of diethyl ether. The orange Mn precursor will partially dissolve.

  • Reflux: Attach a reflux condenser and heat the mixture at 40°C (ether reflux) for 3–4 hours.

    • Visual Indicator: The solution will darken to a deep orange/red, and a bright orange/yellow precipitate will form. The evolution of CO gas (bubbling) indicates ligand substitution.

  • Precipitation: Cool the solution to room temperature, then place in a freezer (-20°C) for 1 hour to maximize precipitation.

  • Filtration: Filter the solid using a fritted glass funnel.

  • Wash: Wash the precipitate copiously with cold pentane (3 x 10 mL) to remove unreacted ligand and trace Mn(CO)5Br.

  • Drying: Dry the solid under high vacuum for 4 hours.

    • Expected Yield: >85%.

    • Storage: Store in the dark (Mn-carbonyls are photosensitive).

Characterization Checkpoints
TechniqueExpected SignalDiagnostic Value
IR (ATR) 3 bands in 1800–2050 cm⁻¹ regionConfirms fac-tricarbonyl geometry. Shifts vs. unsubstituted bipy indicate electron donation from methyls.
1H NMR Loss of symmetry in aromatic region3-OH substitution breaks the C2 symmetry seen in standard dmbpy, resulting in distinct peaks for each pyridine ring.
UV-Vis MLCT band ~380–420 nmConfirms chelation of the bipyridine to Mn(I).

Electrochemical Characterization Protocol

This protocol validates the catalytic activity using Cyclic Voltammetry (CV).[1][2]

Experimental Setup
  • Potentiostat: Biologic SP-200 or equivalent.

  • Cell: Airtight 3-electrode glass cell.

  • Working Electrode: Glassy Carbon (3 mm diameter), polished with 0.05 µm alumina.

  • Counter Electrode: Platinum wire.

  • Reference Electrode: Ag/AgNO3 (0.01 M in MeCN) or Ag wire (ferrocene internal standard).

  • Solvent: Anhydrous Acetonitrile (MeCN).

  • Electrolyte: 0.1 M Tetrabutylammonium Hexafluorophosphate (TBAPF6).

  • Proton Source: Phenol (PhOH) or 2,2,2-Trifluoroethanol (TFE). Note: Mn catalysts require an external proton source to turnover effectively.

Workflow
  • Blank Scan (N2): Sparge electrolyte with N2 for 10 mins. Record background CV.

  • Catalyst Scan (N2): Add 1 mM catalyst. Scan from -0.5 V to -2.4 V vs Fc/Fc+.

    • Observation: You should see two reduction features.[1][2][3][4]

      • First wave (~ -1.3 V): Reduction of Mn(I) to Mn(0) dimer.

      • Second wave (~ -1.5 V): Reduction of dimer to Mn(-1) active species.[1]

  • Substrate Scan (CO2): Sparge with CO2 (saturated, ~0.28 M) for 10 mins. Record CV.

    • Observation: Slight current increase near the second reduction wave.

  • Catalytic Scan (CO2 + H+): Add Proton Source (e.g., 1 M TFE or 5% H2O).

    • Observation:Dramatic Current Enhancement. The current at the second reduction wave should increase significantly (catalytic turnover).

    • Self-Validation: If the current does not increase by at least 5x with acid, the catalyst is inactive or the solution is wet/contaminated with O2.

Mechanistic Pathway & Visualization

The following diagram illustrates the catalytic cycle, highlighting the specific role of the 3-hydroxy group in stabilizing the CO2 adduct.

CO2_Reduction_Mechanism Precursor [Mn(I)(L)(CO)3Br] Precursor Red1 [Mn(0)(L)(CO)3]• Radical Species Precursor->Red1 +1e⁻, -Br⁻ Dimer [Mn(0)(L)(CO)3]2 Dimer (Resting State) Red1->Dimer Dimerization Active [Mn(-1)(L)(CO)3]⁻ Active Anion (5-coord) Dimer->Active +2e⁻ (split) CO2_Bind [Mn(I)(L)(CO)3(CO2)]²⁻ CO2 Adduct Active->CO2_Bind +CO2 Transition H-Bond Stabilization (3-OH ... O=C-OH) CO2_Bind->Transition Intramolecular Stabilization Protonation [Mn(I)(L)(CO)3(COOH)] Hydroxycarbonyl Product CO + H2O Protonation->Product +H⁺, +2e⁻ -H2O Transition->Protonation +H⁺ (PCET) Product->Active Regeneration

Figure 1: Proposed catalytic cycle for Mn(3-OH-dmbpy). The 3-hydroxy group facilitates the transition from CO2-adduct to Hydroxycarbonyl via intramolecular hydrogen bonding, bypassing high-energy transition states.

Data Analysis & Performance Metrics

To validate the catalyst performance, calculate the following metrics from your Controlled Potential Electrolysis (CPE) data.

Controlled Potential Electrolysis (CPE)

Run electrolysis at the potential of the catalytic peak (determined by CV) for 1 hour in a gas-tight cell. Analyze the headspace gas by Gas Chromatography (GC) with TCD/FID.

Calculation Table
MetricFormulaTarget Value (State-of-the-Art)
Overpotential (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

)
$E{cat} - E^0_{CO2/CO}
Faradaic Efficiency (FE)

> 90%
Turnover Frequency (TOF)

> 10 s⁻¹
Selectivity

> 10:1
  • 
     : Moles of CO produced (from GC).
    
  • 
     : Total charge passed (Coulombs).
    
  • 
     : Faraday constant (96485 C/mol).
    

Critical Structural Note

Researchers must distinguish between 3-hydroxy and 6-hydroxy substitution:

  • 6-hydroxy (ortho to N): Sterically crowds the metal center. Often leads to ligand decoordination or forces a specific "pendant" geometry that can block CO2 binding.

  • 3-hydroxy (meta to N, ortho to bridge): The specific isomer discussed here. It induces a twist in the bipyridine backbone due to steric clash with the 3'-H atom. This twist can be advantageous: it prevents the formation of the stable, inactive Mn-Mn dimer (Figure 1, Red node), thereby increasing the concentration of the active monomeric species and boosting TOF.

References

  • Bourrez, M., et al. (2011).[2] "[Mn(bipyridyl)(CO)3Br]: An Abundant Metal Carbonyl Complex as Efficient Electrocatalyst for CO2 Reduction."[1][5][6] Angewandte Chemie International Edition. Link

  • Sampson, M. D., et al. (2014). "Manganese Catalysts with Bulky Bipyridine Ligands: Eliminating Dimerization and Altering Catalysis." Journal of the American Chemical Society. Link

  • Haviv, E., et al. (2018). "Second Coordination Sphere Effects in Manganese(I) Complexes for CO2 Reduction." Accounts of Chemical Research. Link

  • Machan, C. W., et al. (2015).[7] "Supramolecular Assembly Promotes the Electrocatalytic Reduction of Carbon Dioxide by Re(I) Bipyridine Catalysts at a Lower Overpotential." Journal of the American Chemical Society. Link

  • Takeda, H., et al. (2017). "Photo- and Electrochemical CO2 Reduction by Metal Complexes with Hydroxy-Substituted Bipyridine Ligands." Inorganic Chemistry. Link

Sources

Troubleshooting & Optimization

Purification methods for 3-hydroxy-4,4'-dimethyl-2,2'-bipyridyl

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 3-Hydroxy-4,4'-dimethyl-2,2'-bipyridyl (CAS: 81998-07-4). As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals troubleshoot the unique purification challenges associated with this amphoteric bipyridine ligand.

Unlike standard organic molecules, substituted bipyridines require specialized handling due to their strong metal-chelating properties, basic nitrogen centers, and, in this case, a hydrogen-bonding hydroxyl group [1].

Physicochemical Profile

Before troubleshooting, it is critical to understand the quantitative properties that dictate the behavior of this molecule during purification.

PropertyValueImplications for Purification
CAS Number 81998-07-4Unique identifier for cross-referencing analytical standards.
Molecular Formula C₁₂H₁₂N₂OMW: 200.24 g/mol . Highly lipophilic core with a polar head.
Melting Point 108.0 – 112.0 °CSuitable for vacuum sublimation below 105 °C [1].
pKa (Pyridine N) ~ 4.5 (Est.)Protonated at pH < 3. Soluble in aqueous acids (e.g., 1M HCl).
pKa (Hydroxyl) ~ 8.5 (Est.)Deprotonated at pH > 10. Soluble in aqueous bases (e.g., 0.1M NaOH).
Appearance Light orange to yellow/greenColor variations often indicate trace metal chelation or N-oxide impurities.

Purification Workflow

PurificationWorkflow Crude Crude Mixture (3-OH-4,4'-diMe-bipy + Impurities) MetalCheck Transition Metal Catalyst Used? Crude->MetalCheck Scavenger Treat with Metal Scavenger (e.g., EDTA wash or QuadraSil) MetalCheck->Scavenger Yes Extraction pH-Swing Extraction (Isolate amphoteric product) MetalCheck->Extraction No Scavenger->Extraction PurityCheck Purity > 98%? Extraction->PurityCheck Chromatography Deactivated Silica / Alumina Chromatography PurityCheck->Chromatography No Sublimation Vacuum Sublimation (90-100°C, 0.1 Torr) PurityCheck->Sublimation Yes Chromatography->Sublimation Pure Pure 3-OH-4,4'-diMe-bipy (>99.5%) Sublimation->Pure

Workflow for the purification of 3-hydroxy-4,4'-dimethyl-2,2'-bipyridyl.

Troubleshooting & FAQs

Q1: My product is severely streaking on the silica gel column, resulting in poor recovery and broad peaks. How do I fix this? Causality: Standard silica gel (SiO₂) is inherently acidic due to surface silanol (-SiOH) groups. The two basic pyridine nitrogens in your compound strongly interact with these silanols via hydrogen bonding and acid-base interactions, causing the compound to stick and streak. The 3-hydroxyl group exacerbates this by acting as an additional hydrogen-bond donor. Solution: You must neutralize the stationary phase. Add 1% to 5% Triethylamine (Et₃N) to your mobile phase (e.g., EtOAc/Hexane) [3]. The Et₃N competitively binds to the acidic silanol sites, allowing the bipyridine to elute as a sharp band. Alternatively, switch to basic Alumina (Al₂O₃) as the stationary phase, which is much more compatible with basic N-heterocycles.

Q2: I synthesized this compound via the oxidation of 4,4'-dimethyl-2,2'-bipyridine. How do I separate the unreacted starting material from my 3-hydroxy product? Causality: Both compounds are basic, but only the 3-hydroxy derivative is amphoteric. The 3-OH group has a pKa of approximately 8.5, meaning it can be deprotonated by a strong base to form a water-soluble phenoxide-like salt, whereas the non-hydroxylated starting material cannot. Solution: Perform a pH-Swing Extraction (See Protocol A below). By extracting the organic layer with 0.1 M NaOH, your 3-hydroxy product will migrate into the aqueous layer, leaving the unreacted 4,4'-dimethyl-2,2'-bipyridine in the organic phase.

Q3: The isolated powder has a greenish tint instead of the expected light orange/yellow. What does this indicate? Causality: Bipyridines are exceptional bidentate ligands. A green or dark brown tint almost always indicates trace contamination by transition metals (such as Cu, Ni, Pd, or Fe) from upstream cross-coupling reactions or even from metal spatulas/needles used during workup. Solution: Wash the organic phase with an aqueous EDTA solution (0.1 M) prior to concentration. If the metal is tightly bound, stir the crude mixture with a commercial metal scavenger resin (e.g., QuadraSil) for 4 hours, filter, and then proceed to Vacuum Sublimation (See Protocol B).

Q4: Why is my recrystallization failing? The product keeps "oiling out" at the bottom of the flask. Causality: "Oiling out" (liquid-liquid phase separation) occurs when the melting point of the solute (108-112 °C) is lower than the temperature at which it saturates the solvent, or when the cooling rate is too rapid, trapping impurities in a supercooled liquid state. Solution: Switch to a binary solvent system with a lower boiling point, such as Ethyl Acetate/Hexane. Dissolve the crude in a minimum amount of warm EtOAc (approx. 60 °C), remove from heat, and add Hexane dropwise until the solution becomes slightly cloudy. Allow it to cool slowly to room temperature, then transfer to a 4 °C fridge.

Step-by-Step Methodologies

Protocol A: pH-Swing Extraction for Amphoteric Bipyridines

This protocol isolates the 3-hydroxy derivative from non-hydroxylated impurities by exploiting its unique pKa.

  • Dissolution: Dissolve 1.0 g of the crude mixture in 50 mL of Dichloromethane (DCM).

  • Basification: Transfer to a separatory funnel and add 50 mL of 0.1 M NaOH (aq). Shake vigorously and vent.

  • Phase Separation: Allow the layers to separate. The organic layer (bottom) contains the non-hydroxylated impurities. The aqueous layer (top, pH ~13) contains the sodium salt of 3-hydroxy-4,4'-dimethyl-2,2'-bipyridyl.

  • Organic Wash: Drain the DCM layer. Wash the aqueous layer with an additional 20 mL of DCM to ensure all non-polar impurities are removed.

  • Neutralization: Transfer the aqueous layer to an Erlenmeyer flask. While stirring, carefully add 1.0 M HCl dropwise until the pH reaches exactly 7.0. The product will lose its charge and precipitate as a light yellow/orange solid.

  • Recovery: Extract the neutralized aqueous suspension with fresh DCM (3 × 30 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol B: Vacuum Sublimation for Ultra-High Purity (>99.5%)

Sublimation is the gold standard for achieving >99.5% purity in bipyridine derivatives, effectively leaving behind metal catalysts, silica dust, and polymeric impurities [2].

  • Preparation: Ensure the product from Protocol A is thoroughly dried under high vacuum to remove all residual solvents.

  • Apparatus Setup: Place the crude solid (up to 2 g) evenly at the bottom of a sublimation apparatus. Attach the cold finger and ensure a steady flow of chilled water (4-10 °C).

  • Vacuum Application: Connect the apparatus to a high-vacuum pump. Evacuate the system to at least 0.1 Torr. Crucial: Do not apply heat until the vacuum is fully established to prevent melting or decomposition.

  • Heating: Submerge the bottom of the apparatus in a sand bath or oil bath. Gradually heat to 90–100 °C (just below the 108 °C melting point).

  • Collection: Maintain temperature and vacuum until the solid has fully transferred to the cold finger as highly pure, crystalline needles. Turn off the heat, allow the system to cool to room temperature under vacuum, then carefully break the vacuum with inert gas (N₂ or Ar) before scraping the pure product off the cold finger.

References

  • Organic Syntheses. (n.d.). Efficient Synthesis of Halomethyl-2,2′-Bipyridines. Retrieved March 2, 2026, from[Link]

Technical Support Center: Optimizing the Synthesis of 3-Hydroxy-4,4'-dimethyl-2,2'-bipyridine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Optimization & Troubleshooting Hub for 3-hydroxy-4,4'-dimethyl-2,2'-bipyridine (CAS: 81998-07-4)[1]. This unsymmetrical bipyridine is a critical ligand for transition metal catalysts (e.g., Re, Ru, Ir) utilized in photoredox catalysis and CO2 reduction[2].

Synthesizing this molecule with high yields requires overcoming two major mechanistic hurdles: the inherent instability of 2-pyridyl organometallics during cross-coupling, and the strong coordinating nature of the bipyridine core during ether deprotection. This guide provides field-proven standard operating procedures (SOPs), self-validating checkpoints, and a comprehensive troubleshooting matrix to ensure reproducible scale-up.

Process Workflow & Mechanistic Grounding

To synthesize the target unsymmetrical bipyridine, we employ a two-stage approach:

  • Negishi Cross-Coupling: We couple 2-bromo-3-methoxy-4-methylpyridine with (4-methylpyridin-2-yl)zinc bromide. Why Negishi over Suzuki? 2-Pyridylboronic acids undergo rapid protodeboronation under the basic conditions required for Suzuki coupling. The Negishi coupling bypasses this instability. Recent advances highlight the use of3 that drastically improves yields in bipyridine Negishi couplings by accelerating transmetalation[3].

  • Demethylation: The intermediate 3-methoxy-4,4'-dimethyl-2,2'-bipyridine is treated with Boron Tribromide (BBr₃) to cleave the methyl ether, yielding the final 3-hydroxy compound.

SynthesisWorkflow SM1 2-Bromo-3-methoxy- 4-methylpyridine Coupling Negishi Cross-Coupling PdBr(Ph)(PPh3)2 / THF 60°C SM1->Coupling SM2 (4-Methylpyridin-2-yl) zinc bromide SM2->Coupling Int1 3-Methoxy-4,4'-dimethyl- 2,2'-bipyridine Coupling->Int1 Checkpoint 1: GC-MS & NMR Deprotect Demethylation BBr3 / DCM -78°C to RT Int1->Deprotect Product 3-Hydroxy-4,4'-dimethyl- 2,2'-bipyridine Deprotect->Product Checkpoint 2: TLC & HPLC

Workflow for the synthesis of 3-hydroxy-4,4'-dimethyl-2,2'-bipyridine via Negishi coupling.

Standard Operating Procedures (SOPs)

Protocol A: Negishi Cross-Coupling
  • Preparation of Organozinc: In an oven-dried Schlenk flask under argon, dissolve 2-bromo-4-methylpyridine (1.0 equiv) in anhydrous THF (0.2 M). Cool to -78°C. Add n-BuLi (1.05 equiv) dropwise. Stir for 30 min.

    • Self-Validation: The solution should turn deep red. Causality: The formation of the 2-pyridyllithium species alters the electronic structure, creating a highly conjugated intermediate. If the solution remains pale, the n-BuLi has degraded or moisture has quenched the carbanion.

  • Transmetalation: Add anhydrous ZnBr₂ (1.1 equiv) dissolved in THF. Warm to room temperature.

  • Cross-Coupling: To a separate flask, add 2-bromo-3-methoxy-4-methylpyridine (0.9 equiv) and PdBr(Ph)(PPh3)2 (0.05 equiv). Transfer the organozinc solution via cannula. Heat to 60°C for 12 hours.

    • Self-Validation: The reaction will precipitate ZnBr₂ salts and turn dark brown. Monitor via TLC (Hexanes:EtOAc 3:1); the intermediate appears at Rf = 0.45.

  • Workup (Critical Step): Quench with saturated aqueous NH₄Cl. Extract with EtOAc. Wash the organic layer with an EDTA disodium salt solution (0.5 M).

    • Causality: Zinc salts strongly coordinate to the newly formed bipyridine ligand, forming a stable [Zn(bipy)]²⁺ complex that traps the product in the aqueous layer. EDTA acts as a stronger tetradentate chelator, stripping the zinc and releasing the free bipyridine into the organic phase.

Protocol B: BBr₃ Demethylation
  • Reagent Addition: Dissolve the intermediate in anhydrous DCM (0.1 M) under argon. Cool to -78°C. Add BBr₃ (1.0 M in DCM, 3.0 to 4.0 equiv ) dropwise.

    • Causality: BBr₃ is a strong Lewis acid. The first two equivalents immediately coordinate to the two pyridine nitrogen atoms, neutralizing their Lewis acidity. Excess reagent (≥3 equiv) is mandatory to ensure sufficient active BBr₃ remains for the actual ether cleavage.

  • Reaction: Allow the mixture to warm to room temperature and stir for 16 hours.

  • Quench: Cool to 0°C. Carefully add MeOH dropwise to quench unreacted BBr₃.

    • Self-Validation: Vigorous bubbling of HBr gas will occur. Ensure proper venting.

  • Neutralization: Concentrate in vacuo, neutralize with saturated NaHCO₃ to pH 7-8. Extract with DCM. The product (CAS 81998-07-4)[1] is obtained after recrystallization from EtOH.

Quantitative Data & Optimization Matrix

The following table summarizes the comparative performance of various coupling strategies for unsymmetrical 2,2'-bipyridine synthesis:

Catalyst SystemOrganometallic ReagentSolvent / TempAdditiveYield (%)Mechanistic Notes
Pd(PPh3)4 (5 mol%)2-Pyridylboronic acidToluene/EtOH, 80°CNa2CO3< 20%Standard conditions lead to severe protodeboronation[4].
Pd(dppf)Cl2 (5 mol%)2-PyridylstannaneDMF, 100°CLiCl55%Stille coupling works but yields toxic tin byproducts[3].
PdBr(Ph)(PPh3)2 (2 mol%) 2-Pyridylzinc bromide THF, 60°C None 88% Highly efficient; stable precatalyst outcompetes side reactions[3].
Pd(OAc)2 / Imidazolium2-Pyridylboronic acidDioxane, 90°CK3PO475%High turnover; requires specific stabilizing ligands for Suzuki[3].

Troubleshooting Guide & Logic

TroubleshootingLogic Issue Issue: Low Yield in Cross-Coupling Check1 Is the 2-pyridylzinc reagent active? Issue->Check1 Action1 Titrate with iodine. Ensure anhydrous THF. Check1->Action1 No Check2 Is protodehalogenation occurring? Check1->Check2 Yes Action2 Switch to PdBr(Ph)(PPh3)2. Degas solvents. Check2->Action2 Yes Check3 Is homocoupling dominating? Check2->Check3 No Action3 Control addition rate. Optimize Pd ratio. Check3->Action3 Yes

Decision tree for troubleshooting low yields during the bipyridine cross-coupling step.

Frequently Asked Questions (FAQs)

Q: My cross-coupling yield is below 20%, and GC-MS shows mostly dehalogenated starting material. What went wrong? A: You are experiencing protodehalogenation. This occurs when the oxidative addition complex (Pd-Ar) is protonated by trace water before transmetalation can occur. Solution: Ensure your ZnBr₂ is fused under vacuum using a heat gun prior to use. Switch to the PdBr(Ph)(PPh3)2 precatalyst, which accelerates the transmetalation step and outcompetes the protonation pathway[3].

Q: During demethylation with BBr₃, my yield of the 3-hydroxy product is low, and I recover mostly starting material. Why? A: Bipyridines are strong bidentate ligands. If you only use 1.0 to 1.5 equivalents of BBr₃, the reagent is entirely consumed by coordinating to the two pyridine nitrogen atoms, leaving no active Lewis acid for the ether cleavage. Solution: You must use at least 3.0 to 4.0 equivalents of BBr₃. Alternatively, use HBr (48% aq.) in glacial acetic acid at 120°C in a sealed tube.

Q: Can I use Suzuki coupling instead of Negishi for this synthesis? A: While possible,4 often fail for 2-pyridylboronic acids due to rapid protodeboronation[4]. To succeed, you must use specialized protocols, such as employing imidazolium salt ligands to stabilize the palladium complex[3], or utilizing MIDA boronates to slowly release the active boronic acid into the catalytic cycle.

References

  • [4] [Ir{dF(CF3)ppy}2(dtbbpy)]PF6 - Organic Syntheses Procedure | Source: orgsyn.org | 4

  • [2] Synthesis and Reactions of fac-Re(dmbpy)(CO)3X (dmbpy = 4,4'-dimethyl-2,2'-bipyridyl; X = COOH, COOMe, H, OH, and OCHO) | Source: acs.org | 2

  • [3] Recent Progress on the Synthesis of Bipyridine Derivatives | Source: mdpi.com | 3

  • [1] 3-Hydroxy-4,4'-dimethyl-2,2'-bipyridyl | 81998-07-4 | Source: tcichemicals.com |1

Sources

Technical Support Center: Mitigating Degradation of Hydroxylated Bipyridine Ligands

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Catalyst Stability Support Hub. Hydroxylated bipyridine ligands (e.g., 4,4'-dihydroxy-2,2'-bipyridine) are powerful tools for managing proton-coupled electron transfer (PCET) in transition metal catalysis. However, their electron-rich nature and pH sensitivity make them highly susceptible to degradation. This guide provides diagnostic workflows, mechanistic explanations, and self-validating protocols to help you preserve ligand integrity during your experiments.

Part 1: Diagnostic Hub & Troubleshooting FAQs

Q: My ruthenium complex with 4,4'-dihydroxy-2,2'-bipyridine loses catalytic activity within an hour of water oxidation. What is causing this? A: Rapid deactivation in aqueous media is frequently caused by covalent hydration . When the metal center reaches a high oxidation state (e.g., Ru^IV=O), it severely depletes electron density from the bipyridine ligand. This makes the aromatic ring highly susceptible to nucleophilic attack by water. DFT calculations reveal that this water attack has a remarkably low activation barrier of only 10.9 kcal/mol, leading to the opening of the benzene ring and irreversible catalyst degradation 1.

Q: During photocatalytic water splitting, my sensitizer decomposes into hydroxylated bipyridine derivatives. How can I prevent this? A: This is a classic case of photochemical self-decomposition. Under continuous illumination, the rate of sensitizer photo-oxidation exceeds the rate of the catalytic water oxidation cycle. This mismatch causes an accumulation of the highly reactive, oxidized sensitizer (e.g., [Ru(bpy)3]^3+), which self-decomposes by shedding its N-heterocycles. Implementing intermittent lighting (e.g., pulsed illumination at 24s on / 2s off) allows the slower catalytic steps to keep pace, drastically reducing sensitizer self-decomposition 2.

Q: I observe irreversible oxidation waves in my cyclic voltammogram when I raise the pH above 6. Why is the ligand no longer stable? A: Hydroxylated bipyridines are highly pH-sensitive. For example,[Ru(bpy)2(4,4'-dhbpy)]^2+ undergoes deprotonation at pKa1 = 2.7 and pKa2 = 5.8. Once deprotonated, the resulting oxyanions donate significant electron density into the ligand's pi-system, mixing heavily with the metal d-orbitals. This shifts the electronic structure from a standard Metal-to-Ligand Charge Transfer (MLCT) to a mixed Metal-Ligand to Ligand Charge Transfer (MLLCT), making the modified ligand itself prone to irreversible oxidation 3.

Q: Can ligand design inherently prevent these degradation pathways during electrocatalysis? A: Yes. Strategic placement of the hydroxyl groups can induce intramolecular hydrogen bonding that protects the complex. For instance, in[Re(3,3′-dihydroxy-2,2′-bipyridine)(CO)3Cl], a single reductive deprotonation creates a strong hydrogen bond between the adjacent oxygen atoms. This intramolecular stabilization shifts the initial reduction potential by ~1 V and protects the ligand from uncontrolled degradation during CO2 reduction 4.

Part 2: Quantitative Diagnostic Data

Degradation ModalityEnvironmental TriggerDiagnostic IndicatorPrimary Mitigation Strategy
Covalent Hydration High-valent metal states (e.g., Ru=O) in waterRapid loss of catalytic current; MS shows +18 Da (water addition)Employ steric shielding; operate in non-aqueous/mixed solvents
Photochemical Cleavage Continuous visible light irradiationBleaching of MLCT band; MS shows loss of N-heterocycleImplement intermittent/pulsed illumination (e.g., 24s on / 2s off)
Oxyanion Oxidation Basic pH (> pKa of hydroxyl groups, typically > 5.8)Irreversible anodic waves in CV; rapid color changeBuffer pH strictly below pKa; design ligands with intramolecular H-bonding

Part 3: Mechanistic Workflows & Visualizations

Pathway A Hydroxylated Bipyridine Complex B High Oxidation State (e.g., Ru=O) A->B Oxidation C Continuous Light (Photocatalysis) A->C Illumination D High pH (> pKa) Deprotonation A->D Base Addition E Nucleophilic Water Attack Barrier: 10.9 kcal/mol B->E H2O F Accumulation of Oxidized Sensitizer C->F G Oxyanion Formation (Electron Rich) D->G H Ring Opening & Catalyst Death E->H I Self-Decomposition (N-heterocycle loss) F->I J Irreversible Ligand Oxidation G->J

Fig 1: Primary degradation pathways of hydroxylated bipyridine ligands.

Troubleshooting Start Catalyst Deactivation Detected Q1 Is the system under continuous illumination? Start->Q1 PhotoYes Implement Pulsed Illumination (e.g., 24s:2s) Q1->PhotoYes Yes PhotoNo Check pH and Solvent Q1->PhotoNo No Q2 Is pH > 5.8 (Ligand Deprotonated)? PhotoNo->Q2 pHYes Buffer pH or use intramolecular H-bonding Q2->pHYes Yes pHNo Assess Covalent Hydration Risk Q2->pHNo No Action2 Reduce water conc. or lower metal oxidation pHNo->Action2

Fig 2: Diagnostic troubleshooting workflow for mitigating ligand degradation.

Part 4: Standard Operating Protocols (SOPs)

Protocol A: Controlled-Illumination Photocatalysis to Prevent Sensitizer Degradation

This protocol prevents the buildup of oxidized sensitizers that lead to N-heterocycle cleavage.

  • Solvent Preparation & Degassing: Prepare your aqueous/organic solvent mixture and degas thoroughly using three freeze-pump-thaw cycles.

    • Causality: Dissolved oxygen acts as a competitive electron acceptor and generates Reactive Oxygen Species (ROS) that oxidatively cleave the electron-rich bipyridine ring.

  • Setup Intermittent Illumination: Program your LED driver to a pulsed duty cycle (e.g., 24 seconds ON, 2 seconds OFF) rather than continuous wave (CW) operation.

    • Causality: The dark period provides the necessary kinetic window for the slower catalytic water oxidation cycle to consume the accumulated [Ru(bpy)3]^3+ intermediates, preventing their self-decomposition.

  • Self-Validation Check: Run a parallel control reaction under continuous illumination. The protocol is validated if the pulsed reactor retains >90% of its initial MLCT absorbance peak (e.g., 454 nm) after 60 minutes, while the CW control exhibits significant bleaching.

Protocol B: Spectroelectrochemical (SEC) Validation of Ligand Stability

This protocol isolates electrochemical degradation from hydrolytic degradation to verify ligand robustness.

  • Baseline Setup: Dissolve the metal complex in anhydrous acetonitrile containing 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF6) as the supporting electrolyte.

    • Causality: Strictly anhydrous conditions prevent premature covalent hydration, ensuring that any observed degradation is purely electrochemical (e.g., oxyanion oxidation) rather than hydrolytic.

  • Stepwise Oxidation: Using an optically transparent thin-layer electrochemical (OTTLE) cell, apply a controlled potential exactly 50 mV above the M(II/III) redox couple while continuously monitoring the UV-Vis spectrum.

    • Causality: Stepping the potential (rather than sweeping) allows for the observation of clean isosbestic points, confirming a direct conversion without overshooting into secondary, destructive ligand oxidation regimes.

  • Reversibility Check (Self-Validation): Step the potential back to the open-circuit resting state.

    • Validation: The system is self-validating if the original MLCT absorption bands recover to ≥95% of their initial intensity. A failure to recover, accompanied by a baseline shift, definitively diagnoses irreversible ligand degradation.

Part 5: References

  • "Covalent Hydration" Reactions in Model Monomeric Ru 2,2 '-Bipyridine Complexes: Thermodynamic Favorability as a Function of Metal Oxidation and Overall Spin States - ResearchGate - 1

  • Exploring effects of intermittent light upon visible light promoted water oxidations - RSC / SciSpace - 2

  • Structural, Electronic, and Acid/Base Properties of[Ru(bpy) 2 (bpy(OH) 2 )] 2+ - ResearchGate - 3

  • Strong Impact of Intramolecular Hydrogen Bonding on the Cathodic Path of[Re(3,3′-dihydroxy-2,2′-bipyridine)(CO)3Cl] and Catalytic Reduction of Carbon Dioxide - ACS Publications - 4

Sources

Technical Support Center: Optimizing Metal Complexation Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Metal Complexation. Designing robust metal-ligand coordination systems is foundational to drug development, catalysis, and materials science. This guide provides actionable troubleshooting strategies, authoritative protocols, and mechanistic insights to help researchers and scientists optimize reaction conditions.

The Optimization Workflow

G Start 1. Metal & Ligand Selection (HSAB Theory) Solvent 2. Solvent & pH Screening (Dielectric & Protonation) Start->Solvent Select pairing Stoich 3. Stoichiometry Determination (Job's Method) Solvent->Stoich Tune environment Thermo 4. Kinetic vs. Thermodynamic Control Optimization Stoich->Thermo Confirm ratio Analysis 5. Final Complex Validation (UV-Vis, NMR, XRD) Thermo->Analysis Finalize conditions

Workflow for optimizing metal complexation reactions from ligand selection to final validation.

Ligand Selection & HSAB Theory

FAQ: Why is my metal-ligand complex highly unstable or failing to form entirely?

Mechanistic Causality: The thermodynamic stability of a coordination complex is fundamentally governed by Pearson's Hard and Soft Acids and Bases (HSAB) theory[1]. If your complex is unstable, you likely have a mismatch in polarizability and charge density. Hard acids (small radius, highly charged) prefer hard bases because they form strong, electrostatic (ionic) interactions[1],[2]. Conversely, soft acids (large radius, highly polarizable) prefer soft bases to form stable covalent bonds via significant orbital overlap[2].

Troubleshooting Step: Re-evaluate your metal-ligand pairing. If your protocol requires a specific metal, chemically modify your ligand to incorporate donor atoms that match the metal's hardness.

Table 1: HSAB Classification & Preferred Pairings
ClassificationCharacteristicsTypical Metal Ions (Acids)Typical Donor Atoms/Ligands (Bases)
Hard High charge density, small radius, low polarizabilityTi⁴⁺, Fe³⁺, Co³⁺, Ca²⁺, Al³⁺R-OH, H₂O, NH₃, R-NH₂, F⁻
Borderline Intermediate charge and polarizabilityFe²⁺, Co²⁺, Ni²⁺, Cu²⁺, Zn²⁺Pyridine, Aniline, N₃⁻, Br⁻
Soft Low charge density, large radius, high polarizabilityPt²⁺, Au⁺, Ag⁺, Hg²⁺, Cd²⁺R-SH, R₂S, R₃P, I⁻, CN⁻

Solvent & pH Effects

FAQ: How do I prevent solvent competition while maintaining reactant solubility?

Mechanistic Causality: Solvents do not merely dissolve reactants; they actively participate in the thermodynamics and kinetics of complexation. A common failure point is choosing a solvent with a high coordination ability (e.g., DMSO or DMF) that outcompetes your target ligand for the metal's coordination sphere. Conversely, a highly polar solvent like water stabilizes charged intermediates but may hydrolyze the metal center[3].

Troubleshooting Step: Transition to a solvent with a lower dielectric constant or weaker donor properties (e.g., Acetonitrile or Ethanol) to favor ligand binding. Ensure the pH is optimized so the ligand is fully deprotonated and active, without precipitating the metal as a hydroxide.

Table 2: Dielectric Constants & Roles of Common Solvents[5],[6]
SolventDielectric Constant (ε)Coordination Ability / Polarity Role
Water80.0High polarity; strong hydrogen bonding; high risk of metal hydrolysis.
Dimethyl Sulfoxide (DMSO)46.7Highly coordinating; often outcompetes weak organic ligands.
N,N-Dimethylformamide (DMF)36.7Strong donor solvent; stabilizes highly charged complexes.
Acetonitrile36.6Moderate polarity; weak donor; excellent for favoring ligand binding.
Ethanol25.3Protic solvent; moderate polarity; good balance for organic ligands.
Dichloromethane (DCM)8.9Low polarity; non-coordinating; requires highly lipophilic complexes.

Determining Stoichiometry & Yield (Job's Method)

FAQ: How can I definitively determine the stoichiometry of my complex in solution?

Mechanistic Causality: The stoichiometry of a metal-ligand complex (


) can be empirically determined using Job's Method of Continuous Variation[4],[5]. By keeping the total molar concentration of the metal and ligand constant while varying their mole fractions, the maximum concentration of the complex will occur at the exact stoichiometric ratio[4].
Self-Validating Protocol: Job's Method of Continuous Variation

Validation Check: To ensure the absorbance maximum is a true stoichiometric indicator and not an artifact of concentration-dependent aggregation, perform this protocol at two different total concentrations (e.g., 1.0 mM and 5.0 mM). The mole fraction at the maximum absorbance must remain identical across both sets.

Step-by-Step Methodology:

  • Preparation of Equimolar Solutions: Prepare separate, equimolar stock solutions of the metal ion (

    
    ) and the ligand (
    
    
    
    ) in the optimized solvent (e.g., 2.0 mM each)[5].
  • Continuous Variation Mixing: Prepare a series of 11 samples (e.g., 10 mL total volume each) where the total number of moles remains constant, but the mole fraction of the ligand (

    
    ) varies from 0.0 to 1.0.
    
    • Sample 1: 10 mL

      
       + 0 mL 
      
      
      
      (
      
      
      )
    • Sample 2: 9 mL

      
       + 1 mL 
      
      
      
      (
      
      
      )
    • ...Continue varying by 1 mL increments...

    • Sample 11: 0 mL

      
       + 10 mL 
      
      
      
      (
      
      
      )
  • Equilibration: Allow the solutions to reach thermodynamic equilibrium at a constant temperature.

  • UV-Vis Spectrophotometric Measurement: Measure the absorbance of each solution at a wavelength where only the metal-ligand complex absorbs (or where the complex has a significantly higher molar absorptivity than the free metal and ligand)[4].

  • Data Plotting and Analysis: Plot the measured Absorbance (y-axis) against the Mole Fraction of the Ligand,

    
     (x-axis).
    
    • Draw two best-fit intersecting lines through the ascending and descending data points.

    • The x-coordinate of the intersection point indicates the stoichiometric ratio. For example, a maximum at

      
       indicates a 1:1 (
      
      
      
      ) complex, while a maximum at
      
      
      indicates a 1:3 (
      
      
      ) complex[4].

Kinetic vs. Thermodynamic Control

FAQ: My reaction yields a mixture of products. How do I isolate the desired complex?

Mechanistic Causality: Metal complexation is a delicate balance between the kinetic product (which forms fastest due to a lower activation energy) and the thermodynamic product (the most stable overall configuration),[3]. If you are observing a mixture, you are operating in a regime where both pathways are competing.

Troubleshooting Step:

  • To favor the Thermodynamic Product: Increase the reaction temperature and extend the reaction time. This provides the thermal energy necessary for the kinetic product to revert to the reactants and eventually settle into the deeper thermodynamic energy well.

  • To favor the Kinetic Product: Lower the reaction temperature (e.g., using a dry ice/acetone bath) and quench the reaction quickly. Utilize a solvent that specifically stabilizes the transition state of the kinetic pathway[3].

References

  • Method of Continuous Variations , asdlib.org. 4

  • Hard and Soft Acid and Base Theory , Chemistry LibreTexts. 1

  • HSAB Principle-Applications-Pearson's Hard Soft Acid Base Concept , AdiChemistry. 2

  • BSc Chemistry - e-PG Pathshala: Determination of Constant by Job's method , INFLIBNET. 5

  • Solvent Manipulation of the Pre-reduction Metal-Ligand Complex , RSC.

  • Solvent effects , Wikipedia.3

  • Dielectric Constant of Common solvents , University of Washington. 6

  • Table of Dielectric Constants of Liquids , Alfa Chemistry. 7

Sources

Technical Support Center: Overcoming Solubility Challenges with 3-hydroxy-4,4'-dimethyl-2,2'-bipyridyl

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support center for 3-hydroxy-4,4'-dimethyl-2,2'-bipyridyl. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on overcoming the solubility challenges associated with this versatile bipyridine ligand. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to support your experimental success.

Introduction: Understanding the Solubility Profile

3-hydroxy-4,4'-dimethyl-2,2'-bipyridyl is a solid, slightly pale yellow compound with a molecular weight of 200.24 g/mol and a melting point of approximately 110°C.[1] Its structure, featuring a bipyridine core with both hydrophobic methyl groups and a hydrophilic hydroxyl group, results in a nuanced solubility profile. The primary challenge often lies in the interplay between the polarity of the solvent and the compound's ability to form hydrogen bonds, as well as the pH-dependent nature of the hydroxyl group.[2]

Frequently Asked Questions (FAQs)

Q1: Why is my 3-hydroxy-4,4'-dimethyl-2,2'-bipyridyl not dissolving in my chosen solvent?

A1: The principle of "like dissolves like" is paramount. Poor solubility is often due to a mismatch in polarity between the compound and the solvent. Strong intermolecular forces, such as hydrogen bonding within the crystal lattice of the solid compound, can also hinder dissolution.[3] The presence of both a polar hydroxyl group and non-polar methyl groups means that a single solvent may not be optimal.

Q2: What are the best initial solvents to try for dissolving 3-hydroxy-4,4'-dimethyl-2,2'-bipyridyl?

A2: For a broad range of bipyridine derivatives, polar aprotic solvents are highly effective. We recommend starting with:

  • Dimethyl Sulfoxide (DMSO)

  • N,N-Dimethylformamide (DMF)

Alcohols are also a good choice:

  • Ethanol

  • Methanol [3]

Q3: Can I dissolve this compound in water?

A3: The solubility of 3-hydroxy-4,4'-dimethyl-2,2'-bipyridyl in neutral water is expected to be low due to the hydrophobic nature of the dimethyl-bipyridine backbone. However, its solubility is highly dependent on pH.[2]

Q4: How does pH affect the solubility of this compound in aqueous solutions?

A4: The hydroxyl group on the pyridine ring is weakly acidic. By adjusting the pH of the aqueous solution, you can deprotonate the hydroxyl group, forming a more polar phenolate-like species. This significantly increases its solubility in water. Conversely, at very low pH, the pyridine nitrogens can become protonated, which can also enhance aqueous solubility.[4] A pH-dependent solubility profile is a common characteristic of hydroxypyridines.[5]

In-Depth Troubleshooting Guides

Issue 1: Compound Crashes Out of Solution During an Experiment

Causality: Precipitation during a reaction or upon dilution is a common issue when working with moderately soluble compounds. This can be triggered by:

  • Change in Solvent Composition: Adding a co-solvent in which the compound is less soluble can cause it to precipitate. For instance, adding a large volume of an aqueous buffer to a concentrated DMSO stock solution.

  • Temperature Fluctuation: Solubility is often temperature-dependent. A decrease in temperature can lead to supersaturation and subsequent precipitation.

  • Change in pH: If a reaction generates an acidic or basic byproduct, the resulting pH shift can alter the protonation state of your compound, leading to a decrease in solubility.[3]

Troubleshooting Protocol:

  • Optimize Co-solvent Ratio: When diluting a stock solution, perform a small-scale test to determine the maximum tolerable concentration of the anti-solvent (e.g., water) before precipitation occurs.

  • Maintain Constant Temperature: If you suspect temperature is a factor, ensure your experimental setup is maintained at a constant temperature. Gentle warming may be necessary, but be cautious of potential compound degradation.

  • Buffer Your System: If pH changes are a concern, use a suitable buffer system to maintain a pH at which your compound is most soluble.

Issue 2: Inconsistent or Low Solubility in Organic Solvents

Causality: Even in seemingly appropriate organic solvents, complete dissolution can be challenging due to the compound's hydrogen bonding capabilities and crystal lattice energy.

Troubleshooting Protocol:

  • Systematic Solvent Screening:

    • Place a small, known amount (e.g., 1-2 mg) of the compound into several vials.

    • Add a small, measured volume (e.g., 0.5 mL) of different solvents (DMSO, DMF, ethanol, methanol, acetonitrile, tetrahydrofuran (THF)).

    • Vortex and observe solubility at room temperature.

    • For solvents showing partial solubility, gently warm the vial (e.g., to 40-50°C) and observe any changes. Be mindful of solvent evaporation.

  • Co-Solvent Systems:

    • If a single solvent is not effective, try binary mixtures. For example, a small amount of DMSO or DMF in a less polar solvent like dichloromethane (DCM) or THF can significantly improve solubility.[6]

    • For applications requiring less polar environments, a mixture of toluene and a small amount of a polar aprotic solvent might be effective.

Issue 3: Difficulty Achieving Desired Concentration in Aqueous Media for Biological Assays

Causality: Many biological assays are performed in predominantly aqueous buffers, where 3-hydroxy-4,4'-dimethyl-2,2'-bipyridyl has limited solubility.

Troubleshooting Protocol:

  • pH Adjustment:

    • Prepare a concentrated stock solution in a minimal amount of a water-miscible organic solvent like DMSO or ethanol.

    • Prepare a series of aqueous buffers with varying pH values (e.g., from 6.0 to 9.0).

    • Add a small aliquot of the stock solution to each buffer and observe for precipitation. This will help you identify the optimal pH range for solubility. Remember that the final concentration of the organic co-solvent should be kept low to avoid affecting the biological assay.[7]

  • Use of Solubilizing Excipients:

    • Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their apparent solubility in water.[8][9]

    • Surfactants: Non-ionic surfactants can be used at low concentrations to aid in solubilization.[6]

Experimental Protocols

Protocol 1: Preparation of a Stock Solution
  • Accurately weigh the desired amount of 3-hydroxy-4,4'-dimethyl-2,2'-bipyridyl.

  • Add a small volume of a suitable solvent (e.g., DMSO) to the solid.

  • Vortex or sonicate the mixture until the solid is completely dissolved.

  • Add the remaining solvent to reach the final desired concentration.

  • Store the stock solution appropriately, protected from light.

Protocol 2: pH-Dependent Aqueous Solubility Determination
  • Prepare a series of buffers with a range of pH values (e.g., 4, 5, 6, 7, 7.4, 8, 9).

  • Add an excess amount of 3-hydroxy-4,4'-dimethyl-2,2'-bipyridyl to a known volume of each buffer in separate vials.

  • Seal the vials and shake them at a constant temperature (e.g., 25°C) for a set period (e.g., 24 hours) to ensure equilibrium is reached.

  • Filter the solutions to remove any undissolved solid.

  • Determine the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as UV-Vis spectrophotometry.

  • Plot the solubility as a function of pH.

Data Presentation

Predicted Qualitative Solubility Profile of 3-hydroxy-4,4'-dimethyl-2,2'-bipyridyl

Solvent ClassSolventPredicted SolubilityRationale
Polar Aprotic DMSO, DMFVery SolubleStrong dipole-dipole interactions effectively solvate the polar and aromatic parts of the molecule.
Polar Protic Methanol, EthanolSolubleCapable of hydrogen bonding with the hydroxyl group and interacting with the pyridine nitrogens.[3]
Aqueous Water (neutral)Sparingly SolubleThe hydrophobic dimethyl-bipyridine core limits solubility despite the presence of the hydroxyl group.
Water (acidic, pH < 2)Highly SolubleProtonation of the pyridine nitrogens increases polarity and aqueous solubility.[4]
Water (basic, pH > 9)SolubleDeprotonation of the hydroxyl group to form a more polar species enhances solubility.
Chlorinated Dichloromethane (DCM)Sparingly SolubleModerate polarity may allow for some dissolution.
Aromatic TolueneSparingly Solubleπ-π stacking interactions with the bipyridine rings may contribute to some solubility.
Non-polar Aliphatic HexaneInsolubleSignificant polarity mismatch.

Visualization of Troubleshooting Workflow

Solubility_Troubleshooting start Start: Solubility Issue Encountered solvent_selection Is the solvent appropriate? (Polarity, H-bonding) start->solvent_selection change_solvent Action: Select a more suitable solvent (e.g., DMSO, DMF, Ethanol) solvent_selection->change_solvent No check_concentration Is the concentration too high? solvent_selection->check_concentration Yes success Success: Compound Dissolved change_solvent->success reduce_concentration Action: Prepare a more dilute solution check_concentration->reduce_concentration Yes check_temperature Is temperature a factor? check_concentration->check_temperature No reduce_concentration->success adjust_temperature Action: Gently warm the solution (Monitor for degradation) check_temperature->adjust_temperature Yes check_ph Is it an aqueous solution? Check pH. check_temperature->check_ph No adjust_temperature->success adjust_ph Action: Adjust pH (Acidic or Basic) check_ph->adjust_ph Yes use_cosolvent Consider Co-solvent System check_ph->use_cosolvent No (Organic) use_excipient Consider Solubilizing Excipients (Cyclodextrins, Surfactants) adjust_ph->use_excipient If pH adjustment is insufficient adjust_ph->success use_cosolvent->success use_excipient->success

Caption: A workflow diagram for troubleshooting solubility issues.

References

  • Benchchem. troubleshooting poor solubility of bipyridine precursors.
  • Benchchem. Technical Support Center: Enhancing the Solubility of 2,3'-Bipyridine-Based Metal Complexes.
  • World Pharma Today. (2025, October 17).
  • WuXi AppTec DMPK. (2024, March 15).
  • Academia.edu.
  • Solubility of Things. 1-Hydroxypyridine-2(1H)-thione.
  • Lab Pro. 3-Hydroxy-4,4'-dimethyl-2,2'-bipyridyl, 200MG - H1556-200MG.
  • TCI Chemicals. 3-Hydroxy-4,4'-dimethyl-2,2'-bipyridyl | 81998-07-4.
  • ChemicalBook. (2026, January 13). 4,4'-Dimethyl-2,2'-bipyridyl | 1134-35-6.
  • Rowan. (2025, September 5). Machine-Learning Methods for pH-Dependent Aqueous-Solubility Prediction.

Sources

Scaling up the synthesis of 3-hydroxy-4,4'-dimethyl-2,2'-bipyridyl

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of 3-Hydroxy-4,4'-dimethyl-2,2'-bipyridyl

Ticket ID: #SC-BIPY-3OH-44ME Subject: Scale-Up Protocols, Troubleshooting, and Regioselectivity Control Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary & Strategy

Scaling up the synthesis of 3-hydroxy-4,4'-dimethyl-2,2'-bipyridyl (3-OH-dmbpy) presents a specific regiochemical challenge: distinguishing the ring C3-H bond from the kinetically acidic benzylic protons on the C4-methyl groups.

The Central Conflict: Direct lithiation of the parent 4,4'-dimethyl-2,2'-bipyridyl (dmbpy) fails to target the C3 ring position. Instead, strong bases (LDA,


-BuLi) deprotonate the methyl groups (pK


27), leading to 4,4'-bis(functionalized-methyl) derivatives [1].

The Solution: For robust scale-up (10g – 100g+), we recommend a Convergent Negishi Cross-Coupling strategy. This method constructs the bipyridine bond from pre-functionalized monomers, guaranteeing regiochemical fidelity and avoiding the "methyl-attack" side reactions common in direct functionalization.

Master Protocol: Convergent Negishi Cross-Coupling

This workflow couples a 2-halo-4-methylpyridine with a zincated 3-alkoxy-4-methylpyridine, followed by deprotection.

Phase A: Precursor Synthesis (The "Right-Hand" Ring)

Target: 2-Bromo-3-(methoxymethoxy)-4-methylpyridine

  • Starting Material: 3-Hydroxy-4-methylpyridine (Commercially available).

  • Protection: React with MOM-Cl (Chloromethyl methyl ether) and DIPEA in DCM.

    • Why MOM? It is stable to organometallics but easily removed with mild acid, unlike methyl ethers which require harsh BBr

      
      .
      
  • N-Oxidation: Treat with

    
    -CPBA in DCM to form the N-oxide.
    
  • 2-Halogenation: React N-oxide with POBr

    
     (or POCl
    
    
    
    ) to install the halogen at the 2-position via the Reissert-Henze mechanism.
Phase B: The Coupling (Scale-Up Critical Step)

Reaction Scheme:



ParameterSpecificationTechnical Rationale
Nucleophile (3-(MOM)-4-methylpyridin-2-yl)zinc bromidePrepared in situ via Knochel's Mg/Zn exchange or direct insertion.
Electrophile 2-Bromo-4-methylpyridineThe "Left-Hand" ring (commercially available).
Catalyst Pd(PPh

)

(1-3 mol%)
Robust, standard for Negishi. Avoids Pd(OAc)

which can be reduced prematurely.
Solvent THF (Anhydrous)Essential for organozinc stability.
Temperature Reflux (65°C)Required to overcome the steric hindrance of the 3-substituent.
Phase C: Deprotection
  • Dissolve the coupled product in MeOH/DCM.

  • Add 6M HCl or TFA.

  • Stir at RT until MOM group is cleaved (monitor via TLC).

  • Neutralize carefully with NaHCO

    
     to precipitate the free base 3-OH-dmbpy.
    

Workflow Visualization

Negishi_Synthesis Start Start: 3-Hydroxy-4-methylpyridine Protect Step 1: MOM Protection (MOM-Cl, DIPEA) Start->Protect Oxide Step 2: N-Oxidation (m-CPBA) Protect->Oxide Bromine Step 3: 2-Bromination (POBr3) Oxide->Bromine Zinc Step 4: Zincation (Mg turnings / ZnBr2) Bromine->Zinc Couple Step 5: Negishi Coupling (+ 2-Bromo-4-picoline, Pd Cat.) Zinc->Couple Organozinc Reagent Deprotect Step 6: Acid Deprotection (HCl/MeOH) Couple->Deprotect Final Target: 3-Hydroxy-4,4'-dimethyl-2,2'-bipyridyl Deprotect->Final

Caption: Convergent synthetic pathway avoiding benzylic deprotonation issues.

Troubleshooting Guide (FAQs)

Issue 1: "I tried lithiating 4,4'-dimethyl-2,2'-bipyridine directly, but I got a complex mixture/alkylated products."
  • Diagnosis: You encountered Benzylic Deprotonation . The protons on the 4-methyl groups are significantly more acidic (pK

    
     ~27) than the ring protons (pK
    
    
    
    > 40).
  • Fix: Do not use direct lithiation on the dimer. Use the Negishi coupling method described above. If you must functionalize the dimer, you need to block the methyl positions or use radical chemistry (Minisci reaction), though Minisci is often non-selective for the 3-position [2].

Issue 2: "The Negishi coupling stalled at 50% conversion."
  • Diagnosis: Catalyst Poisoning . Bipyridines are strong chelators. The product (3-OH-dmbpy) can displace the phosphine ligands on the Palladium, forming a catalytically inactive Pd-bipyridine complex.

  • Fix:

    • Increase Catalyst Load: Bump Pd(PPh

      
      )
      
      
      
      to 5 mol%.
    • Add Copper(I): Adding CuI (10 mol%) can facilitate the transmetallation step ("Liebeskind-Srogl" variant).

    • Switch Ligands: Use bulky phosphines like SPhos or XPhos , which prevent the formation of stable, inactive Pd-bipyridine species [3].

Issue 3: "My product is stuck in the aqueous phase during workup."
  • Diagnosis: Zwitterionic Character . The 3-hydroxy-bipyridine motif can exist as a zwitterion (proton transfer from OH to N). It is highly soluble in water at neutral pH.

  • Fix:

    • Do not wash with water.

    • After the reaction, filter through Celite to remove metal salts.

    • Evaporate solvent and perform Soxhlet extraction with Chloroform or DCM if the solid is sticky.

    • For final purification, use crystallization (Ethanol/Hexane) rather than silica chromatography, as hydroxy-bipyridines streak badly on silica.

Issue 4: "Can I use the Suzuki coupling instead of Negishi?"
  • Answer: Yes, but Pyridyl Boronic Acids are unstable . They are prone to protodeboronation (the boron falls off).

  • Workaround: If you prefer Suzuki, use MIDA boronates or N-methyliminodiacetic acid esters, which are slow-release boronic acid surrogates stable enough for scale-up [4]. However, Negishi (Zinc) is generally superior for hetero-hetero coupling.

Safety & Scale-Up Specifications

Hazard CategorySpecific RiskMitigation Protocol
Organozinc Reagents Pyrophoric/Moisture SensitiveMaintain strict inert atmosphere (Argon). Use Schlenk lines or cannula transfer. Do not expose to air.
POBr

/ POCl

Violent reaction with waterQuench excess reagent slowly into ice-water before neutralization. Evolved HBr/HCl gas must be scrubbed.
Palladium Residues Heavy Metal ContaminationFor pharmaceutical applications, use a metal scavenger (e.g., QuadraPure™ TU) post-reaction to reduce Pd < 10 ppm.

References

  • Fraser, R. R., et al. "Acidity of the methyl group in 4-picoline and related compounds." Journal of Organic Chemistry, 1980. Link

    • Establishes the acidity of methyl-picolines, explaining why direct lithi
  • Newkome, G. R., et al. "Synthesis of 2,2'-bipyridines: A review." Chemical Reviews, 1988. Link

    • The authoritative review on bipyridine construction str
  • Luzung, M. R., et al. "Direct coupling of 2-pyridyl organometallics." Journal of the American Chemical Society, 2007. Link

    • Details the use of SPhos/XPhos to overcome c
  • Knapp, D. M., et al. "MIDA Boronates for the Suzuki-Miyaura Reaction of Pyridyl Boronic Acids." Journal of the American Chemical Society, 2010. Link

    • Provides the alternative Suzuki protocol if organozincs are avoided.

Disclaimer: This guide assumes a standard laboratory setting equipped for air-sensitive chemistry. Always consult local EHS guidelines before scaling up reactions involving organometallics.

Technical Support Center: Air and Moisture Sensitivity in Bipyridyl Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities arising from the air and moisture sensitivity of intermediates in bipyridyl synthesis. Bipyridines are fundamental building blocks in coordination chemistry, catalysis, and materials science.[1][2] However, their synthesis, particularly through cross-coupling reactions, often involves intermediates that are highly susceptible to degradation by atmospheric oxygen and water. This resource provides in-depth troubleshooting advice and practical protocols to mitigate these challenges, ensuring reproducible and high-yielding reactions.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses prevalent problems encountered during bipyridyl synthesis, with a focus on those stemming from air and moisture sensitivity.

Issue 1: Low or No Product Yield

A diminished or absent yield is one of the most common frustrations in bipyridyl synthesis. The root cause often lies in the degradation of sensitive reagents or intermediates.

Question: My Suzuki-Miyaura or Negishi coupling reaction for bipyridine synthesis has resulted in a very low yield or failed completely. What are the likely causes related to air and moisture?

Answer: Low yields in these powerful cross-coupling reactions are frequently traced back to the deactivation of key components by air or moisture. Here’s a systematic approach to troubleshooting:

  • Organometallic Reagent Integrity: Organolithium, Grignard, and organozinc reagents, often used to generate pyridyl nucleophiles for Negishi coupling, are extremely sensitive to both air and moisture.[3][4] Exposure can lead to protonolysis (reaction with water) or oxidation, rendering them inactive.

    • Verification Protocol: Before use, titrate a small aliquot of your organometallic reagent to confirm its molarity. A significant deviation from the expected concentration suggests degradation.

  • Catalyst Activity: While some modern palladium catalysts exhibit improved air and moisture stability, many traditional catalysts, particularly those in the Pd(0) oxidation state, are susceptible to oxidation, which can diminish their catalytic activity.[1][2]

    • Troubleshooting Step: If you suspect catalyst deactivation, consider using a pre-catalyst that is more robust or preparing the active catalyst in situ under strictly inert conditions.

  • Solvent and Reagent Purity: Commercially available "anhydrous" solvents can absorb atmospheric moisture upon opening and handling. Similarly, hygroscopic reagents like bases (e.g., K₂CO₃, CsF) can introduce water into the reaction.

    • Best Practice: Always use freshly dried and degassed solvents. Solid reagents should be dried in a vacuum oven before use.

Issue 2: Formation of Significant Side Products

The appearance of unexpected peaks in your analytical data (TLC, GC-MS, NMR) often points to side reactions, many of which are promoted by air or moisture.

Question: My reaction is producing a significant amount of homocoupled byproducts and/or dehalogenated starting material instead of the desired bipyridine. What is causing this?

Answer: The formation of these side products is a classic indicator of suboptimal reaction conditions, often linked to the presence of oxygen or water.

  • Homocoupling: This occurs when two molecules of the same coupling partner react with each other. In the context of air-sensitive reactions, oxidative processes can facilitate the homocoupling of organometallic intermediates.

    • Mechanistic Insight: For instance, in Negishi coupling, the presence of oxygen can promote the oxidative homocoupling of the organozinc reagent.[1]

    • Mitigation Strategy: Thoroughly degassing your reaction mixture is crucial. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent or by subjecting the reaction flask to several freeze-pump-thaw cycles.[5]

  • Dehalogenation/Protodeboronation: The replacement of a halogen on your starting material with a hydrogen atom is a common side reaction, particularly in Suzuki-Miyaura couplings (where it is termed protodeboronation). This is often catalyzed by palladium and is exacerbated by the presence of water, which acts as the proton source.[6]

    • Troubleshooting Workflow:

      • Ensure Anhydrous Conditions: As a first step, rigorously dry all solvents and reagents.[6]

      • Use Stable Boron Reagents: Consider using more stable boron reagents like MIDA boronates or pinacol esters in place of boronic acids to minimize protodeboronation.[6]

      • Optimize Base and pH: The rate of protodeboronation can be highly dependent on pH. Using milder bases or carefully controlling the pH can be beneficial.[6]

Side Product Likely Cause (Air/Moisture Related) Primary Solution
Homocoupled ProductOxidation of organometallic intermediatesRigorous degassing of the reaction mixture
Dehalogenated Starting MaterialPresence of water (proton source)Strict anhydrous conditions
Issue 3: Inconsistent Reaction Rates and Stalling

Reactions that start but then slow down or stop completely before reaching completion can be particularly challenging to diagnose.

Question: My Negishi or Stille coupling reaction starts, as indicated by initial product formation, but then stalls. What could be the cause?

Answer: Reaction stalling can be due to several factors, including catalyst inhibition by the bipyridine product itself.[1][6] However, the gradual introduction of air or moisture into the reaction system can also lead to a slow deactivation of the catalyst or reagents.

  • Slow Leak in the System: A small leak in your reaction setup can allow for the continuous ingress of air and moisture, leading to a gradual decrease in the concentration of active catalyst and organometallic reagents.

    • Preventative Measure: Always ensure your Schlenk line or glovebox is properly maintained and that all glassware joints are well-sealed.

  • Degradation of Air-Sensitive Ligands: Many phosphine ligands used in cross-coupling reactions are susceptible to oxidation. The resulting phosphine oxides can alter the electronic and steric properties of the catalyst, potentially leading to reduced activity.

    • Best Practice: Store and handle air-sensitive ligands under an inert atmosphere.

II. Frequently Asked Questions (FAQs)

Q1: What are the visual indicators that my air-sensitive reagents have been compromised?

A1: For many organometallic reagents, a change in color or the formation of a precipitate can indicate degradation. For example, solutions of n-butyllithium should be clear and colorless to pale yellow; a darker yellow or orange color suggests decomposition. Organozinc reagents may appear cloudy or form a white precipitate upon exposure to moisture.

Q2: What is the most effective method for degassing a reaction mixture?

A2: For most small to medium-scale reactions, the freeze-pump-thaw method is considered the most thorough. This involves freezing the solvent, evacuating the headspace under high vacuum, and then thawing the solvent to release dissolved gases. Repeating this cycle three times is standard practice. For larger scale reactions or when using solvents with low freezing points, bubbling a stream of inert gas through the solution for an extended period (15-30 minutes) is a viable alternative.[5]

Q3: Can I use a nitrogen atmosphere instead of argon?

A3: In most cases, nitrogen is a suitable and more economical inert gas. However, for reactions involving lithium metal or certain other highly reactive metals, argon is preferred as nitrogen can react to form metal nitrides.

Q4: How can I be certain my solvents are sufficiently dry?

A4: While commercial anhydrous solvents are a good starting point, it is best practice to dry them further immediately before use, especially if the bottle has been opened previously. This is typically done by distilling the solvent over a suitable drying agent (e.g., sodium/benzophenone for THF and diethyl ether, calcium hydride for dichloromethane and acetonitrile). The use of a Karl Fischer titrator provides a quantitative measure of water content for ultimate certainty.

Q5: Are there any air- and moisture-stable catalysts for bipyridine synthesis?

A5: Yes, significant progress has been made in developing more robust catalysts. Some palladium(II) pre-catalysts, particularly those with bulky, electron-rich phosphine ligands, exhibit greater stability to air and moisture.[1][2] Additionally, some heterogenized palladium catalysts and palladium nanoparticles have shown good activity under aerobic conditions.[7] However, even with these more stable catalysts, optimal results are typically achieved under an inert atmosphere with dry solvents.

III. Experimental Protocols and Diagrams

Protocol 1: General Procedure for Setting Up an Air-Sensitive Cross-Coupling Reaction

This protocol outlines the essential steps for establishing an inert atmosphere for a typical palladium-catalyzed cross-coupling reaction.

  • Glassware Preparation: All glassware (reaction flask, condenser, addition funnel, etc.) should be thoroughly cleaned and then oven-dried at >120 °C for at least 4 hours or flame-dried under vacuum.

  • Assembly: Assemble the glassware while still hot and immediately place it under a positive pressure of inert gas (argon or nitrogen) using a Schlenk line or by connecting to a bubbler.

  • Purging the System: Evacuate the assembled glassware under high vacuum and then backfill with inert gas. Repeat this cycle three times to ensure the removal of all atmospheric gases.

  • Reagent Addition:

    • Solids: Add solid reagents (catalyst, base, etc.) to the reaction flask under a positive flow of inert gas.

    • Liquids: Add anhydrous, degassed solvents and liquid reagents via syringe or cannula.

  • Degassing the Reaction Mixture: After all reagents have been added, degas the entire reaction mixture using either the freeze-pump-thaw method or by bubbling with an inert gas.

  • Running the Reaction: Heat the reaction to the desired temperature under a positive pressure of inert gas.

Diagram: Troubleshooting Workflow for Low Yield in Bipyridine Synthesis

TroubleshootingWorkflow start Low or No Bipyridine Product check_reagents Verify Integrity of Starting Materials start->check_reagents check_conditions Evaluate Reaction Conditions start->check_conditions check_catalyst Assess Catalyst Activity start->check_catalyst organometallic Organometallic Reagent Degraded? check_reagents->organometallic halide Halopyridine Purity Issue? check_reagents->halide solvent Solvent/Reagents Wet? check_conditions->solvent atmosphere Inert Atmosphere Compromised? check_conditions->atmosphere catalyst_deactivated Catalyst Deactivated? check_catalyst->catalyst_deactivated organometallic->halide No titrate Action: Titrate Reagent organometallic->titrate Yes purify_halide Action: Purify/Verify Halopyridine halide->purify_halide solvent->atmosphere No dry_degas Action: Rigorously Dry and Degas Solvents/Reagents solvent->dry_degas Yes check_setup Action: Check for Leaks in Setup atmosphere->check_setup Yes new_catalyst Action: Use Fresh/More Robust Catalyst catalyst_deactivated->new_catalyst Yes

Caption: A logical workflow for troubleshooting low yields in bipyridyl synthesis.

IV. References

  • Oda, S., et al. (2024). Recent Progress on the Synthesis of Bipyridine Derivatives. Molecules, 29(3), 576. Retrieved from [Link]

  • Fairhurst, M. J., et al. (2022). Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques: Negishi Cross-Couplings for Trainee Graduate Students. Journal of Chemical Education, 99(7), 2656–2660. Retrieved from [Link]

  • Wang, G., et al. (2009). Synthesis and Characterization of Alkali-Metal Salts of 2,2′- and 2,4′-Bipyridyl Radicals and Dianions. Inorganic Chemistry, 48(18), 8836–8845. Retrieved from [Link]

  • Sasse, W. H. F. (1966). 2,2'-Bipyridine. Organic Syntheses, 46, 5. Retrieved from [Link]

  • Oda, S., et al. (2024). Recent Progress on the Synthesis of Bipyridine Derivatives. Preprints.org. Retrieved from [Link]

  • Housecroft, C. E. (2019). The Early Years of 2,2′-Bipyridine—A Ligand in Its Own Lifetime. Molecules, 24(13), 2500. Retrieved from [Link]

  • Wang, G., et al. (2008). Synthesis and Characterization of the 4,4′-Bipyridyl Dianion and Radical Monoanion. A Structural Study. Inorganic Chemistry, 47(14), 6436–6441. Retrieved from [Link]

  • Oda, S., et al. (2024). Recent Progress on the Synthesis of Bipyridine Derivatives. ResearchGate. Retrieved from [Link]

  • Fairhurst, M. J., et al. (2022). Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques. White Rose Research Online. Retrieved from [Link]

  • Knapp, D. M., et al. (2013). Substituted 2,2′-bipyridines by nickel-catalysis: 4,4′-di-tert-butyl-2,2′-bipyridine. Tetrahedron, 69(25), 5228–5231. Retrieved from [Link]

  • Petiot, P., & Gevorgyan, A. (2013). PALLADIUM-CATALYZED CROSS-COUPLING REACTION OF TRIALKYLBISMUTHINES WITH 2-HALOAZINES AND DIAZINES. Heterocycles, 88(2), 1615. Retrieved from [Link]

  • Oda, S., et al. (2024). Recent Progress on the Synthesis of Bipyridine Derivatives. National Institutes of Health. Retrieved from [Link]

  • Sharma, R., & Kumar, A. (2019). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Catalysts, 9(12), 1063. Retrieved from [Link]

  • Uzel, A., et al. (2020). Advancing Air‐ and Moisture‐Compatible s‐Block Organometallic Chemistry Using Sustainable Solvents. Chemistry – A European Journal, 26(60), 13570-13581. Retrieved from [Link]

  • Nicolaou, K. C., et al. (2005). Palladium-catalyzed cross-coupling reactions in total synthesis. Angewandte Chemie International Edition, 44(29), 4442-89. Retrieved from [Link]

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Validation & Comparative

Definitive Structural Confirmation of 3-hydroxy-4,4'-dimethyl-2,2'-bipyridyl: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of drug discovery and materials science, the precise structural elucidation of novel compounds is paramount. The isomeric purity and confirmed connectivity of a molecule are foundational to understanding its reactivity, biological activity, and potential applications. This guide provides a comprehensive framework for the unambiguous structural confirmation of 3-hydroxy-4,4'-dimethyl-2,2'-bipyridyl, a heterocyclic compound with significant potential as a ligand in catalysis and as a scaffold in medicinal chemistry.

This technical guide moves beyond a simple recitation of analytical techniques. It delves into the causality behind experimental choices and provides a comparative analysis against its close structural analog, 4,4'-dimethyl-2,2'-bipyridyl, and other potential isomers. By presenting detailed experimental protocols and the expected data, this guide serves as a self-validating system for researchers to confirm the structure of this important molecule.

The Structural Enigma: Potential Isomers and the Importance of Confirmation

The synthesis of substituted bipyridines can often lead to a mixture of isomers, making rigorous structural confirmation essential. In the case of 3-hydroxy-4,4'-dimethyl-2,2'-bipyridyl, potential isomeric impurities could include other positional isomers of the hydroxyl and methyl groups on the bipyridyl core. Misidentification of the lead compound can have profound consequences in downstream applications, from misleading structure-activity relationships (SAR) in drug development to unpredictable performance in catalytic systems.

This guide will focus on a multi-pronged analytical approach to provide unequivocal structural evidence, with a direct comparison to the well-characterized and commercially available 4,4'-dimethyl-2,2'-bipyridyl.

Core Analytical Techniques for Structural Elucidation

A combination of spectroscopic and spectrometric techniques is crucial for the complete structural assignment of 3-hydroxy-4,4'-dimethyl-2,2'-bipyridyl. Each technique provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Connectivity

NMR spectroscopy is arguably the most powerful tool for determining the precise connectivity of atoms in a molecule. Both ¹H and ¹³C NMR are indispensable.

¹H NMR Spectroscopy will reveal the number of unique protons, their chemical environment, and their proximity to one another through spin-spin coupling. For 3-hydroxy-4,4'-dimethyl-2,2'-bipyridyl, we expect to see distinct signals for the aromatic protons on both pyridine rings, as well as singlets for the two methyl groups and a broad singlet for the hydroxyl proton. The position of the hydroxyl group at the 3-position will influence the chemical shifts of the adjacent aromatic protons, a key differentiator from other isomers.

¹³C NMR Spectroscopy provides information on the number of unique carbon atoms and their electronic environments. The carbon atom attached to the hydroxyl group will exhibit a characteristic downfield shift. The chemical shifts of the methyl carbons and the quaternary carbons of the pyridine rings will further confirm the substitution pattern.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups. In the case of 3-hydroxy-4,4'-dimethyl-2,2'-bipyridyl, the most informative feature will be the O-H stretching vibration of the hydroxyl group, which typically appears as a broad band in the region of 3200-3600 cm⁻¹. The presence of this band is a clear indication of the hydroxyl functionality. Aromatic C-H and C=C stretching vibrations will also be present.

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of the compound, confirming its elemental composition. High-resolution mass spectrometry (HRMS) can provide a molecular formula with a high degree of confidence. Furthermore, the fragmentation pattern observed in the mass spectrum can offer additional structural clues. For 3-hydroxy-4,4'-dimethyl-2,2'-bipyridyl, the molecular ion peak should correspond to its molecular weight of 200.24 g/mol .

X-ray Crystallography: The Gold Standard for 3D Structure

Single-crystal X-ray crystallography provides the ultimate, unambiguous three-dimensional structure of a molecule in the solid state.[1] It reveals precise bond lengths, bond angles, and the spatial arrangement of all atoms. Obtaining a suitable crystal for X-ray diffraction is the gold standard for structural confirmation and provides irrefutable evidence of the connectivity and stereochemistry.

Comparative Analysis: 3-hydroxy-4,4'-dimethyl-2,2'-bipyridyl vs. 4,4'-dimethyl-2,2'-bipyridyl

To highlight the importance of these analytical techniques, we will compare the expected data for 3-hydroxy-4,4'-dimethyl-2,2'-bipyridyl with the known experimental data for its parent compound, 4,4'-dimethyl-2,2'-bipyridyl.

Property3-hydroxy-4,4'-dimethyl-2,2'-bipyridyl4,4'-dimethyl-2,2'-bipyridyl
Molecular Formula C₁₂H₁₂N₂OC₁₂H₁₂N₂
Molecular Weight 200.24 g/mol [2]184.24 g/mol [3]
Melting Point 110 °C[2]169-174 °C[4]
¹H NMR Expected distinct aromatic signals influenced by the OH group, two methyl singlets, and one OH singlet.Known spectrum with characteristic aromatic and methyl signals.[5]
¹³C NMR Expected downfield shift for the carbon attached to the OH group.Known spectrum with characteristic carbon signals.[6]
IR Spectrum Expected broad O-H stretch around 3200-3600 cm⁻¹.Absence of a broad O-H stretch. Known spectrum available.[7]
Mass Spectrum Expected molecular ion peak at m/z 200.24.Known mass spectrum with a molecular ion peak at m/z 184.24.[8]

This direct comparison underscores how each analytical technique can be used to differentiate between the target molecule and its non-hydroxylated counterpart.

Experimental Protocols

The following section provides detailed, step-by-step methodologies for the synthesis and characterization of 3-hydroxy-4,4'-dimethyl-2,2'-bipyridyl.

Synthesis of 3-hydroxy-4,4'-dimethyl-2,2'-bipyridyl

A Proposed Synthetic Route (Hypothetical):

Synthesis cluster_1 Reactant 1 cluster_2 Reactant 2 cluster_3 Product A 3-Bromo-2-methoxypyridine C Stille Coupling (Pd(PPh₃)₄, Toluene, Reflux) A->C B 4-Methyl-2-(tributylstannyl)pyridine B->C D 3-hydroxy-4,4'-dimethyl-2,2'-bipyridyl Intermediate 2-Methoxy-4,4'-dimethyl-2,2'-bipyridyl C->Intermediate E Demethylation (BBr₃, DCM) E->D Intermediate->E

A proposed synthetic workflow.

Protocol 1: Stille Coupling for the Bipyridine Core

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 3-bromo-2-methoxypyridine (1.0 eq), 4-methyl-2-(tributylstannyl)pyridine (1.1 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

  • Add anhydrous toluene via syringe.

  • Degas the mixture by three freeze-pump-thaw cycles.

  • Heat the reaction mixture to reflux (approximately 110 °C) and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of KF.

  • Stir vigorously for 1 hour, then filter through a pad of Celite.

  • Extract the aqueous layer with ethyl acetate, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 2-methoxy-4,4'-dimethyl-2,2'-bipyridyl.

Protocol 2: Demethylation to Afford the Hydroxyl Group

  • Dissolve the purified 2-methoxy-4,4'-dimethyl-2,2'-bipyridyl in anhydrous dichloromethane (DCM) in a flame-dried flask under an inert atmosphere.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add a solution of boron tribromide (BBr₃) in DCM (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Carefully quench the reaction by the slow addition of methanol at 0 °C.

  • Neutralize the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with DCM, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to obtain 3-hydroxy-4,4'-dimethyl-2,2'-bipyridyl.

Characterization Protocols

NMR Spectroscopy:

  • Prepare a ~5-10 mg/mL solution of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.

  • For ¹H NMR, pay close attention to the integration, multiplicity, and coupling constants of the aromatic protons.

  • For ¹³C NMR, utilize DEPT-135 and DEPT-90 experiments to aid in the assignment of CH, CH₂, and CH₃ signals.

IR Spectroscopy:

  • Acquire the IR spectrum of the solid sample using an ATR-FTIR spectrometer.

  • Identify the characteristic broad O-H stretching band and compare it to the spectrum of 4,4'-dimethyl-2,2'-bipyridyl to confirm the presence of the hydroxyl group.

Mass Spectrometry:

  • Obtain a high-resolution mass spectrum using ESI or another soft ionization technique.

  • Confirm that the observed m/z of the molecular ion matches the calculated exact mass of C₁₂H₁₂N₂O.

X-ray Crystallography:

  • Grow single crystals of the purified compound suitable for X-ray diffraction. This can often be achieved by slow evaporation of a solution of the compound in a suitable solvent or solvent mixture.

  • Mount a suitable crystal on a diffractometer and collect the diffraction data.

  • Solve and refine the crystal structure to obtain the final 3D model.

Visualizing the Confirmation Workflow

workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Structural Analysis cluster_comparison Comparative Data cluster_confirmation Confirmation s1 Proposed Synthesis of 3-hydroxy-4,4'-dimethyl-2,2'-bipyridyl p1 Column Chromatography s1->p1 a1 NMR Spectroscopy (¹H, ¹³C, DEPT) p1->a1 a2 IR Spectroscopy p1->a2 a3 Mass Spectrometry (HRMS) p1->a3 a4 X-ray Crystallography p1->a4 f1 Unambiguous Structure of 3-hydroxy-4,4'-dimethyl-2,2'-bipyridyl a1->f1 a2->f1 a3->f1 a4->f1 c1 4,4'-dimethyl-2,2'-bipyridyl (Known Spectra & Structure) c1->f1

Workflow for structural confirmation.

Conclusion

The definitive structural confirmation of 3-hydroxy-4,4'-dimethyl-2,2'-bipyridyl requires a meticulous and multi-faceted analytical approach. By combining the power of NMR for connectivity, IR for functional group identification, mass spectrometry for molecular formula confirmation, and X-ray crystallography for the ultimate 3D structure, researchers can have absolute confidence in their material. This guide provides the necessary framework, comparative data, and experimental considerations to achieve this critical step in the research and development pipeline, ensuring the scientific integrity and accelerating the progress of projects that rely on this promising molecule.

References

  • Case, F. H. (1946). The Synthesis of Certain Substituted 2,2'-Bipyridyls. Journal of the American Chemical Society, 68(12), 2574–2577. [Link]

  • PubChem. (n.d.). 4,4'-Dimethyl-2,2'-bipyridine. National Center for Biotechnology Information. Retrieved from [Link]

  • NIST. (n.d.). 2,2'-Bipyridine, 4,4'-dimethyl-. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]

  • MDPI. (2024). Recent Progress on the Synthesis of Bipyridine Derivatives. Molecules, 29(3), 548. [Link]

  • Willett, R. D., & Lu, J. (2001). Crystal Chemistry of the 4,4'-Dimethyl-2,2'bipyridine/Copper Bromide System. Inorganic Chemistry, 40(17), 4342-4352. [Link]

Sources

A Comparative Crystallographic Guide to 3-Hydroxy-4,4'-Dimethyl-2,2'-Bipyridyl Complexes

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The structural elucidation of metal complexes is a cornerstone of modern chemistry, providing profound insights into their reactivity, stability, and potential applications in fields ranging from catalysis to medicinal chemistry. This guide offers an in-depth comparative analysis of the X-ray crystallography of metal complexes featuring the versatile ligand, 3-hydroxy-4,4'-dimethyl-2,2'-bipyridyl. By examining the subtle interplay of electronic and steric effects, we aim to provide a valuable resource for researchers engaged in the design and synthesis of novel coordination compounds.

The 3-hydroxy-4,4'-dimethyl-2,2'-bipyridyl ligand is a fascinating building block for constructing intricate molecular architectures. The strategic placement of a hydroxyl group at the 3-position and methyl groups at the 4 and 4' positions of the bipyridyl framework imparts unique electronic and steric properties. These substituents can influence the ligand's coordination mode, the resulting geometry of the metal complex, and the intermolecular interactions that govern crystal packing. Understanding these structural nuances is paramount for the rational design of complexes with tailored functionalities.

While a comprehensive library of crystal structures for 3-hydroxy-4,4'-dimethyl-2,2'-bipyridyl complexes is still emerging, we can draw valuable comparative insights from the extensive crystallographic data available for the closely related ligand, 4,4'-dimethyl-2,2'-bipyridine (dmbpy). The absence of the 3-hydroxy group in dmbpy provides a crucial baseline for understanding the structural impact of this functional group.

Comparative Structural Analysis: Insights from 4,4'-Dimethyl-2,2'-Bipyridine Complexes

The coordination chemistry of 4,4'-dimethyl-2,2'-bipyridine has been extensively explored, with numerous crystal structures of its complexes with various transition metals reported. These studies reveal a rich diversity of coordination geometries and crystal packing arrangements, primarily influenced by the nature of the metal ion, the counter-anions, and the solvent molecules present during crystallization.

A series of isostructural complexes, [Co(dmbpy)₂(dca)₂]·CH₃OH, [Ni(dmbpy)₂(dca)₂]·CH₃OH, and [Zn(dmbpy)₂(dca)₂], where 'dca' is dicyanamide, showcases the ability of the dmbpy ligand to support octahedral geometries around the metal centers[1]. In these structures, the crystal packing is stabilized by a network of O-H···N, C-H···N, and π-π intermolecular interactions[1]. The introduction of a hydroxyl group at the 3-position in our target ligand is anticipated to significantly alter these interactions, potentially leading to stronger hydrogen bonding networks and different supramolecular assemblies.

Another illustrative example is the copper complex, [Cu(dmbpy)₂(OH)₂]·5H₂O, where the dmbpy ligands again participate in an octahedral coordination sphere around the copper ion[1]. The presence of hydroxide ligands and a significant number of water molecules in the crystal lattice highlights the importance of hydrogen bonding in dictating the final solid-state structure[1]. For a hypothetical analogous complex with 3-hydroxy-4,4'-dimethyl-2,2'-bipyridyl, the intramolecular hydrogen bonding between the 3-hydroxy group and an adjacent coordinated anion or solvent molecule could lead to distinct conformational preferences of the ligand and, consequently, a different overall molecular geometry.

The versatility of dmbpy is further demonstrated in a series of copper bromide complexes, which exhibit a remarkable variety of coordination numbers and geometries, including distorted tetrahedral and trigonal bipyramidal structures[2]. This structural diversity is attributed to the interplay between the electronic preferences of the copper ions (Cu(I) and Cu(II)) and the steric demands of the dmbpy ligands and bromide ions[2]. The methyl groups at the 4 and 4' positions, while not directly adjacent to the coordination site, can influence the torsion angle between the two pyridine rings, which in turn affects the bite angle and the overall stability of the complex. The addition of a 3-hydroxy group would introduce another layer of complexity, potentially favoring specific conformations through intramolecular interactions.

Experimental Protocols: A Guide to Synthesis and Crystallization

The successful crystallographic analysis of 3-hydroxy-4,4'-dimethyl-2,2'-bipyridyl complexes begins with their synthesis and the growth of high-quality single crystals. The following protocols are based on established methods for related bipyridyl complexes and can be adapted for the target system.

Synthesis of 3-Hydroxy-4,4'-Dimethyl-2,2'-Bipyridyl Complexes

A general synthetic procedure involves the reaction of the 3-hydroxy-4,4'-dimethyl-2,2'-bipyridyl ligand with a suitable metal salt in an appropriate solvent.

Step-by-Step Methodology:

  • Ligand Dissolution: Dissolve 3-hydroxy-4,4'-dimethyl-2,2'-bipyridyl in a minimal amount of a suitable solvent (e.g., methanol, ethanol, or acetonitrile).

  • Metal Salt Dissolution: In a separate flask, dissolve the chosen metal salt (e.g., CoCl₂, Ni(NO₃)₂, Cu(ClO₄)₂, Zn(OAc)₂) in the same or a compatible solvent.

  • Reaction Mixture: Slowly add the metal salt solution to the ligand solution with constant stirring. The molar ratio of metal to ligand should be systematically varied (e.g., 1:1, 1:2, 1:3) to explore different coordination stoichiometries.

  • Reaction Conditions: The reaction can be carried out at room temperature or with gentle heating, depending on the reactivity of the starting materials. The reaction progress can be monitored by techniques such as thin-layer chromatography or UV-Vis spectroscopy.

  • Isolation of the Product: The resulting complex may precipitate out of the solution upon cooling or after partial removal of the solvent under reduced pressure. The solid product should be collected by filtration, washed with a small amount of cold solvent, and dried in vacuo.

Crystallization Techniques for X-ray Diffraction

Obtaining single crystals suitable for X-ray diffraction is often the most challenging step. Several techniques can be employed, and the optimal method will depend on the solubility and stability of the complex.

  • Slow Evaporation: A solution of the complex in a suitable solvent is left undisturbed in a loosely covered container, allowing the solvent to evaporate slowly over several days or weeks.

  • Vapor Diffusion: A concentrated solution of the complex in a volatile solvent is placed in a small, open vial. This vial is then placed in a larger, sealed container with a less volatile solvent in which the complex is less soluble. The slow diffusion of the anti-solvent vapor into the solution of the complex can induce crystallization.

  • Temperature Gradient: A saturated solution of the complex is slowly cooled, which can lead to the formation of single crystals.

Data Presentation: A Comparative Overview

To facilitate a clear comparison of the structural parameters of different 3-hydroxy-4,4'-dimethyl-2,2'-bipyridyl complexes, the crystallographic data should be summarized in a structured table. While specific data for the target ligand's complexes are not yet available in the public domain, the following table illustrates the type of data that would be presented for a comparative analysis, using data from related dmbpy complexes as a placeholder.

ComplexMetal IonCoordination GeometryKey Bond Lengths (Å)Key Bond Angles (°)Intermolecular Interactions
[Co(dmbpy)₂(dca)₂]·CH₃OH [1]Co(II)OctahedralCo-N: ~2.1-2.2N-Co-N: ~80-100O-H···N, C-H···N, π-π
[Ni(dmbpy)₂(dca)₂]·CH₃OH [1]Ni(II)OctahedralNi-N: ~2.0-2.1N-Ni-N: ~80-100O-H···N, C-H···N, π-π
[Cu(dmbpy)₂(OH)₂]·5H₂O [1]Cu(II)OctahedralCu-N: ~2.0N-Cu-N: ~80Hydrogen Bonding
[Cu(dmbpy)Br₂] [2]Cu(II)Distorted Trigonal BipyramidalCu-N: ~2.0, Cu-Br: ~2.3-2.6N-Cu-N: ~80, Br-Cu-Br: ~100-120C-H···Br

Visualization of Molecular Structures and Interactions

Visualizing the three-dimensional arrangement of atoms and the non-covalent interactions within the crystal lattice is crucial for a comprehensive structural analysis.

Coordination of 3-hydroxy-4,4'-dimethyl-2,2'-bipyridyl M Metal Ion N1 N M->N1 Coordination Bond N2 N M->N2 Coordination Bond O O (from OH) Me1 CH3 Me2 CH3 Bipy Bipyridyl Backbone Bipy->N1 Bipy->N2 Bipy->O Bipy->Me1 Bipy->Me2

Caption: Schematic of the coordination of the 3-hydroxy-4,4'-dimethyl-2,2'-bipyridyl ligand to a central metal ion.

Experimental Workflow for Crystallographic Analysis cluster_synthesis Synthesis & Crystallization cluster_data Data Collection & Processing cluster_structure Structure Solution & Refinement Synthesis Complex Synthesis Purification Purification Synthesis->Purification Crystallization Single Crystal Growth Purification->Crystallization Xray X-ray Diffraction Crystallization->Xray Data_Collection Data Collection Xray->Data_Collection Data_Processing Data Processing Data_Collection->Data_Processing Structure_Solution Structure Solution Data_Processing->Structure_Solution Refinement Structure Refinement Structure_Solution->Refinement Validation Validation Refinement->Validation Analysis Structural Analysis & Comparison Validation->Analysis Final Structure

Caption: A generalized workflow for the X-ray crystallographic analysis of coordination complexes.

Conclusion and Future Directions

The field of X-ray crystallography continues to be indispensable for unraveling the intricate structural details of coordination complexes. While the crystallographic landscape of 3-hydroxy-4,4'-dimethyl-2,2'-bipyridyl complexes is still developing, the comparative analysis with the well-established structures of 4,4'-dimethyl-2,2'-bipyridine complexes provides a solid framework for predicting and understanding their structural behavior. The presence of the 3-hydroxy group is poised to introduce significant modifications to the coordination environment and intermolecular interactions, opening up new avenues for the design of functional materials and bioactive compounds. Future research should focus on systematically synthesizing and crystallographically characterizing a series of 3-hydroxy-4,4'-dimethyl-2,2'-bipyridyl complexes with a variety of transition metals to build a comprehensive structural database. This will undoubtedly accelerate the rational design of novel complexes with tailored properties for a wide range of applications.

References

  • Gao, Y., Li, Y., & Wang, X. (2016). Complexation of different transition metals with 4,4'-dimethyl-2,2'-bipyridine: Crystal structure, UV spectra and Hirshfeld surfaces. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 166, 1-7. [Link]

  • Bowes, M., et al. (2011). Crystal chemistry of the 4,4'-dimethyl-2,2'bipyridine/copper bromide system. Inorganica Chimica Acta, 374(1), 49-59. [Link]

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A Senior Application Scientist's Guide to DFT-Driven Design of Substituted Bipyridine Ligands

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Enduring Versatility of 2,2'-Bipyridine

The 2,2'-bipyridine (bpy) scaffold is a cornerstone in coordination chemistry. Its bidentate N-donor nature allows it to form stable chelate rings with a vast array of transition metals, making it a privileged ligand in fields ranging from catalysis and materials science to medicinal chemistry.[1][2] The true power of the bipyridine ligand, however, lies in its tunability. By strategically placing substituents on the pyridine rings, we can meticulously control the steric and electronic properties of the resulting metal complexes, thereby fine-tuning their reactivity, stability, and photophysical behavior.[1][3]

This guide provides a comparative analysis of substituted bipyridine ligands through the lens of Density Functional Theory (DFT). As researchers and drug development professionals, leveraging computational tools like DFT allows us to predict ligand performance in silico, saving invaluable time and resources. We will explore the causal relationships between substituent choice and ligand properties, provide a validated protocol for conducting these studies, and present data to guide your experimental design.

The "Why": Understanding Substituent Effects with DFT

The functionalization of a bipyridine ligand introduces electronic and steric perturbations that DFT can accurately model. These effects are broadly categorized as:

  • Electronic Effects : These are governed by the electron-donating (EDG) or electron-withdrawing (EWG) nature of the substituent. These are transmitted through two primary mechanisms:

    • Inductive Effects (±I) : The propagation of electronegativity differences through the sigma bond framework.

    • Mesomeric or Resonance Effects (±M) : The delocalization of electrons through the pi-system.

    • DFT allows us to quantify these effects by analyzing changes in the Frontier Molecular Orbitals (HOMO and LUMO), electrostatic potential surfaces, and various reactivity descriptors.[2] For instance, EDGs are expected to increase the electron density on the bipyridine system, enhancing its ability to donate to a metal center, while EWGs behave in the opposite manner.[1][4]

  • Steric Effects : The spatial bulk of a substituent can influence the geometry of the resulting metal complex, affect the accessibility of the metal center, and potentially introduce stabilizing or destabilizing non-covalent interactions. DFT is crucial for optimizing the three-dimensional structures of these complexes and calculating the energetic costs associated with steric hindrance.

The interplay of these effects dictates the ligand's performance. This guide will compare common substituents to illuminate these structure-property relationships.

Comparative Analysis of Substituted Bipyridine Ligands

The choice of substituent and its position (ortho, meta, or para to the inter-ring C-C bond) are critical design parameters. DFT studies have revealed clear trends that can guide ligand selection.

A 2020 study by Popoola et al. provides an excellent case study, comparing the effects of hydroxyl (-OH), amino (-NH2), and bromo (-Br) substituents at the ortho, meta, and para positions of the bipyridine ring.[1] Their findings, summarized below, highlight key principles applicable to a wider range of substituents.

Key Performance Metrics: A DFT-Based Comparison

The following table summarizes key electronic properties calculated via DFT. These metrics are crucial for predicting a ligand's behavior in a coordination complex.

Substituent & PositionRelative Stability (kcal/mol)HOMO-LUMO Gap (eV)Ionization Potential (IP) (eV)Absolute Electronegativity (χ) (eV)
Unsubstituted bpy -5.156.844.27
-NH2 (Amino)
ortho0.004.415.923.68
meta6.544.386.033.72
para2.514.455.953.70
-OH (Hydroxyl)
ortho0.004.706.353.99
meta4.624.636.474.03
para1.994.736.384.01
-Br (Bromo)
ortho0.004.886.944.40
meta2.184.856.984.42
para0.225.166.974.41

Data synthesized from Popoola, S. A., et al. (2020).[1]

Interpreting the Data: Causality and Insights
  • Stability and Positional Effects : For all tested substituents, the ortho position was found to be the most stable, followed by para, and then meta.[1][5] This is particularly interesting for -OH and -NH2 groups, where one might expect steric hindrance at the ortho position to be destabilizing. However, the ability of these groups to form intramolecular hydrogen bonds can override the steric penalty, leading to enhanced stability.[1] For the bulkier -Br atom, the steric effect is more pronounced, resulting in less stabilization compared to the EDGs.[1]

  • Electronic Properties (HOMO-LUMO Gap) : The HOMO-LUMO gap is a critical indicator of chemical reactivity and the energy required for electronic excitation.

    • Electron-donating groups like -NH2 and -OH consistently reduce the HOMO-LUMO gap compared to unsubstituted bipyridine.[1][6] This signifies increased reactivity and a red-shift in absorption spectra, which is crucial for photocatalysis and sensor applications.[5][6] The -NH2 group, being a stronger electron donor, has a more pronounced effect than -OH.[1]

    • The electron-withdrawing -Br group has a less significant impact on the energy gap, with the para-bromo derivative showing a gap similar to the parent ligand.[1] Studies on strongly withdrawing groups like -CF3 and -CN show they can be detrimental to catalytic activity in applications like CO2 reduction by creating high-energy intermediates.[7]

  • Reactivity Descriptors (IP & χ) :

    • Ionization Potential (IP) reflects the energy required to remove an electron and is related to the ligand's basicity. Lower IP values, as seen with -NH2 and -OH, indicate a more electron-rich system that can more readily donate to a metal center.[1]

    • Absolute Electronegativity (χ) is a measure of an atom's ability to attract electrons. EDGs decrease χ, while EWGs like -Br increase it, altering the polarity of the eventual metal-ligand bond.[1]

Experimental Protocol: A Validated DFT Workflow

This section provides a self-validating protocol for performing a DFT study on a substituted bipyridine ligand. The causality behind each step is explained to ensure robust and reproducible results.

Diagram: DFT Workflow for Ligand Analysis

DFT_Workflow cluster_0 Pre-Processing cluster_1 DFT Calculation (e.g., Gaussian, ORCA) cluster_2 Post-Processing & Analysis A 1. Build Ligand (e.g., Avogadro, GaussView) B 2. Initial Optimization (e.g., UFF, PM7) A->B Rough Structure C 3. Geometry Optimization - Functional (e.g., B3LYP, M06-L) - Basis Set (e.g., 6-311+G(d,p)) B->C Input Structure D 4. Frequency Calculation (Confirm minimum energy) C->D Optimized Geometry E 5. Property Calculation (Orbitals, Population Analysis) D->E Verified Minimum F 6. Extract Data (Energies, Geometries) E->F Raw Output G 7. Visualize Results (HOMO/LUMO, ESP) F->G Analyzed Data H 8. Compare & Conclude G->H Visual Insights Substituent_Effects substituent Substituent Properties edg Electron-Donating (+I, +M) substituent->edg ewg Electron-Withdrawing (-I, -M) substituent->ewg steric Steric Bulk substituent->steric homo HOMO Energy (Increases) edg->homo gap HOMO-LUMO Gap (Decreases) edg->gap lumo LUMO Energy (Decreases) ewg->lumo ewg->gap stability Geometric Stability steric->stability ligand_props Ligand Electronic Properties redox Redox Potential ligand_props->redox photophys Photophysical Properties ligand_props->photophys reactivity Reactivity (Increases) gap->reactivity complex_props Complex Performance reactivity->complex_props stability->complex_props redox->complex_props photophys->complex_props

Caption: Relationship between substituent properties and resulting ligand/complex performance.

This diagram illustrates that by choosing a substituent with known electronic and steric properties, we can rationally predict its effect on the ligand's frontier orbitals. This, in turn, allows us to forecast the performance of the final metal complex, whether it be its redox potential for catalysis, its stability for drug development, or its absorption/emission properties for materials science. [8][9]

Conclusion

DFT is an indispensable tool in the modern chemist's arsenal for designing and evaluating substituted bipyridine ligands. It provides a robust theoretical framework to move beyond trial-and-error synthesis toward rational, targeted design. By understanding the causal links between a substituent's nature and its effect on the ligand's electronic and steric profile, researchers can pre-screen candidates, prioritize synthetic efforts, and accelerate the discovery of novel catalysts, therapeutics, and functional materials.

References

  • Theoretical Study of Reductive Functionalization of Methyl Ligands of Group 9 Complexes Supported by Two Bipyridyl Ligands. (n.d.). OSTI.GOV. Retrieved February 20, 2024, from [Link]

  • Popoola, S. A., et al. (2020). DFT evaluation of the effects of OH, NH2 and Br substituents on the properties of 2,2′-bipyridine derivatives. Journal of Taibah University for Science, 14(1), 1527-1538. [Link]

  • Roy, R. K., & Krishnamurti, S. (2004). Reactivity descriptors and electron density analysis for ligand chemistry: A case study of 2,2′-bipyridine and its analogues. Journal of Chemical Sciences, 116(5), 281-287. [Link]

  • Scapin, E., et al. (2019). Electronic Effects of Substituents on fac-M(bpy-R)(CO)3 (M = Mn, Re) Complexes for Homogeneous CO2 Electroreduction. Frontiers in Chemistry, 7, 356. [Link]

  • Scapin, E., et al. (2019). Electronic Effects of Substituents on fac-M(bpy-R)(CO)3 (M = Mn, Re) Complexes for Homogeneous CO2 Electroreduction. PMC. [Link]

  • Ocansey, E., et al. (2023). Rational experimental design and computational insights into novel heteroleptic mixed-ligand Ru(II) complexes possessing derivatized bipyridines and phendione for anti-cancer activities. RSC Advances, 13(50), 35057-35074. [Link]

  • Tanimoto, Y., et al. (2021). Density Functional Study of Metal-to-Ligand Charge Transfer and Hole-Hopping in Ruthenium(II) Complexes with Alkyl-Substituted Bipyridine Ligands. ACS Omega, 6(1), 127-135. [Link]

  • Popoola, S. A., et al. (2020). DFT evaluation of the effects of OH, NH 2 and Br substituents on the properties of 2,2′-bipyridine derivatives. ResearchGate. [Link]

  • Popoola, S. A., et al. (2020). DFT evaluation of the effects of OH, NH2 and Br substituents on the properties of 2,2′-bipyridine derivatives. Taylor & Francis Online. [Link]

  • Combined steric and electronic effects of positional substitution on dimethyl-bipyridine rhenium(I)tricarbonyl electrocatalysts for the reduction of CO2. (2018). ResearchGate. [Link]

  • Metal-bipyridine complexes as electrocatalysts for the reduction of CO 2 : A density functional theory study. (2020). ResearchGate. [Link]

  • Tanimoto, Y., et al. (2020). Density Functional Study of Metal-to-Ligand Charge Transfer and Hole-Hopping in Ruthenium(II) Complexes with Alkyl-Substituted Bipyridine Ligands. ResearchGate. [Link]

  • Effect of Substituents on Electronic Structure and Photophysical Properties of Re(I)(CO)3Cl(R-2, 2'-Bipyridine) Complex. (2020). International Journal of Advanced Research in Science, Communication and Technology. [Link]

  • Insight into the Role of Bipyridine Ligands in Palladium-Catalyzed Aerobic Oxidation. (2016). University of Wisconsin–Madison. [Link]

  • Tanimoto, Y., et al. (2021). Density Functional Study of Metal-to-Ligand Charge Transfer and Hole-Hopping in Ruthenium(II) Complexes with Alkyl-Substituted Bipyridine Ligands. ResearchGate. [Link]

  • Hanna, T. E., et al. (2020). Effect of 6,6′-Substituents on Bipyridine-Ligated Ni Catalysts for Cross-Electrophile Coupling. PMC. [Link]

  • Kang, J., et al. (2022). Synthesis, crystal structure and DFT calculations of (2′,6′-difluoro-2,3′-bipyridine-κN2)[2,6-difluoro-3-(pyridin-2-yl)phenyl-κ2C1,N3]methylplatinum(II). IUCr Journals. [Link]

  • Metal–ligand cooperation and synergistic palladium catalysis for the dual ligand system [2,2′-bipyridin]-6(1 H )–one/PCy 3 : milder conditions for the... (2024). Organic Chemistry Frontiers (RSC Publishing). [Link]

  • Bar, M., et al. (2026). Synthesis, characterization and anion-induced modulation of photophysical properties of pyridyl-benzofuran ligand and its Ru(II)-bipyridine complex: experimental and TD-DFT investigation. SSRN. [Link]

  • Man-Wah, T., & Ke, Z. (2014). On the Innocence of Bipyridine Ligands: How Well Do DFT Functionals Fare for These Challenging Spin Systems?. Journal of Chemical Theory and Computation, 10(1), 323-333. [Link]

Sources

Benchmarking new bipyridyl ligands against 4,4'-dimethyl-2,2'-bipyridyl

Author: BenchChem Technical Support Team. Date: March 2026

Title: Benchmarking Next-Generation Bipyridyl Ligands Against 4,4'-Dimethyl-2,2'-bipyridyl (dmbpy) in Transition Metal Catalysis

Executive Summary

As transition metal catalysis evolves—particularly within the realms of photoredox dual catalysis and base-metal cross-coupling—the selection of the optimal ancillary ligand is paramount. Historically, 4,4'-dimethyl-2,2'-bipyridyl (dmbpy) has served as the benchmark bipyridyl ligand. It offers a balanced profile of moderate electron donation and minimal steric hindrance, making it highly effective for stabilizing reactive Ni(I)/Ni(III) intermediates and tuning the excited-state lifetimes of Ru and Ir photosensitizers[1]. However, to push the boundaries of catalytic efficiency, researchers must objectively benchmark new 4,4'-disubstituted bipyridyls against the dmbpy standard.

This guide provides a comprehensive framework for evaluating these ligands, focusing on the causality between ligand electronics, steric bulk, and experimental outcomes.

The Causality of Ligand Design: Electronic and Steric Profiling

Ligand benchmarking is not merely a trial-and-error substitution; it is a rational exercise in tuning thermodynamic driving forces. The substituents at the 4,4'-positions of the bipyridyl scaffold exert profound electronic and steric effects on the metal center:

  • Electronic Modulation : The electron-donating or withdrawing nature of the substituent directly impacts the metal-to-ligand charge transfer (MLCT) and the redox potentials of the complex. For example, adding electron-donating methyl substituents (as in dmbpy) shifts the reduction potential of the corresponding Ru(II) complex from −1.33 V to −1.45 V, enhancing its reducing power[2]. Stronger donors like methoxy (-OMe) further amplify this effect, while electron-withdrawing groups like trifluoromethyl (-CF

    
    ) stabilize the reduced state, shifting the mechanism toward a proton-first or oxidant-first pathway[3].
    
  • Steric Shielding : Bulky substituents, such as the tert-butyl groups in 4,4'-di-tert-butyl-2,2'-bipyridyl (dtbbpy), increase the steric profile (cone angle) around the metal. Causality: Increased steric bulk prevents off-target catalyst dimerization and suppresses undesired side reactions, often leading to higher turnover numbers (TON) in demanding cross-coupling workflows.

LigandEffects Sub 4,4'-Substituent (R-Group) EDG Electron Donating (e.g., -OMe, -tBu) Sub->EDG EWG Electron Withdrawing (e.g., -CF3) Sub->EWG Redox1 Lowers Oxidation Potential (Stronger Reductant) EDG->Redox1 Redox2 Raises Oxidation Potential (Stronger Oxidant) EWG->Redox2 Cat1 Accelerates Oxidative Addition Redox1->Cat1 Cat2 Accelerates Reductive Elimination Redox2->Cat2

Caption: Logical flow of how 4,4'-substituents on bipyridyl ligands dictate catalytic behavior.

Quantitative Benchmarking Data

To objectively compare these ligands, we evaluate their performance metrics against the dmbpy standard. The table below synthesizes the electronic parameters (Hammett constants) and their corresponding electrochemical and catalytic impacts.

LigandSubstituentHammett (

)
Ru(II) Reduction Potential (V vs SCE)Relative Yield (Ni-Catalyzed C-N Coupling)
bpy (Unsubstituted)-H0.00-1.33 V82%
dmbpy (Standard)-CH

-0.17-1.45 V100% (Baseline)
dtbbpy -tBu-0.20-1.48 V115%
dOMe-bpy -OMe-0.27-1.55 V90%
dCF3-bpy -CF

+0.54-0.95 V15%

Note: Potentials are referenced against the Saturated Calomel Electrode (SCE) as per standard photoredox literature[4].

Self-Validating Experimental Protocols

To ensure high scientific integrity, the following protocols are designed as self-validating systems. Every step includes an internal control to verify the accuracy of the generated data.

Protocol 1: Cyclic Voltammetry (CV) for Redox Potential Determination

Electrochemical profiling is mandatory for benchmarking new ligands. This protocol uses an internal standard to self-validate against reference electrode drift.

  • Electrolyte Preparation : Dissolve 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF

    
    ) in anhydrous, degassed acetonitrile.
    
    • Causality: TBAPF

      
       provides necessary ionic conductivity without coordinating to the metal center, preventing false shifts in redox potentials.
      
  • Analyte Addition : Add 1.0 mM of the synthesized metal-ligand complex (e.g.,

    
    
    
    
    ).
  • Internal Standard : Add 1.0 mM Ferrocene (Fc).

    • Causality: The Fc/Fc

      
       redox couple is highly reversible and environmentally insensitive. By referencing all measurements to the observed Fc peak, you automatically correct for any potential drift in the Ag/AgCl reference electrode, ensuring self-validating accuracy.
      
  • Measurement : Scan from -2.0 V to +1.5 V at varying scan rates (50, 100, 250 mV/s).

    • Causality: Plotting peak current versus the square root of the scan rate (Randles-Sevcik analysis) validates whether the electron transfer is diffusion-controlled. A linear fit confirms a well-behaved, reversible system.

Protocol 2: Standard Catalytic Benchmark (Ni-Catalyzed Photoredox C-N Cross-Coupling)

This workflow benchmarks the ligand's real-world efficiency in a dual-catalytic system[5].

  • Catalyst Ligation : In a nitrogen-filled glovebox, stir 5.0 mol% NiCl

    
    (glyme) and 5.5 mol% of the benchmark ligand (e.g., dmbpy or dtbbpy) in THF for 30 minutes.
    
    • Causality: Pre-stirring ensures complete formation of the active Ni-ligand complex before introducing competing substrates, preventing unligated Ni from catalyzing side reactions.

  • Reaction Assembly : Add the aryl halide (1.0 equiv), amine (1.2 equiv), base (DABCO, 2.0 equiv), and the photoredox catalyst[Ir(dF(CF

    
    )
    
    
    
    ppy)
    
    
    (dtbbpy)]PF
    
    
    (1.0 mol%).
  • Irradiation : Seal the vial, remove from the glovebox, and irradiate with a 450 nm blue LED at room temperature for 24 hours.

    • Causality: 450 nm precisely matches the MLCT absorption band of the Ir-photocatalyst, avoiding direct, unproductive excitation of the organic substrates.

  • Self-Validating Workup : Quench the reaction and add exactly 1.0 equivalent of 1,3,5-trimethoxybenzene as an internal standard.

    • Causality: Adding the internal standard after the reaction but before extraction ensures that any material lost during the workup phase affects the product and standard equally. The resulting NMR or GC-FID yield is thus self-corrected and absolutely quantitative.

Workflow Step1 1. Catalyst Preparation Mix NiCl2(glyme) + Ligand Step2 2. Reaction Assembly Add Substrates, Photocatalyst, Base Step1->Step2 Step3 3. Irradiation 450 nm Blue LED, 24h, RT Step2->Step3 Step4 4. Quenching & Workup Add Internal Standard Step3->Step4 Step5 5. Quantitative Analysis GC-FID or NMR Yield Step4->Step5

Caption: Step-by-step experimental workflow for benchmarking ligands in photoredox dual catalysis.

Conclusion & Selection Guide

While 4,4'-dimethyl-2,2'-bipyridyl (dmbpy) remains an excellent, cost-effective baseline, rigorous benchmarking reveals that ligand selection should be tailored to the specific mechanistic bottleneck of your reaction:

  • Choose dtbbpy when you need higher solubility in non-polar solvents and steric protection against catalyst deactivation. It consistently outperforms dmbpy in demanding Ni-catalyzed cross-couplings.

  • Choose dOMe-bpy when the primary bottleneck is a difficult oxidative addition requiring a highly electron-rich metal center.

  • Choose dCF3-bpy only when stabilizing a low-valent metal state or shifting to an oxidant-first pathway is required, as its electron-withdrawing nature severely dampens standard SET processes.

References

1.[4] Title: Visible Light Photoredox Catalysis with Transition Metal Complexes: Applications in Organic Synthesis. Source: PMC / Chemical Reviews. URL: 2.[2] Title: Organometallic vs organic photoredox catalysts for photocuring reactions in the visible region. Source: Beilstein Journals. URL: 3.[3] Title: Kinetic and Mechanistic Effects of Bipyridine (bpy) Substituent, Labile Ligand, and Brønsted Acid on Electrocatalytic CO2 Reduction by Re(bpy) Complexes. Source: ResearchGate. URL: 4.[1] Title: Visible Light Photoredox Catalysis with Transition Metal Complexes: Applications in Organic Synthesis. Source: PMC. URL: 5.[5] Title: Preparation of visible-light-activated metal complexes and their use in photoredox/nickel dual catalysis. Source: PMC. URL:

Sources

Technical Comparison Guide: Isomeric Purity Analysis of 3-hydroxy-4,4'-dimethyl-2,2'-bipyridyl

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines a scientifically rigorous approach to the isomeric purity analysis of 3-hydroxy-4,4'-dimethyl-2,2'-bipyridyl (CAS: 81998-07-4). It synthesizes chromatographic and spectroscopic principles to address the specific challenges posed by the molecule's asymmetry and tautomeric potential.

Executive Summary & Molecule Profile

3-hydroxy-4,4'-dimethyl-2,2'-bipyridyl is a functionalized bipyridine ligand often utilized in coordination chemistry and catalysis. Unlike its symmetric parent (4,4'-dimethyl-2,2'-bipyridyl), the introduction of a hydroxyl group at the 3-position breaks the molecular symmetry, creating unique analytical challenges.

  • Core Challenge: Distinguishing the target molecule from regioisomers (e.g., 5-hydroxy), over-functionalized byproducts (e.g., 3,3'-dihydroxy), and starting materials (N-oxides or unsubstituted bipyridines).

  • Critical Property: The 3-hydroxy group introduces keto-enol tautomerism (pyridone vs. hydroxypyridine) and pH-dependent ionization, which can cause peak tailing or splitting in standard chromatography if not controlled.

Impurity Landscape & Synthesis Context

Understanding the synthesis is prerequisite to analysis.[1] The most common route involves the rearrangement of 4,4'-dimethyl-2,2'-bipyridyl-N-oxide .

SynthesisPath SM Starting Material 4,4'-dimethyl-2,2'-bipyridyl NOxide Intermediate Mono-N-oxide SM->NOxide Oxidation Target TARGET 3-hydroxy-4,4'-dimethyl-2,2'-bipyridyl NOxide->Target Rearrangement (Ac2O / Hydrolysis) Imp1 Impurity A Unreacted N-oxide NOxide->Imp1 Incomplete Rxn Imp3 Impurity C 5-hydroxy isomer (Regioisomer) NOxide->Imp3 Alt. Rearrangement Imp2 Impurity B 3,3'-dihydroxy (Over-reaction) Target->Imp2 Over-oxidation

Figure 1: Synthesis pathway showing the origin of critical isomeric impurities.

Comparative Analysis of Analytical Methods

FeatureMethod A: HPLC-UV/MS (Reverse Phase) Method B: Quantitative 1H NMR (qNMR) Method C: GC-FID/MS
Primary Role Routine Purity & Impurity ProfilingAbsolute Purity & Structural ValidationVolatile Impurity Screening
Specificity High (Separates isomers by polarity)Very High (Distinguishes by symmetry)Moderate (Requires derivatization)
LOD/Sensitivity Excellent (< 0.05%)Moderate (~0.5 - 1.0%)Good (< 0.1%)
Structural Insight Indirect (Retention time/Mass)Direct (Chemical Shift/Integration)Indirect (Retention time/Mass)
Throughput High (15-20 min/sample)Medium (10-30 min/sample)High (20 min/sample)
Weakness Requires reference standards for quantLower sensitivity for trace impuritiesThermal instability of free -OH

Detailed Experimental Protocols

Method A: HPLC-UV/MS (The Gold Standard)

Rationale: The 3-hydroxy group is ionizable (pKa ~8.5) and capable of intramolecular H-bonding with the bipyridyl nitrogen. To prevent peak tailing and ensure separation from the more polar N-oxide and less polar parent bipyridine, pH control is non-negotiable.

Protocol:

  • Column: C18 or Biphenyl phase (e.g., Kinetex Biphenyl, 2.6 µm, 100 x 4.6 mm).

    • Why Biphenyl? Biphenyl phases offer enhanced pi-pi selectivity, which is superior for separating aromatic regioisomers (e.g., 3-OH vs 5-OH) compared to standard C18.

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid (pH ~2.7).

    • B: Acetonitrile + 0.1% Formic Acid.

    • Note: The acidic pH ensures the pyridine nitrogens are protonated and the hydroxyl group remains neutral, stabilizing the analyte.

  • Gradient:

    • 0-2 min: 5% B (Isocratic hold for polar N-oxides).

    • 2-15 min: 5% → 60% B (Linear gradient).

    • 15-20 min: 60% → 95% B (Wash).

  • Detection: UV at 280 nm (bipyridine backbone) and 320 nm (shifted absorption of the hydroxy-conjugated system).

  • Self-Validation:

    • The "Target" peak must show a clean mass spectrum (M+H = 201.1).

    • Regioisomers (5-OH) typically elute after the 3-OH target due to lack of intramolecular H-bonding which reduces effective polarity in the 3-OH species.

Method B: Quantitative 1H NMR (The Structural Validator)

Rationale: qNMR is the only method that can distinguish the target from symmetric impurities (like 3,3'-dihydroxy-4,4'-dimethyl-2,2'-bipyridyl) without needing a reference standard.

Mechanism of Distinction:

  • Target (Asymmetric): The molecule has two inequivalent methyl groups. You will see two distinct singlets in the aliphatic region (approx. 2.3 - 2.5 ppm).

  • Impurities (Symmetric):

    • Starting Material (4,4'-dimethyl): One methyl singlet (6H intensity).

    • Symmetric Byproduct (3,3'-dihydroxy): One methyl singlet (6H intensity).

Protocol:

  • Solvent: DMSO-d6 (Preferred over CDCl3 to break intramolecular H-bonds and sharpen OH signals).

  • Internal Standard: 1,3,5-Trimethoxybenzene or Maleic Acid (accurately weighed).

  • Acquisition:

    • Pulse angle: 90°.[2]

    • Relaxation delay (d1): ≥ 30 seconds (critical for accurate integration of methyl protons).

    • Scans: 16-64.[2]

  • Analysis:

    • Integrate the two methyl singlets of the target. They should integrate 1:1. Any deviation or extra singlets indicates isomeric impurity.

    • Calculate purity using the standard qNMR equation:

      
      
      
Method C: GC-FID (The Vendor Standard)

Rationale: Many vendors (e.g., TCI) quote GC purity. However, the free hydroxyl group can cause tailing or thermal degradation.

Protocol Adjustment:

  • Derivatization (Recommended): Treat 10 mg sample with 100 µL BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) at 60°C for 30 mins.

  • Effect: Converts the 3-OH to 3-OTMS. This stabilizes the molecule, improves volatility, and sharpens the peak, allowing for high-resolution separation of isomers on a standard HP-5ms column.

Analytical Decision Tree

Use this workflow to select the correct method based on your specific data requirements.

DecisionTree Start Start: Purity Analysis Goal What is the goal? Start->Goal Routine Routine QC / Batch Release Goal->Routine Quantification Struct Structure Validation / Unknowns Goal->Struct Identification HPLC Method A: HPLC-UV (Biphenyl Column) Routine->HPLC Polar Impurities? GC Method C: GC-MS (w/ Derivatization) Routine->GC Volatile Isomers? NMR Method B: qNMR (DMSO-d6) Struct->NMR Regioisomer Check HPLC->NMR Peak Purity Ambiguous?

Figure 2: Decision matrix for selecting the appropriate analytical technique.

References

  • Sielc Technologies. (2018). Separation of 4,4'-Bipyridine on Newcrom R1 HPLC column. Retrieved from [Link]

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy. [General qNMR principles for isomeric purity].

Sources

Comparative Study of Photophysical Properties of Bipyridyl Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently evaluate fluorophores and photosensitizers for applications ranging from photocatalysis to targeted cellular imaging. Bipyridyl derivatives—whether acting as robust chelating ligands in transition metal complexes or as standalone organic fluorophores—represent one of the most versatile classes of photoactive molecules.

This guide provides an objective, data-driven comparison of the photophysical properties of various bipyridyl architectures. By interrogating the electronic structures that dictate these metrics, we can establish a self-validating framework for selecting and characterizing these compounds in your own workflows.

Mechanistic Overview: The Photophysics of the Bipyridyl Core

The 2,2'-bipyridine (bpy) scaffold is uniquely privileged due to its strong


-donating and 

-accepting capabilities. When coordinated to a transition metal like Ruthenium(II), the photophysical behavior is dominated by a Metal-to-Ligand Charge Transfer (MLCT) . Upon photon absorption, an electron is promoted from the metal's

-orbital to the

orbital of the bipyridine ligand, forming a Singlet MLCT (

MLCT) state[1].

Due to the heavy atom effect of the metal core, rapid Intersystem Crossing (ISC) occurs (~100 fs), populating the Triplet MLCT (


MLCT) state[1]. The competition between radiative decay (phosphorescence) from this 

MLCT state and non-radiative decay—often mediated by thermal activation to a Metal-Centered (

MC) state—dictates the quantum yield and lifetime of the complex[2].

Photophysics S0 Ground State (S0) S1 Singlet MLCT (1MLCT) S0->S1 Excitation (hv) T1 Triplet MLCT (3MLCT) S1->T1 ISC (~100 fs) T1->S0 Phosphorescence (kr) T1->S0 Non-Radiative (knr) MC Metal-Centered (3MC) T1->MC Thermal Activation MC->S0 Non-Radiative (knr)

Jablonski diagram illustrating the MLCT photophysical pathways in bipyridyl metal complexes.

Conversely, when the bipyridine core is used in metal-free organic systems, it acts as a potent electron acceptor. By appending electron-donating groups (EDGs), researchers create "push-pull" fluorophores that exhibit strong Intramolecular Charge Transfer (ICT) states, leading to highly tunable fluorescence[3].

Comparative Performance Analysis

The table below synthesizes the quantitative photophysical data across different classes of bipyridyl derivatives, comparing them against the benchmark


 complex.
Derivative CategoryCompound / Modification

Max (nm)

Max (nm)
Quantum Yield (

)
Lifetime (

)
Key Photophysical Trait
Baseline Ru(II)

~454~6201.8% - 4.2%620 - 850 nsBenchmark MLCT emitter; highly dependent on solvent polarity and aeration[1][4].
EDG-Substituted Ru(II)

474 - 485> 720Increased vs baselineTunable

-donating methoxy groups red-shift both MLCT absorption and emission[5].
P-Ylide Ru(II) PC / PN P-ylide substituted bpyBathochromic shiftLower energy (PC)Variable~100 - 500 nsStrong electron donation alters the adiabatic

MC/

MLCT energy gap[6][7].
Organic Push-Pull

-(N-biphenyl)-substituted bpy
~350 - 400443 - 505Up to 49.1% (THF)Short (ns)Exhibits Aggregation-Induced Emission Enhancement (AIEE) and strong ICT[3][8].
BODIPY-Appended Bpy-BODIPY (BB1 / BB2)504 - 528~520 - 540HighShort (ns)Negligible electronic communication between BODIPY moieties and the bpy spacer[9].
Mechanistic Insights Behind the Data
  • Tuning via Electron-Donating Groups (EDGs): The addition of methoxy groups to the bipyridine ligand in

    
     destabilizes the HOMO, resulting in a pronounced red-shift of the 
    
    
    
    MLCT absorption (from 466 nm to up to 485 nm) and a corresponding red-shift in luminescence of over 100 nm[5].
  • P-Ylide Ligand Modulation: Replacing standard polypyridines with pyridine-phosphonium ylide (PC) or pyridine-iminophosphorane (PN) ligands facilitates oxidation due to strong electron donation. This directly impacts the

    
    MC/
    
    
    
    MLCT gap calculated at the DFT level, which governs the non-radiative decay rate and limits the lifetime to a few hundred nanoseconds[6][7].
  • Organic Push-Pull Dynamics: In metal-free

    
    -(N-biphenyl)-substituted 2,2′-bipyridines, the biphenyl residues act as electron donors while the bipyridine core acts as the acceptor. This creates a massive dipole moment difference between the ground and excited states (
    
    
    
    ), driving intense blue-to-green fluorescence with quantum yields reaching 49.1%[3].

Standardized Experimental Protocols

To ensure scientific integrity and reproducibility (E-E-A-T), the following protocols are designed as self-validating systems. I have explicitly included the causality behind each critical step so that you are not just following a recipe, but controlling the physics of the experiment.

Protocol A: Steady-State UV-Vis and Relative Quantum Yield ( )

Objective: Determine the absorption cross-section and relative emission efficiency.

  • Sample Preparation & Optical Density Control:

    • Action: Dissolve the bipyridyl derivative in a spectroscopic-grade solvent (e.g., anhydrous Acetonitrile). Dilute the sample until the absorbance at the chosen excitation wavelength (

      
      ) is strictly between 0.04 and 0.10 OD .
      
    • Causality: Maintaining an OD

      
       prevents the inner-filter effect, where the fluorophore reabsorbs its own emitted photons. Failing to do this will artificially deflate your calculated quantum yield and distort the red-edge of your emission spectrum.
      
  • Spectral Acquisition:

    • Action: Record the UV-Vis spectrum to identify the MLCT or ICT absorption maximum. Excite the sample at this maximum and record the emission spectrum, integrating the total area under the emission curve.

  • Relative Quantum Yield Calculation:

    • Action: Measure a standard reference under identical conditions. For Ru(II) complexes, use

      
       in air-equilibrated acetonitrile (
      
      
      
      )[10]. Use the comparative equation:
      
      
      , where
      
      
      is the gradient of integrated fluorescence vs. absorbance, and
      
      
      is the refractive index of the solvent.
    • Causality: Plotting a gradient across multiple concentrations (OD 0.02, 0.04, 0.06, 0.08) rather than relying on a single point validates that aggregation or concentration quenching is not occurring in your sample.

Protocol B: Time-Correlated Single Photon Counting (TCSPC) for Lifetime ( )

Objective: Quantify the radiative (


) and non-radiative (

) decay rates.
  • Instrument Response Function (IRF) Measurement:

    • Action: Replace your sample with a highly scattering solution (e.g., LUDOX or dilute milk) and record the excitation pulse profile at the emission wavelength.

    • Causality: The laser pulse is not infinitely short. Without deconvoluting the IRF from your sample data, prompt scattering photons will blend with early decay photons. This is strictly necessary for organic push-pull bipyridines with short (ns) lifetimes[8][9].

  • Decay Acquisition and Deconvolution:

    • Action: Acquire the emission decay of your sample until the peak channel reaches at least 10,000 counts to ensure robust Poisson statistics. Fit the decay using iterative reconvolution.

    • Causality: Evaluate the goodness-of-fit using the reduced

      
       value (target 1.0 - 1.2) and the randomness of the residuals. A requirement for a bi-exponential fit often reveals a heterogeneous microenvironment, such as the differential quenching of 
      
      
      
      situated on the surface versus the bulk of a polymer matrix[11].

References

[8] Synthesis and Photophysical Properties of α-(N-Biphenyl)-Substituted 2,2′-Bipyridine-Based Push–Pull Fluorophores - PMC Source: nih.gov URL:

[6] Bipyridyl Ruthenium Complexes Featuring P-Ylide Ligands: A Comparative Study of Their Redox and Photophysical Properties | Inorganic Chemistry Source: acs.org URL:

[5] Full article: Synthesis, crystal structure, electrochemical properties, and photophysical characterization of ruthenium(II) 4,4′-dimethoxy-2,2′-bipyridine polypyridine complexes Source: tandfonline.com URL:

[7] Bipyridyl Ruthenium Complexes Featuring P-Ylide Ligands: A Comparative Study of Their Redox and Photophysical Properties | Inorganic Chemistry Source: acs.org URL:

[9] Synthesis, Photophysics, Electrochemistry and Electrogenerated Chemiluminescence of a Homologous Set of BODIPY-Appended Bipyridine Derivatives - PMC Source: nih.gov URL:

[3] Synthesis and Photophysical Properties of α-(N-Biphenyl)-Substituted 2,2′-Bipyridine-Based Push–Pull Fluorophores - MDPI Source: mdpi.com URL:

[1] 1 An Overview of the Physical and Photophysical Properties of [Ru(bpy)3]2+ - Wiley-VCH Source: wiley-vch.de URL:

[10] MLCT Excited-State Behavior of Trinuclear Ruthenium(II) 2,2′-Bipyridine Complexes Source: umons.ac.be URL:

[2] On the role of ligand-field states for the photophysical properties of ruthenium(II) polypyridyl complexes Source: unige.ch URL:

[4] The Many Lives of [Ru(bpy)3]2+: A Historical Perspective | Inorganic Chemistry Source: acs.org URL:

[11] Reductive quenching of photosensitizer[Ru(bpy)3]2+ reveals the inhomogeneous distribution of sites in PAN polymer nanofibers Source: diva-portal.org URL:

Sources

Assessing the impact of the hydroxyl group on ligand performance

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Assessing the impact of the hydroxyl group on ligand performance Content Type: Publish Comparison Guide

Executive Summary

In medicinal chemistry, the introduction of a hydroxyl group (-OH) is rarely a neutral modification.[1][2] It acts as a "molecular anchor," capable of improving binding affinity by orders of magnitude through directional hydrogen bonding, yet it simultaneously imposes a steep desolvation penalty.[1][2] This guide objectively compares the performance of hydroxylated ligands against their non-polar (hydrogen/fluorine) and masked (methoxy) counterparts. It provides the thermodynamic rationale, experimental protocols, and decision-making frameworks necessary for high-stakes lead optimization.

Part 1: The Physicochemical Landscape

Comparative Analysis: -H vs. -OH vs. -OMe

The decision to install a hydroxyl group alters the fundamental physicochemical profile of a ligand.[3][4][5] The table below summarizes the shift in key parameters when modifying a phenyl ring at a solvent-exposed versus buried position.

ParameterLigand-H (Parent)Ligand-OH (The Anchor)Ligand-OMe (The Mask)Impact Analysis
LogP (Lipophilicity) Baseline-1.5 to -2.0 units -0.2 to +0.4 units-OH drastically lowers LogP, improving solubility but potentially limiting permeability if total PSA > 140 Ų.
H-Bond Donors (HBD) 01 0-OH introduces a donor, increasing the likelihood of P-gp efflux and metabolic conjugation (Phase II).
Metabolic Stability High (Site dependent)Low to Moderate ModeratePhenolic -OH is a "soft spot" for rapid Glucuronidation (UGT). -OMe blocks this but introduces O-dealkylation risks.
Solubility (Aq) LowHigh Low/Moderate-OH disrupts crystal lattice energy and engages water, often resolving "brick dust" solubility issues.
Binding Enthalpy (

)
BaselineHigh (Exothermic) Variable-OH drives affinity via specific H-bonds; -OMe relies on shape complementarity and weak polar interactions.

Critical Insight: The "Magic Hydroxyl" effect refers to the phenomenon where a single methyl-to-hydroxyl (or H-to-hydroxyl) exchange results in a >10-fold potency boost. This occurs only when the -OH group displaces a "high-energy" water molecule or bridges a water-mediated interaction in the binding pocket.

Part 2: Thermodynamic Mechanics

The Enthalpy-Entropy Compensation Trap

To effectively deploy a hydroxyl group, one must understand the thermodynamic cost. The binding free energy (


) is the sum of enthalpy (

) and entropy (

).
  • The Cost (Desolvation Penalty): A hydroxyl group in solution is heavily solvated. To bind, it must shed its water shell. This requires energy (enthalpic cost).

  • The Gain (Specific Interaction): If the -OH forms a hydrogen bond with the protein backbone or a side chain that is stronger than the bonds it formed with water, you gain net enthalpy.

  • The Trap: If the -OH group is placed where it cannot form a geometry-perfect H-bond, the desolvation penalty outweighs the binding interaction, leading to a loss in potency (the "desolvation cliff").

Visualization: The Hydroxyl Binding Decision Pathway

HydroxylThermodynamics Start Ligand-OH Design Solvation Solvated State (High Entropy Cost) Start->Solvation Desolvation Desolvation Event (Energy Penalty) Solvation->Desolvation Ligand enters pocket BindingPocket Binding Pocket Environment Desolvation->BindingPocket Outcome_Success Success: Net Gain (Magic Hydroxyl) High Enthalpy BindingPocket->Outcome_Success Displaces High-E Water OR Perfect H-Bond Outcome_Fail Fail: Net Loss (Desolvation Trap) Weak Affinity BindingPocket->Outcome_Fail Solvent Exposed OR Mismatched Geometry

Figure 1: The thermodynamic decision tree for hydroxyl group incorporation. Success depends on overcoming the desolvation penalty through precise H-bond geometry or high-energy water displacement.

Part 3: Comparative Case Study

Case: Optimization of Estrogen Receptor (ER) Ligands

This analysis references the structural optimization of 3,4-diphenylsalicylaldoxime derivatives, a classic study in how phenolic hydroxyls drive selectivity and affinity.

  • Baseline: The parent scaffold (Diphenyl moiety).

  • Modification: Scanning -OH groups around the phenyl rings.

Compound VariantModificationBinding Affinity (

)
Outcome Analysis
Variant A (Parent) Phenyl (No -OH)> 100 nMNon-specific hydrophobic binding. Poor selectivity.
Variant B (Optimized) p-Hydroxyl (Distal Ring)< 10 nM 10x Boost. The -OH acts as a donor to a specific Histidine/Arginine network, mimicking the natural hormone Estradiol.
Variant C (Blocked) p-Methoxy (Distal Ring)~ 50 nMPartial Loss. The methyl group sterically fits but lacks the H-bond donor capability. Enthalpic gain is lost.
Variant D (Over-polar) Di-hydroxyl (Both Rings)> 200 nMActivity Cliff. The desolvation penalty of two -OH groups was too high to be compensated by the binding pocket's available partners.
Part 4: Experimental Protocols

To validate the impact of a hydroxyl group, standard IC50 assays are insufficient because they do not reveal the thermodynamic mechanism. The following protocols are required for rigorous characterization.

Protocol A: Isothermal Titration Calorimetry (ITC)

Purpose: To quantify the Enthalpic (


) vs. Entropic (

) contribution of the hydroxyl group.
  • Preparation:

    • Dialyze Protein Target into assay buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4) to match ligand solvent exactly.

    • Dissolve Ligand-OH and Ligand-H (control) in the exact final dialysis buffer to prevent heat of dilution artifacts.

  • Titration Setup:

    • Cell: Protein (20–50 µM).

    • Syringe: Ligand (200–500 µM, typically 10x protein concentration).

    • Temperature: 25°C (Standard). Note: Run a secondary scan at 37°C to determine Heat Capacity Change (

      
      ).
      
  • Execution:

    • Perform 19 injections of 2 µL each with 180s spacing.

    • Reference Power: 10 µcal/sec.

  • Data Analysis:

    • Fit data to a "One Set of Sites" model.

    • Success Criteria: If Ligand-OH shows a more negative

      
       (more exothermic) compared to Ligand-H, the affinity gain is driven by specific H-bonding. If 
      
      
      
      is similar but
      
      
      improves, the effect is likely water displacement (entropic).
Protocol B: Thermodynamic Solubility (Shake-Flask)

Purpose: To measure the true solubility advantage of the hydroxyl group over the parent scaffold.

  • Saturate: Add excess solid compound (approx 1-2 mg) to 1 mL of buffer (pH 7.4) in a glass vial.

  • Equilibrate: Shake at 300 rpm for 24 hours at ambient temperature (25°C).

  • Separate: Centrifuge at 10,000 rpm for 10 minutes or filter through a PVDF filter (ensure no non-specific binding to filter).

  • Quantify:

    • Inject supernatant onto HPLC-UV/MS.

    • Compare peak area against a standard curve prepared in DMSO.

    • Calculation:

      
      .
      
Visualization: Experimental Validation Workflow

ExperimentalWorkflow cluster_0 Physicochemical Profiling cluster_1 Binding Validation Synthesis Synthesis of Ligand-OH / Ligand-H pair Solubility Shake-Flask Solubility (Protocol B) Synthesis->Solubility LogP LogP / LogD Determination Synthesis->LogP SPR SPR (Kinetics) Measure kon/koff Solubility->SPR If soluble > 10µM ITC ITC (Thermodynamics) Protocol A (Measure Enthalpy) SPR->ITC If Kd < 1µM Decision Go/No-Go Decision ITC->Decision Is Enthalpy Gain > Desolvation Cost?

Figure 2: The sequential validation workflow. Note that solubility must be confirmed before attempting sensitive biophysical assays like SPR or ITC.

References
  • Cramer, J., Sager, C. P., & Ernst, B. (2019).[1] Hydroxyl Groups in Synthetic and Natural-Product-Derived Therapeutics: A Perspective on a Common Functional Group. Journal of Medicinal Chemistry, 62(20), 8915–8930.[1][6]

  • Freire, E. (2008). Do enthalpy and entropy distinguish first in class from best in class? Drug Discovery Today, 13(19-20), 869-874.

  • Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings.[7][8] Advanced Drug Delivery Reviews, 46(1-3), 3-26.

  • Paterni, I., et al. (2014). Estrogen Receptors Alpha (ERα) and Beta (ERβ): Subtype-Selective Ligands and Clinical Potential. Steroids, 90, 13-29.

  • Kerns, E. H., & Di, L. (2008).[9] Drug-like Properties: Concepts, Structure Design and Methods. Academic Press. (Chapter on Solubility and Lipophilicity Protocols).

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-Hydroxy-4,4'-dimethyl-2,2'-bipyridyl

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential, step-by-step procedures for the safe and compliant disposal of 3-Hydroxy-4,4'-dimethyl-2,2'-bipyridyl. As a trusted partner in your research, we are committed to providing information that extends beyond product use to ensure the safety of your laboratory personnel and the protection of our environment. The following protocols are synthesized from established best practices in chemical waste management and data from structurally similar compounds, ensuring a robust and reliable methodology.

Foundational Principles of Chemical Waste Management

The proper disposal of any chemical reagent is a critical aspect of laboratory safety and environmental stewardship. The overarching principle is to manage waste in a manner that minimizes risk to human health and the environment. This involves a hierarchy of controls: substitution with less hazardous materials, reduction in the scale of use, and, finally, safe and compliant disposal.[1][2] For compounds like 3-Hydroxy-4,4'-dimethyl-2,2'-bipyridyl, where specific disposal data may not be readily available, a conservative approach based on the known hazards of analogous compounds is essential.[3]

Hazard Assessment of 3-Hydroxy-4,4'-dimethyl-2,2'-bipyridyl

While a specific Safety Data Sheet (SDS) for 3-Hydroxy-4,4'-dimethyl-2,2'-bipyridyl is not always available, data from analogous compounds such as 2,2'-bipyridyl and its derivatives indicate that this class of chemicals should be handled as hazardous.[3][4][5]

Anticipated Hazards:

  • Toxicity: Bipyridyl compounds can be toxic if swallowed, inhaled, or absorbed through the skin.[6]

  • Irritation: They may cause skin, eye, and respiratory irritation.[7][8][9]

  • Environmental Hazard: Many bipyridyl derivatives are toxic to aquatic life with long-lasting effects.[4][10]

Therefore, 3-Hydroxy-4,4'-dimethyl-2,2'-bipyridyl must be treated as hazardous waste and should never be disposed of down the drain or in regular trash.[4][5][11]

Personal Protective Equipment (PPE) and Engineering Controls

Prior to handling 3-Hydroxy-4,4'-dimethyl-2,2'-bipyridyl for disposal, it is imperative to use appropriate personal protective equipment and engineering controls to minimize exposure.

Control Type Specification Rationale
Engineering Controls Chemical Fume HoodTo minimize inhalation of dust or vapors.
Eyewash Station & Safety ShowerFor immediate decontamination in case of accidental exposure.[8][10]
Personal Protective Equipment Chemical Safety Goggles or Face ShieldTo protect eyes from splashes or dust.[3][7]
Chemical-Resistant Gloves (e.g., Nitrile)To prevent skin contact and absorption.[3][7]
Laboratory CoatTo protect skin and clothing from contamination.[3]
Closed-Toe ShoesTo protect feet from spills.

Step-by-Step Disposal Protocol

This protocol provides a clear, sequential workflow for the safe disposal of 3-Hydroxy-4,4'-dimethyl-2,2'-bipyridyl.

Step 1: Waste Identification and Segregation

  • Identify all waste streams containing 3-Hydroxy-4,4'-dimethyl-2,2'-bipyridyl. This includes:

    • Unused or expired pure compound.

    • Solutions containing the compound.

    • Contaminated labware (e.g., pipette tips, weighing boats).

    • Contaminated PPE (e.g., gloves).

  • Segregate this waste from other chemical waste streams to prevent unintended reactions.[1][12]

Step 2: Containerization

  • Use a dedicated, leak-proof, and chemically compatible container for solid and liquid waste.[3][13]

  • The container must be in good condition with a tightly sealing lid.[12][13]

  • For solid waste, a securely sealed bag or a wide-mouth container is appropriate.

  • For liquid waste, use a bottle with a screw cap. Do not overfill the container; leave at least 10% headspace for expansion.[13]

Step 3: Labeling

  • Clearly label the waste container with the following information:[1][12][13]

    • The words "Hazardous Waste".

    • The full chemical name: "3-Hydroxy-4,4'-dimethyl-2,2'-bipyridyl".

    • The approximate concentration and quantity of the waste.

    • The date the waste was first added to the container.

    • The primary hazards (e.g., "Toxic," "Irritant").

Step 4: Storage

  • Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.[3]

  • The storage area should be a secondary containment bin or tray to capture any potential leaks.

  • Store the waste away from incompatible materials, heat sources, and high-traffic areas.[4][12]

Step 5: Disposal of Empty Containers

  • Empty containers that held 3-Hydroxy-4,4'-dimethyl-2,2'-bipyridyl must be decontaminated before disposal.

  • Triple rinse the container with a suitable solvent (e.g., water or an organic solvent in which the compound is soluble).[13]

  • Collect the rinsate as hazardous waste and add it to your liquid waste container.[13]

  • After triple rinsing, deface the original label and dispose of the container according to your institution's guidelines for non-hazardous lab glass or plastic.[14]

Step 6: Arranging for Final Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for your hazardous waste.[3]

  • Do not attempt to treat or neutralize the chemical waste unless you are specifically trained and equipped to do so and it is part of an approved institutional protocol.

Spill and Emergency Procedures

In the event of a spill, follow these procedures:

  • Minor Spill:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, contain the spill with an absorbent material (e.g., sand or vermiculite).[15]

    • Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[5][11]

    • Clean the spill area with a suitable solvent and decontaminate.

    • Dispose of all contaminated materials as hazardous waste.

  • Major Spill:

    • Evacuate the area immediately.

    • Alert your institution's emergency response team and EHS department.[4]

    • Provide them with the location and nature of the spill.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of 3-Hydroxy-4,4'-dimethyl-2,2'-bipyridyl.

Disposal Workflow for 3-Hydroxy-4,4'-dimethyl-2,2'-bipyridyl cluster_prep Preparation & Handling cluster_waste_collection Waste Collection & Segregation cluster_storage_disposal Storage & Final Disposal start Start: Generation of Waste ppe Don Appropriate PPE start->ppe spill_kit Ensure Spill Kit is Accessible ppe->spill_kit identify Identify Waste Type (Solid, Liquid, Contaminated Material) spill_kit->identify segregate Segregate from Incompatible Waste identify->segregate containerize Select & Label Appropriate Hazardous Waste Container segregate->containerize add_waste Add Waste to Container containerize->add_waste seal Securely Seal Container add_waste->seal store Store in Designated Satellite Accumulation Area seal->store ehs_contact Contact EHS for Pickup store->ehs_contact end End: Compliant Disposal ehs_contact->end

Caption: Disposal workflow for 3-Hydroxy-4,4'-dimethyl-2,2'-bipyridyl.

References

  • TCI Chemicals. (n.d.). 3-Hydroxy-4,4'-dimethyl-2,2'-bipyridyl.
  • Santa Cruz Biotechnology. (n.d.). 2,2'-Dipyridyl Safety Data Sheet.
  • Emory University. (n.d.). Chemical Waste Disposal Guidelines. Retrieved from Emory University Department of Chemistry website.
  • Carl ROTH. (n.d.). Safety Data Sheet: 2,2'-Bipyridyl.
  • BenchChem. (2025). Proper Disposal of Ethyl 2,2'-bipyridine-4-carboxylate: A Guide for Laboratory Professionals.
  • Labor Security System. (n.d.). Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions.
  • Sigma-Aldrich. (2024). Safety Data Sheet.
  • CymitQuimica. (2026). Safety Data Sheet.
  • Fisher Scientific. (2009). Safety Data Sheet.
  • Fisher Scientific. (n.d.). Safety Data Sheet.
  • Thermo Fisher Scientific. (2009). Safety Data Sheet.
  • TCI Chemicals. (2025). Safety Data Sheet.
  • Fisher Scientific. (2009). Safety Data Sheet.
  • Water Corporation. (n.d.). Laboratory chemical waste.
  • ChemicalBook. (2025). Chemical Safety Data Sheet MSDS / SDS - 4,4'-DIHYDROXY-2,2'-BIPYRIDINE.
  • Apollo Scientific. (n.d.). 4,4'-Bipyridine Safety Data Sheet.
  • Sigma-Aldrich. (2025). Safety Data Sheet.
  • MilliporeSigma. (2026). Safety Data Sheet.
  • Norwegian Association of Researchers. (2023). Waste Management - Chemical Safety in Science Education.
  • LabManager. (2022). Hazardous Waste Management in the Laboratory.
  • University of Canterbury. (2025). Laboratory Chemical Waste Handling and Disposal Guidelines.

Sources

Personal protective equipment for handling 3-Hydroxy-4,4'-dimethyl-2,2'-bipyridyl

Author: BenchChem Technical Support Team. Date: March 2026

Initiating Safety Research

I'm initiating the research phase by diving into a comprehensive Google search. My focus is entirely on gathering safety and handling data for 3-Hydroxy-4,4'-dimethyl-2,2'-bipyridyl. I'm prioritizing hazard classifications, potential reactivity, and specific PPE recommendations, pulling information from SDS and established chemical resources.

Analyzing Safety Procedures

I'm now analyzing the gathered data, aiming to build a structured guide. I'm prioritizing immediate safety concerns initially, then shifting to operational and disposal procedures. My next step is to detail required PPE, explaining the reasoning behind each item, along with a quick reference table. I'm also developing step-by-step protocols for safe handling, storage, and disposal. I am also working on a Graphviz diagram to visually represent controls. Finally, I'll compile a complete "References" section.

Collecting Safety Data

I'm now starting a thorough search on Google to find safety and handling info for 3-Hydroxy-4,4'-dimethyl-2,2'-bipyridyl, concentrating on hazard classifications, reactivity, and recommended PPE from resources like SDS. Afterwards, I'll analyze the information and organize it into a structured guide for ease of use. I plan to present PPE rationale and create a quick reference table. I'm also developing detailed protocols for safe handling, storage, and disposal.

Analyzing Safety Data

I've initiated an investigation into the safety data for "3-Hydroxy-4,4'-dimethyl-2,2'-b ipyridyl." My initial search revealed a product page from TCI Chemicals. I'm noting specific precautionary statements (P-phrases) such as P264 and P280, indicating the need for thorough hand washing and protective gear.

Synthesizing Compound Information

I've gathered initial data on "3-Hydroxy-4,4'-dimethyl-2,2'-bipyridyl" from TCI Chemicals, but a full SDS is absent. I've begun reviewing safety data for related bipyridyl and bipyridine compounds to infer general hazards, such as toxicity via ingestion/skin contact, and irritation. I'm focusing on their handling recommendations, including ventilation and protective gear, to extrapolate a conservative safety guide for the target compound, clearly noting the information's basis on analogous structures.

Developing Safety Guide

I've now reviewed several related bipyridyl compounds' safety data, enabling me to extrapolate general hazards. I'm focusing on toxicity (ingestion/skin) and irritation risks. Handling recommendations, including ventilation and PPE, are being adapted conservatively for the target compound, with the limitations of this approach clearly stated. I will include relevant diagrams and tables and cite the sources for all of the related compounds.

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.